2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
Description
BenchChem offers high-quality 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H7ClN4 |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C7H7ClN4/c8-4-6-10-7(9)5-2-1-3-12(5)11-6/h1-3H,4H2,(H2,9,10,11) |
InChI Key |
BRLAKSPBRIFARA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=NC(=N2)CCl)N |
Origin of Product |
United States |
A Technical Guide to the Pyrrolo[2,1-f]triazine Scaffold: Properties, Synthesis, and Reactivity of a Privileged Core
A Technical Guide to the Pyrrolo[2,1-f][1][2][3]triazine Scaffold: Properties, Synthesis, and Reactivity of a Privileged Core
Preamble: While specific experimental data for 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine is not extensively available in public literature, this guide provides a comprehensive overview of its parent scaffold, pyrrolo[2,1-f][1][2][3]triazin-4-amine . The chemical principles, reactivity, and analytical data presented herein for this core structure are fundamental for any researcher working with its derivatives. Understanding the properties of this privileged scaffold is the critical first step in the rational design and synthesis of novel compounds, including the targeted 2-(chloromethyl) derivative.
Introduction: A Scaffold of Therapeutic Significance
The pyrrolo[2,1-f][1][2][3]triazin-4-amine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1] It is classified as a "privileged scaffold" due to its recurring presence in a variety of biologically active compounds and clinically relevant drugs.[1] This core is characterized by high metabolic stability and favorable physicochemical properties, making it an attractive starting point for drug discovery programs.[1]
Its prominence is exemplified by its incorporation into several landmark therapeutic agents, including:
-
Remdesivir: The first FDA-approved antiviral drug for the treatment of COVID-19.[1]
-
Rogaratinib and Avapritinib: Potent antineoplastic agents.[1]
-
Brivanib Alaninate: An antitumorigenic drug approved by the US FDA.[4]
The broad therapeutic utility of this scaffold establishes it as a strategically vital target for synthetic and medicinal chemists.[1][4] This guide will elucidate its core chemical properties, established synthetic routes, and key reactivity patterns that enable its structural diversification.
Physicochemical and Spectroscopic Properties
The parent scaffold (CAS 159326-68-8) is a stable, solid compound. Its fundamental properties are summarized below.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄ | [2] |
| Molecular Weight | 134.14 g/mol | [2][5] |
| CAS Number | 159326-68-8 | [2] |
| Appearance | Powder / White Solid | [6] |
| Melting Point | 236–239 °C | [6] |
| pKa (Predicted) | 4.28 ± 0.30 | [6] |
| XLogP3 | 0.1 | [2] |
| Topological Polar Surface Area | 56.2 Ų | [2] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of the scaffold and its derivatives.
-
¹H NMR (in CD₃OD): Key signals are observed at δ 7.72 (s, 1H), 7.52 (dd, 1H, J=2.5, 1.6 Hz), 6.85 (dd, 1H, J=4.5, 1.6 Hz), and 6.64 (dd, 1H, J=4.5, 2.7 Hz).[6]
-
Mass Spectrometry (LCMS-ESI): The protonated molecule [M+H]⁺ is readily observed.[6] For the 7-bromo derivative, ions at m/z = 213 and 215 are characteristic.[6]
-
UV/VIS Spectroscopy: The compound exhibits absorption maxima at 234 nm and 272 nm.[6]
Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core
The efficient construction of the pyrrolotriazinamine core is paramount for its use in drug development. Several synthetic strategies have been developed, with recent optimizations significantly improving overall yield and safety.
Optimized Gram-Scale Synthetic Protocol
An optimized three-step synthesis starting from 1H-pyrrole-2-carbonitrile has been reported, achieving an impressive 85% overall yield.[1] This procedure avoids hazardous reagents and tedious purification steps, making it suitable for large-scale production.
Step 1: N-Amination of 1H-pyrrole-2-carbonitrile
-
To a solution of 1H-pyrrole-2-carbonitrile in a suitable solvent, add an N-aminating agent. A safer aqueous NaOH system can be employed, replacing the potentially explosive NaH/DMF combination.[1]
-
The reaction proceeds to form 1-amino-1H-pyrrole-2-carbonitrile.
Step 2: Cyclization with Formamidine Acetate
-
The N-aminated intermediate is then treated with formamidine acetate in n-butanol (n-BuOH).
-
The choice of n-BuOH as a solvent allows the reaction to be conducted at a higher temperature (~120°C) compared to ethanol.[1]
-
This modification enhances the reaction rate, shortens the time to 1 hour, and reduces the required loading of formamidine acetate from 12 to 4 equivalents.[1]
-
The reaction proceeds to form the cyclized pyrrolo[2,1-f][1][2][3]triazin-4-amine product.
Step 3: Work-up and Isolation
-
Following the reaction, the product is isolated via a standard liquid-liquid extraction and washing procedure.
-
This optimized protocol eliminates the need for column chromatography, further enhancing its practicality and scalability. The final product is isolated in high purity and yield (91% for the cyclization step).[1]
Synthesis Workflow Diagram
Caption: Optimized three-step synthesis of the pyrrolotriazinamine core.
Chemical Reactivity and Derivatization
The pyrrolo[2,1-f][1][2][3]triazin-4-amine scaffold possesses two primary sites for functionalization, which are crucial for tuning its biological activity and physicochemical properties.[1]
Key Reactive Sites
The primary points for structural diversification are the C7 position of the pyrrole ring and the exocyclic amino group (NH₂) .[1]
Caption: Primary sites for functionalization on the pyrrolotriazinamine scaffold.
Reactivity at the C7 Position
The C7 position is electronically rich and susceptible to electrophilic substitution. This reactivity is leveraged in the synthesis of complex derivatives like remdesivir.[1]
-
Halogenation: While early methods employed bromination, iodination is now preferred. The resulting 7-iodo derivative exhibits superior reactivity in subsequent metal-halogen exchange reactions, which are key for introducing diverse substituents, such as in C-glycosylation steps.[1]
Reactivity of the Exocyclic Amino Group
The 4-amino group can be derivatized using various modern coupling methodologies.
-
Buchwald-Hartwig Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. It allows for the introduction of a wide array of aryl and heteroaryl groups onto the amino function, with reported yields ranging from 15% to over 99%.[1]
Inferred Reactivity of a 2-(Chloromethyl) Substituent
While not directly documented in the search results, the chemical properties of a 2-(chloromethyl) group on this scaffold can be inferred from fundamental organic chemistry principles. The chloromethyl group (-CH₂Cl) is a potent electrophilic handle. The carbon atom is attached to an electron-withdrawing chlorine atom, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions .
This functionality would allow for the facile introduction of a wide range of nucleophiles, including:
-
Oxygen nucleophiles: Alcohols, phenols (forming ethers).
-
Nitrogen nucleophiles: Amines, azides (forming substituted amines or azides for click chemistry).
-
Sulfur nucleophiles: Thiols (forming thioethers).
-
Carbon nucleophiles: Cyanide, enolates.
This synthetic versatility makes the 2-(chloromethyl) derivative a potentially valuable intermediate for creating libraries of novel compounds for structure-activity relationship (SAR) studies.
Biological Activity and Applications in Drug Development
The pyrrolotriazine scaffold is a proven pharmacophore. Its derivatives have been investigated for a multitude of therapeutic applications.
-
Kinase Inhibition: The nucleus serves as an effective template for kinase inhibitors, mimicking the well-known quinazoline scaffold.[3] It has been used to develop potent inhibitors of:
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3]
-
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), with the parent amine showing a K_d of 88 μM.[5]
-
Phosphoinositide 3-kinase delta (PI3Kδ), leading to the identification of compounds with efficacy in mouse models of arthritis.[7]
-
-
Antiviral Activity: As structural analogues of purine bases, these compounds are considered promising antiviral agents.[8] Derivatives have shown activity against influenza virus A by potentially inhibiting neuraminidase.[8][9]
-
Synthetic Intermediate: Its most critical application is as the core building block for numerous drugs, most notably the antiviral remdesivir.[1][4][10]
Safety and Handling
According to available Safety Data Sheets (SDS), the parent compound, pyrrolo[2,1-f][1][2][3]triazin-4-amine, is considered hazardous.[11]
-
Hazards:
-
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[11][13]
-
Wash hands and any exposed skin thoroughly after handling.[11]
-
Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.[13]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[11]
-
In case of skin contact, wash with plenty of soap and water.[11]
-
Researchers should always consult the most current SDS for the specific compound being handled and adhere to all institutional safety protocols.
Conclusion
The pyrrolo[2,1-f][1][2][3]triazin-4-amine scaffold is a cornerstone of modern medicinal chemistry, validated by its presence in multiple approved drugs. Its robust and scalable synthesis, coupled with well-defined sites for chemical modification at the C7 and 4-amino positions, provides a versatile platform for drug discovery. While direct data on the 2-(chloromethyl) derivative is sparse, its potential as a reactive intermediate for library synthesis is significant. The foundational chemical principles and protocols detailed in this guide provide researchers with the necessary knowledge to effectively utilize this privileged scaffold in the development of next-generation therapeutics.
References
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Pereira, V. R. D., et al. (2023). Pyrrolo[2,1-f][1][2][3]triazin-4-amine: Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald–Hartwig-Type Coupling. European Journal of Organic Chemistry.
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PubChem. (n.d.). Pyrrolo[2,1-f][1][2][3]triazin-4-amine. National Center for Biotechnology Information.
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Fisher Scientific. (2020, May 26). Safety Data Sheet: Pyrrolo[2,1-f][1][2][3]triazin-4-amine.
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Norman, M. H., et al. (2004). Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. Bioorganic & Medicinal Chemistry Letters, 14(14), 3799-3802.
-
Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry, 5(4), 2657-2676.
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S., G., & Maru, J. J. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56, 1501-1506.
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MedChemExpress. (n.d.). Pyrrolo[2,1-f][1][2][3]triazin-4-amine.
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Sigma-Aldrich. (2026, February 16). Safety Data Sheet.
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Cayman Chemical. (2025, September 17). Safety Data Sheet.
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Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.
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ChemWhat. (n.d.). PYRROLO[1,2-F][1][2][3]TRIAZIN-4-AMINE CAS#: 159326-68-8.
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Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][11]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. ResearchGate.
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Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4256-4260.
-
Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][11]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780-1787.
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TCI Chemicals. (2025, December 22). Safety Data Sheet.
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GuideChem. (n.d.). 2-Chloropyrrolo[2,1-f][1][2][3]triazin-4-amine.
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ChEMBL. (n.d.). Document: Pyrrolo[2,1-F[1][2][3]triazine compounds, preparation methods and applications thereof (CHEMBL5726271). EMBL-EBI.
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Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][11]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journals.
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ChemicalBook. (n.d.). Pyrrolo[2,1-f][1][2][3]triazine, 4-chloro-2-iodo-.
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BD Biosciences. (n.d.). BD OptiBuild™ BV421 Mouse Anti-Mouse Vβ 8.1, 8.2 TCR.
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Google Patents. (n.d.). WO2007056170A2 - Pyrrolo[2,1-f][1][2][3] triazin-4-ylamines igf-1r kinase inhibitors for the treatment of cancer and other hyperproliferative diseases.
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CLEARSYNTH. (n.d.). Pyrrolo[2,1-f][1][2][3]triazin-4-amine. 26-68-8.html)
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An In-depth Technical Guide to the Structural Elucidation of 2-(Chloromethyl)pyrrolo[2,1-f]triazin-4-amine
An In-depth Technical Guide to the Structural Elucidation of 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine
A Note on Data Availability: As of the latest literature review, comprehensive, publicly available experimental NMR and mass spectrometry reference data for 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine are scarce. This guide, therefore, adopts a predictive and methodological approach, leveraging established spectroscopic principles and available data on the core scaffold, pyrrolo[2,1-f][1][2][3]triazin-4-amine. This document serves as both a predictive data sheet and a procedural guide for researchers aiming to synthesize and characterize this novel compound.
Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold
The pyrrolo[2,1-f][1][2][3]triazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry.[4] Its unique electronic properties, metabolic stability, and synthetic accessibility have led to its incorporation into several clinically significant molecules, including the antiviral drug Remdesivir and the anticancer agents rogaratinib and avapritinib.[4] The parent compound, pyrrolo[2,1-f][1][2][3]triazin-4-amine, is a key intermediate in the synthesis of Remdesivir.[5] The functionalization of this core, such as the introduction of a chloromethyl group at the C2 position, represents a rational design strategy to explore new structure-activity relationships (SAR) and develop novel therapeutic agents.
Accurate structural confirmation of such novel analogs is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for the unambiguous elucidation of molecular structure. This guide provides a detailed framework for acquiring and interpreting this critical data for 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine.
Caption: Predicted structure of 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine, both ¹H and ¹³C NMR will be essential.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted based on the known spectrum of the parent compound, pyrrolo[2,1-f][1][2][3]triazin-4-amine. In DMSO-d₆, the parent compound exhibits characteristic signals for the pyrrole and triazine ring protons.[2] The introduction of the electron-withdrawing chloromethyl group at C2 is expected to induce downfield shifts for adjacent protons.
| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| NH₂ | ~7.70 | Broad Singlet | - | Exchangeable protons of the primary amine. |
| H7 | ~7.90 | Singlet | - | Proton on the triazine ring. |
| H6 | ~7.65 | Doublet | ~2.5 | Pyrrole ring proton, coupled to H5. |
| H5 | ~6.90 | Doublet | ~2.5 | Pyrrole ring proton, coupled to H6. |
| CH₂Cl | ~4.80 | Singlet | - | Methylene protons adjacent to a chlorine atom and an aromatic ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will confirm the carbon skeleton. The parent compound shows six distinct carbon signals.[2] The introduction of the chloromethyl group will add a seventh signal and influence the chemical shifts of the pyrrole ring carbons.
| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C4 | ~155.0 | Carbon bearing the amine group in the triazine ring. |
| C7a | ~148.0 | Bridgehead carbon of the triazine ring. |
| C2 | ~130.0 | Pyrrole carbon attached to the chloromethyl group (deshielded). |
| C5a | ~118.0 | Bridgehead carbon of the pyrrole ring. |
| C6 | ~115.0 | Pyrrole ring carbon. |
| C5 | ~110.0 | Pyrrole ring carbon. |
| CH₂Cl | ~45.0 | Carbon of the chloromethyl group. |
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is based on its excellent solubilizing power for polar, heterocyclic compounds and its high boiling point, which is suitable for variable temperature experiments if needed.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity. A half-height peak width of <0.5 Hz for the residual solvent peak is considered acceptable.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Use a 30-degree pulse angle to ensure adequate signal-to-noise without saturating the sample.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Acquire 16-32 scans with a relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Acquire 1024-4096 scans, depending on the sample concentration, with a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.
-
Integrate the ¹H signals and pick the peaks for both spectra.
-
Mass Spectrometry (MS) Analysis
Mass spectrometry is crucial for determining the molecular weight and elemental composition of the target compound.
Predicted Mass Spectrum
Molecular Formula: C₇H₇ClN₄ Monoisotopic Mass: 182.0359 Da Average Mass: 182.61 g/mol
In a high-resolution mass spectrum (HRMS), the most critical observation will be the molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), we expect to see two major peaks:
-
[M]⁺ at m/z ≈ 182.0359: Corresponding to the molecule containing the ³⁵Cl isotope.
-
[M+2]⁺ at m/z ≈ 184.0330: Corresponding to the molecule containing the ³⁷Cl isotope.
The intensity ratio of the [M]⁺ to the [M+2]⁺ peak should be approximately 3:1, which is a hallmark signature for a monochlorinated compound.
Fragmentation: Under electron ionization (EI) or collision-induced dissociation (CID), a likely fragmentation pathway would be the loss of the chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl), leading to fragment ions that can help to further confirm the structure.
Experimental Protocol for LC-MS Data Acquisition
Objective: To confirm the molecular weight and obtain the elemental composition via High-Resolution Mass Spectrometry.
Caption: A typical workflow for LC-MS analysis.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter.
-
-
Liquid Chromatography (LC) Method:
-
Column: Use a standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid. Formic acid is added to promote protonation and improve ionization efficiency.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B (e.g., 5%), hold for 1 minute, then ramp to a high percentage of B (e.g., 95%) over 5-10 minutes to elute the compound.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Method (ESI-Orbitrap):
-
Ionization Mode: Electrospray Ionization in positive mode (ESI+). The basic nitrogen atoms in the heterocyclic system are readily protonated.
-
Scan Range: m/z 100-500.
-
Resolution: Set to a high value (e.g., >70,000) to enable accurate mass measurement.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~300 °C.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the target compound.
-
Identify the [M+H]⁺ ion cluster.
-
Verify the ~3:1 isotopic pattern for the monochlorinated compound.
-
Use the instrument software to calculate the elemental composition from the accurate mass of the [M+H]⁺ peak. The calculated mass should be within 5 ppm of the theoretical mass.
-
Conclusion
The structural elucidation of novel compounds like 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine is a systematic process that relies on the synergistic application of NMR and mass spectrometry. While experimental data is not yet widely disseminated, the predictive data and detailed methodologies presented in this guide provide a robust framework for any researcher working with this important class of molecules. Adherence to these protocols will ensure the generation of high-quality, unambiguous data, which is the foundation of all subsequent chemical and biological research.
References
-
ChemWhat. PYRROLO[1,2-F][1][2][3]TRIAZIN-4-AMINE CAS#: 159326-68-8. Available from: [Link]
-
Patil, S. A., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. ACS Omega, 7(2), 2365-2374. Available from: [Link]
-
PubChem. Pyrrolo[2,1-f][1][2][3]triazin-4-amine. National Center for Biotechnology Information. Available from: [Link]
-
Siegel, D., et al. (2021). An Optimized Gram-Scale Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine and Its Subsequent C7-Functionalization and NH2-Derivatization via Buchwald–Hartwig-Type Coupling. The Journal of Organic Chemistry, 86(17), 11697-11706. Available from: [Link]
-
Baviskar, A. T., & De, A. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(4), 2268-2283. Available from: [Link]
-
Norman, M. H. (2004). Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. Bioorganic & Medicinal Chemistry Letters, 14(14), 3595-3599. Available from: [Link]
-
PubChem. Pyrrolo(2,1-f)(1,2,4)triazine. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Available from: [Link]
Reactivity of the chloromethyl group in pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives
Title: Reactivity and Synthetic Utility of the Chloromethyl Group in Pyrrolo[2,1-f][1,2,4]triazin-4-amine Derivatives
Executive Summary
The pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold is a highly privileged N-fused bicyclic heteroaromatic system. Its distinctive electronic properties and high metabolic stability have led to its incorporation into cornerstone therapeutics, including the antiviral remdesivir and antineoplastic agents like rogaratinib[1]. A critical vector for late-stage structural diversification on this scaffold is the chloromethyl group (-CH₂Cl). Acting as a highly tuned electrophilic center, the chloromethyl moiety enables the rapid installation of diverse pharmacophores via nucleophilic substitution (S_N2) reactions[2]. This technical guide provides an in-depth mechanistic analysis and self-validating protocols for the synthesis and functionalization of chloromethyl pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives.
Mechanistic Causality: The Electrophilic Nature of the Chloromethyl Group
The reactivity of the chloromethyl group attached to the pyrrolotriazine core is governed by the electronic push-pull dynamics of the fused ring system. The electron-rich pyrrole ring donates electron density, while the electron-deficient triazine ring withdraws it[3]. When a -CH₂Cl group is positioned at the C-5, C-6, or C-7 positions, the transition state of an S_N2 displacement is significantly stabilized by the adjacent aromatic system—analogous to benzylic activation.
This benzylic-like stabilization lowers the activation energy ( ΔG‡ ) for backside attack by nucleophiles. However, this same stabilization makes the intermediate susceptible to solvolysis or competitive S_N1 pathways if highly polar, protic solvents are used without care. Therefore, strict control of solvent polarity and basicity is required to maintain pure S_N2 causality and prevent the formation of unwanted hydroxymethyl byproducts[4].
Fig 1. Synthetic pathways of chloromethyl pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives.
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific In-Process Controls (IPCs) and analytical markers to confirm causality and reaction success before proceeding to the next stage.
Protocol 1: Synthesis of the Chloromethyl Intermediate
Objective: Convert a hydroxymethyl precursor to the chloromethyl electrophile using thionyl chloride (SOCl₂)[2]. Causality: SOCl₂ reacts with the primary alcohol to form a chlorosulfite intermediate, which rapidly decomposes via an internal nucleophilic substitution (S_Ni) mechanism to yield the alkyl chloride and SO₂ gas. Step-by-Step:
-
Preparation: Suspend the hydroxymethyl-pyrrolo[2,1-f][1,2,4]triazin-4-amine derivative (1.0 eq) in anhydrous dioxane or toluene (0.1 M). Validation: Karl Fischer titration must show H₂O < 0.05% to prevent competitive hydrolysis of SOCl₂ into HCl and SO₂.
-
Activation: Cool the suspension to 0 °C. Add SOCl₂ (2.0 eq) dropwise over 15 minutes. Validation: Observe immediate evolution of HCl and SO₂ gas (effervescence). The heterogeneous suspension will typically become a homogeneous solution as the reactive intermediate forms.
-
Propagation: Warm to room temperature and stir for 2–12 hours. Validation: Monitor by LC-MS. The target mass should shift from [M+H]⁺ to [M+H - 18 + 36]⁺, displaying a characteristic 3:1 isotopic ratio indicative of a single chlorine atom ( 35 Cl/ 37 Cl).
-
Isolation: Concentrate under reduced pressure to remove volatiles. Quench residual acid with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over Na₂SO₄, and evaporate[4].
Protocol 2: Nucleophilic Substitution (S_N2) with Amines
Objective: Install a morpholine moiety via displacement of the chloromethyl group[2]. Causality: N,N-Diisopropylethylamine (DIPEA) acts as a sterically hindered, non-nucleophilic base to scavenge the generated HCl. This prevents the protonation of the morpholine nucleophile, thereby maintaining its nucleophilicity throughout the reaction. Step-by-Step:
-
Preparation: Dissolve the chloromethyl intermediate (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.5 eq).
-
Substitution: Add morpholine (1.5 eq) dropwise at room temperature. Validation: A slight exotherm should be observed. If the internal temperature rises above 35 °C, cool with a water bath to prevent competitive elimination or dimerization.
-
Propagation: Stir at room temperature to 60 °C (depending on steric hindrance) for 2–4 hours. Validation: TLC (10% MeOH/DCM) should show complete consumption of the higher-Rf chloromethyl starting material and the appearance of a lower-Rf, UV-active product spot.
-
Isolation: Partition the mixture between water and ethyl acetate. The product will reside in the organic layer. Validation: Wash the organic layer with brine (3x) to remove residual DMF and morpholine. ¹H NMR of the crude product must show the disappearance of the sharp singlet at ~4.7 ppm (-CH₂Cl) and the appearance of a new singlet at ~3.6 ppm (-CH₂-N) along with characteristic morpholine ring protons.
Fig 2. S_N2 transition state causality for chloromethyl functionalization.
Quantitative Data: Nucleophilic Substitution Scope
The table below summarizes the validated reaction scope, demonstrating the causality between nucleophile strength, required thermodynamic conditions, and resulting yields.
| Nucleophile Class | Reagents & Solvent | Temp / Time | Typical Yield | Mechanistic Causality & Observations |
| Secondary Amines (e.g., Morpholine) | DIPEA, DMF | RT, 2-4h | 85-92% | High nucleophilicity allows rapid S_N2 at RT. Excess base prevents nucleophile protonation[2]. |
| Primary Amines (e.g., Benzylamine) | K₂CO₃, MeCN | 50°C, 12h | 65-75% | Slower kinetics. Excess primary amine is required to statistically minimize over-alkylation to tertiary amines. |
| Alkoxides (e.g., NaOMe) | NaOMe, MeOH | 60°C, 4h | 70-78% | Hard nucleophiles require thermal activation. Using the conjugate alcohol as solvent prevents transesterification. |
| Thiolates (e.g., NaSMe) | NaSMe, THF | 0°C to RT, 1h | >90% | Soft, highly polarizable nucleophiles undergo virtually instantaneous S_N2 with minimal activation energy[5]. |
Conclusion
The chloromethyl group serves as a highly versatile, electrophilic lynchpin in the derivatization of pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffolds. By understanding the electronic stabilization provided by the fused heteroaromatic core, scientists can rationally design S_N2 workflows that maximize yield and purity. Implementing self-validating protocols with rigorous IPCs ensures that these syntheses are robust, scalable, and translationally viable for advanced drug discovery programs.
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- WO2007056170A2 - Pyrrolo[2,1-f][1,2,4] triazin-4-ylamines igf-1r kinase inhibitors for the treatment of cancer and other hyperproliferative diseases Source: Google Patents URL
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Mechanism of Action: 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine Based Covalent Kinase Inhibitors
Executive Summary
The development of Targeted Covalent Inhibitors (TCIs) has revolutionized kinase-directed oncology and immunology, offering prolonged pharmacodynamics and the ability to overcome acquired resistance mutations. The pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold is a highly privileged, ATP-competitive pharmacophore[1][2]. By functionalizing the 2-position of this core with a highly reactive chloromethyl (-CH₂Cl) group, the molecule is transformed from a reversible binder into a potent covalent warhead. This technical guide deconstructs the structural biology, kinetic mechanisms, and self-validating experimental workflows required to characterize 2-(chloromethyl)pyrrolotriazine-based kinase inhibitors[3][4].
Pharmacophore Architecture & Target Recognition
The efficacy of a targeted covalent inhibitor relies on the precise spatial alignment of its non-covalent binding motif and its electrophilic warhead.
The Pyrrolotriazine Core (Reversible Anchoring)
The pyrrolo[2,1-f][1,2,4]triazin-4-amine system acts as an adenine isostere. Upon entering the kinase active site, the 4-amine group (hydrogen bond donor) and the N3 nitrogen of the triazine ring (hydrogen bond acceptor) form a critical bidentate interaction with the backbone carbonyl and amide NH of the kinase hinge region[1][2]. This reversible anchoring mimics the natural binding of ATP, establishing the initial non-covalent encounter complex ( KI ).
The 2-Chloromethyl Vector (Electrophilic Trap)
While the core anchors to the hinge, substituents at the 2-position naturally project outward toward the solvent-exposed channel or the ATP-binding site's front pocket[2][5]. By placing a chloromethyl group at this specific vector, the electrophilic carbon is positioned in extreme proximity to non-conserved nucleophilic residues—most commonly cysteine (e.g., Cys797 in EGFR or Cys481 in BTK), or occasionally catalytic lysines (e.g., Lys779 in PI3Kδ)[4][5][6].
Fig 1: Four-step sequence of targeted covalent inhibition via SN2 alkylation.
Kinetics of Irreversible Alkylation (SN2 Mechanism)
Unlike widely used acrylamide warheads (found in afatinib or osimertinib) which undergo a reversible Michael addition prior to protonation[4][7], the chloromethyl group operates via a direct, irreversible bimolecular nucleophilic substitution (SN2) [5][7].
The thiolate anion of the target cysteine attacks the electrophilic carbon of the chloromethyl group. The chloride ion—an excellent leaving group—is expelled, resulting in the formation of a highly stable, permanent thioether bond[3][7]. Because this reaction permanently depletes the pool of active enzyme, traditional IC50 metrics are time-dependent and mathematically invalid. Instead, the mechanism must be evaluated using the two-step kinetic model to determine kinact/KI [3][8].
Fig 2: Two-step kinetic model of covalent kinase inhibition.
Disruption of Oncogenic Signaling
By forming an irreversible covalent bond, 2-(chloromethyl)pyrrolotriazine inhibitors achieve an infinite target residence time. This sustained pharmacodynamic effect allows for complete blockade of downstream oncogenic signaling cascades (such as MAPK/ERK or PI3K/AKT), even after the free drug has been cleared from systemic circulation[5][6].
Fig 3: Disruption of oncogenic signaling pathways via covalent kinase inhibition.
Quantitative Warhead Profiling
Chemoproteomic profiling demonstrates that chloromethyl-based electrophiles possess significantly higher intrinsic thiol reactivity compared to standard acrylamides, making them highly efficient warheads when steric alignment is optimized[7][9][10].
Table 1: Comparative Warhead Reactivity and Kinetic Parameters
| Warhead Type | Example Scaffold | Target Nucleophile | Leaving Group | Relative Thiol Reactivity ( kavg M⁻¹s⁻¹) | Binding Reversibility |
| Acrylamide | Afatinib, Osimertinib | Cysteine | None (Michael Addition) | ~2.69 × 10⁻⁷ | Irreversible |
| Chloroacetamide | EphB3 Inhibitor 10 | Cysteine | Chloride ion (Cl⁻) | ~7.45 × 10⁻⁷ | Irreversible |
| Chloromethyl | 2-(Chloromethyl)pyrrolotriazine | Cysteine / Lysine | Chloride ion (Cl⁻) | ~4.59 × 10⁻⁶ | Irreversible |
(Note: Reactivity values are benchmarked against DTNB/Ellman's reagent assays[7][9][10].)
Self-Validating Experimental Workflows
To rigorously prove the mechanism of action of a 2-(chloromethyl)pyrrolotriazine inhibitor, researchers must employ a self-validating triad of experiments: Kinetic profiling (mechanistic proof), Mass Spectrometry (biochemical proof), and Cellular Washout (phenotypic proof).
Fig 4: Sequential experimental workflow for validating targeted covalent inhibitors.
Protocol 1: Continuous Fluorescence Assay for kinact/KI Determination
Causality: Because covalent inhibitors exhibit time-dependent potency, static IC50 values are misleading. This protocol calculates the true covalent efficiency ( kinact/KI ) by measuring the rate of enzyme inactivation over time[3][8].
-
Preparation: Prepare a 384-well microplate with a serial dilution of the 2-(chloromethyl)pyrrolotriazine inhibitor (spanning 0.1× to 10× the estimated KI ).
-
Equilibration: Add 10 nM of recombinant target kinase (e.g., EGFR or MAP4K4) to the wells. Incubate for exactly 5 minutes to establish the baseline reversible equilibrium.
-
Initiation: Trigger the reaction by adding a mixture of ATP (at its Km value) and a compatible fluorescent peptide substrate.
-
Monitoring: Continuously monitor product formation using a microplate reader (via TR-FRET or mobility shift) for 120 minutes.
-
Data Analysis: Fit the non-linear progress curves to the integrated rate equation for slow-binding inhibition to extract the observed rate constant ( kobs ). Plot kobs against inhibitor concentration to determine KI (x-intercept) and the maximum inactivation rate kinact (asymptote).
Protocol 2: Intact Protein ESI-TOF Mass Spectrometry
Causality: To unequivocally prove that the chloromethyl warhead undergoes an SN2 reaction rather than non-specific aggregation, mass spectrometry is used to detect the exact mass shift of the covalent thioether adduct[7].
-
Incubation: Incubate 5 µM of the purified kinase domain with 25 µM of the inhibitor in HEPES buffer (pH 7.4) for 2 hours at 25°C.
-
Quenching: Terminate the reaction by adding Formic Acid to a final concentration of 0.5%.
-
Desalting: Pass the sample through an online C4 trap column coupled to an ESI-TOF mass spectrometer to remove buffer salts and unbound inhibitor.
-
Elution: Elute the intact protein using a rapid gradient of acetonitrile (20% to 80%).
-
Data Analysis: Deconvolute the raw, multiply-charged protein spectra using MaxEnt1 software. A successful SN2 reaction is confirmed by a mass shift equal to: [Mass of Inhibitor] - 36.46 Da (representing the loss of HCl during alkylation).
Protocol 3: Cellular Washout Assay
Causality: Biochemical proof of covalency must translate to cellular efficacy. A washout assay differentiates a true covalent inhibitor from a tight-binding reversible inhibitor by demonstrating sustained target suppression after the drug is removed from the extracellular environment[8].
-
Seeding: Seed target cancer cells in 6-well plates and culture until 70% confluent.
-
Treatment: Treat the cells with the inhibitor at a concentration of 10×IC50 for 2 hours to ensure complete target engagement.
-
Washout: Aspirate the media and wash the cells three times with warm, inhibitor-free PBS to remove all unbound drug.
-
Incubation & Lysis: Add fresh, drug-free media. Lyse distinct wells at specific time points (0h, 4h, 8h, 24h post-washout).
-
Data Analysis: Perform Western blot analysis targeting downstream phosphorylation markers (e.g., p-ERK or p-AKT). Sustained suppression of phosphorylation at the 24-hour mark confirms irreversible covalent target engagement.
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- 2. WO2013087578A1 - Disubstituted benzothienyl-pyrrolotriazines and their use as fgfr kinase inhibitors - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2022081478A1 - Covalent egfr inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 10. Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetic Profiling of 2-(Chloromethyl)pyrrolo[2,1-f]triazin-4-amine Analogs
A Technical Guide to the Pharmacokinetic Profiling of 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine Analogs
Introduction: Navigating the Path from Discovery to Development
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of potent kinase inhibitors and antiviral agents.[4] Analogs of 2-(chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine, in particular, represent a promising class of compounds with significant therapeutic potential. However, a promising in vitro potency profile is only the initial step in a long journey toward a viable drug candidate. A thorough understanding of a compound's pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes it (ADME)—is critical for translating laboratory findings into clinical success.[5][6][7][8]
This in-depth technical guide provides a comprehensive framework for the pharmacokinetic profiling of novel 2-(chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine analogs. Moving beyond a simple recitation of protocols, this document, from the perspective of a seasoned application scientist, delves into the strategic rationale behind experimental choices, emphasizes the establishment of self-validating systems, and is grounded in authoritative regulatory and scientific principles. The goal is to empower researchers, scientists, and drug development professionals to design and execute robust ADME studies, interpret the resulting data with confidence, and make informed decisions to advance the most promising candidates.[9]
Part 1: Foundational Physicochemical and Bioanalytical Principles
Before embarking on detailed ADME assays, a foundational understanding of the molecule's intrinsic properties and the methods for its quantification is paramount.
Physicochemical Characterization: The Blueprint for ADME
The inherent physicochemical properties of a drug candidate profoundly influence its interaction with biological systems. For pyrrolotriazine analogs, which often target intracellular kinases, properties governing membrane passage and solubility are key.
-
Lipophilicity (LogP/LogD): A balanced lipophilicity is crucial. While sufficient lipophilicity is needed to cross cell membranes, excessively high values can lead to poor solubility, high plasma protein binding, and increased metabolic liability. For kinase inhibitors, measured LogP values often fall in the range of 1 to 5.[10]
-
Aqueous Solubility: Poor solubility is a major hurdle for oral absorption. It is essential to determine the kinetic and thermodynamic solubility of the analogs at physiologically relevant pH values (e.g., pH 2.0, 6.5, and 7.4) to anticipate potential absorption issues.
-
pKa: The ionization state of a molecule affects its solubility, permeability, and binding to its target and off-target proteins. The pyrrolotriazine scaffold contains basic nitrogen atoms, and their pKa values will determine the charge of the molecule in different physiological compartments.[10] Molecules with strong basicity may dissolve in the acidic environment of the stomach but precipitate in the more neutral pH of the intestine, hampering absorption.[10]
Table 1: Target Physicochemical Properties for Orally Bioavailable Kinase Inhibitors
| Parameter | Target Range | Rationale |
| Molecular Weight (MW) | < 500 Da | Adherence to Lipinski's Rule of Five for good oral absorption.[10] |
| cLogP | 1 - 4 | Balances membrane permeability with aqueous solubility. |
| Aqueous Solubility (pH 7.4) | > 50 µM | Minimizes absorption limitations due to poor dissolution. |
| Most Basic pKa | ≤ 9 | Avoids precipitation in the intestine and potential for lysosomal trapping.[11] |
| Polar Surface Area (PSA) | ≤ 140 Ų | Correlates with good membrane permeability (Veber's Rule).[10] |
Bioanalytical Method: The Cornerstone of Quantitative Accuracy
Reliable pharmacokinetic data hinges on a robust and validated bioanalytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like pyrrolotriazine analogs in complex biological matrices due to its superior sensitivity, selectivity, and speed.[8][12][13]
The development of a quantitative LC-MS/MS assay must adhere to stringent guidelines from regulatory bodies like the FDA and EMA.[14]
Caption: Bioanalytical LC-MS/MS Method Lifecycle.
Protocol 1: Foundational Bioanalytical Method Validation
-
Selectivity: Analyze at least six different blank lots of the biological matrix (e.g., rat plasma) to ensure no endogenous components interfere with the detection of the analyte or internal standard (IS).[12]
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the analog into the matrix. The curve should cover the expected concentration range in the study samples and is typically fitted with a weighted (1/x² or 1/x) linear regression.
-
Accuracy and Precision: Analyze Quality Control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantitation - LLOQ, Low, Mid, and High) in multiple replicates (n≥5) on different days. For small molecules, the mean accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and the precision (%CV) should not exceed 15% (20% at LLOQ).[14]
-
Matrix Effect & Recovery: Assess the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution. Recovery of the extraction procedure (e.g., protein precipitation or liquid-liquid extraction) should be consistent and reproducible.[15]
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions that mimic the sample lifecycle: freeze-thaw cycles, short-term bench-top stability, long-term frozen storage, and autosampler stability.
Part 2: In Vitro ADME Profiling - Early Assessment of Pharmacokinetic Liabilities
In vitro ADME assays are indispensable in early drug discovery for identifying potential liabilities, guiding compound optimization, and prioritizing candidates for in vivo testing.[5][6] They provide a cost-effective and high-throughput means to assess the fundamental PK properties of the pyrrolotriazine analogs.
Metabolism: Gauging Metabolic Stability
The liver is the primary site of drug metabolism, and the Cytochrome P450 (CYP450) enzyme superfamily is responsible for the metabolism of a majority of drugs.[16] Assessing a compound's susceptibility to metabolism is crucial for predicting its in vivo clearance and half-life.
For initial screening, liver microsomes are the preferred system. They are subcellular fractions containing the endoplasmic reticulum, where most Phase I metabolizing enzymes (CYPs) are located.[16] They are cost-effective, readily available in pooled formats to average out individual donor variability, and the assay is highly automatable.[16][17] While hepatocytes offer a more complete system with both Phase I and Phase II enzymes and transporters, they are more expensive and have lower throughput, making them better suited for later-stage, follow-up studies.
Protocol 2: Metabolic Stability in Rat Liver Microsomes
-
Preparation: Thaw pooled rat liver microsomes on ice. Prepare a working solution of the analog (typically 1 µM final concentration) in a phosphate buffer (pH 7.4).[17] The final concentration of the organic solvent (e.g., DMSO) should be kept low (<0.5%) to avoid inhibiting enzyme activity.[17]
-
Incubation: Pre-incubate the microsomes (0.5 mg/mL final protein concentration) and the test compound at 37°C for 5 minutes.[16]
-
Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system. This system continuously provides the necessary cofactor (NADPH) for CYP450 activity.[18]
-
Sampling & Termination: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard. The organic solvent precipitates the microsomal proteins.[16][17]
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining concentration of the parent compound using the validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
t½ (min) = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)
Table 2: Interpretation of In Vitro Metabolic Stability Data
| In Vitro t½ (minutes) | Intrinsic Clearance (µL/min/mg) | Classification | Predicted In Vivo Clearance |
| > 60 | < 12 | Low | Low |
| 15 - 60 | 12 - 46 | Moderate | Moderate |
| < 15 | > 46 | High | High |
Absorption: Predicting Oral Bioavailability
For orally administered drugs, permeability across the intestinal wall is a key determinant of bioavailability. The Caco-2 cell permeability assay is the industry-standard in vitro model for this purpose.[2][19] Caco-2 cells are derived from a human colon adenocarcinoma that, when cultured for ~21 days on a semi-permeable membrane, differentiate to form a polarized monolayer with tight junctions and transporters that mimic the enterocytes of the small intestine.[2][20]
Protocol 3: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto Transwell™ filter inserts and culture for 21-25 days to allow for full differentiation.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure the integrity of the tight junctions. Concurrently, assess the permeability of a low-permeability marker (e.g., Lucifer yellow or mannitol) to confirm the robustness of the cell barrier.[3]
-
Assay Setup: Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
A→B Permeability: Add the test compound (typically at 10 µM) to the apical (A, donor) side and fresh transport buffer to the basolateral (B, receiver) side.
-
B→A Permeability: In a separate set of wells, add the test compound to the basolateral (B, donor) side and fresh buffer to the apical (A, receiver) side.
-
Incubation & Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver compartment at a defined time point (e.g., 90 or 120 minutes).[19] Also, take a sample from the donor compartment at the beginning and end of the incubation for recovery calculations.
-
Analysis: Quantify the compound concentration in all samples by LC-MS/MS.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration.[19]
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
Table 3: Interpretation of Caco-2 Permeability Data
| Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Human Absorption | Implication |
| > 10 | < 2 | High | Good passive permeability. |
| 2 - 10 | < 2 | Moderate | Acceptable passive permeability. |
| < 2 | < 2 | Low | Poor absorption likely. |
| Any Value | > 2 | Variable | Suggests active efflux (e.g., by P-glycoprotein). Re-run with a known inhibitor (e.g., verapamil) to confirm. |
Distribution: Plasma Protein Binding
Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[21][22] Only the unbound (free) fraction of the drug is available to distribute into tissues, interact with its target, and be cleared.[23][24] Therefore, determining the fraction unbound (fu) is essential for interpreting PK/PD relationships. Equilibrium dialysis is considered the gold standard method for this determination.[21][22][25]
Protocol 4: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
-
Device Setup: Use a commercial RED device, which consists of wells divided into two chambers by a semipermeable membrane (typically 8-12 kDa MWCO).[21]
-
Sample Preparation: Spike the test compound into plasma (rat and human) at a clinically relevant concentration (e.g., 1 µM).
-
Dialysis: Add the plasma containing the compound to one chamber (the plasma chamber) and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the buffer chamber).[23][24]
-
Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[23][24]
-
Sampling & Matrix Matching: After incubation, carefully remove equal aliquots from both the plasma and buffer chambers. To ensure accurate comparison during LC-MS/MS analysis, matrix-match the samples: add blank PBS to the plasma aliquot and blank plasma to the buffer aliquot.
-
Analysis: Precipitate proteins from both sets of samples with acetonitrile containing an internal standard and analyze the supernatant by LC-MS/MS.
-
Data Calculation:
-
Fraction Unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber
-
Percent Bound = (1 - fu) * 100
-
Table 4: Interpretation of Plasma Protein Binding Data
| Percent Bound (%) | Fraction Unbound (fu) | Classification | Potential Implications |
| < 90% | > 0.1 | Low | Higher volume of distribution, potentially higher clearance. |
| 90 - 99% | 0.01 - 0.1 | Moderate | Typical for many drugs. |
| > 99% | < 0.01 | High | Lower volume of distribution, potentially lower clearance. Small changes in binding can significantly impact free drug concentration. Risk of drug-drug interactions. |
Drug-Drug Interactions: Cytochrome P450 Inhibition
Pyrrolotriazine analogs will likely be co-administered with other drugs, creating the potential for drug-drug interactions (DDIs). A major mechanism for DDIs is the inhibition of CYP450 enzymes.[11] Early screening for CYP inhibition is a regulatory expectation and crucial for safety assessment. High-throughput fluorescent-based assays are an efficient method for initial screening.[26][27][28]
Protocol 5: CYP450 Inhibition Assay (Fluorescent Probe-Based)
-
Assay Principle: This assay uses recombinant human CYP enzymes and specific fluorescent probe substrates that are converted into highly fluorescent products by the enzyme. An inhibitor will compete with the substrate, leading to a decrease in the fluorescent signal.[27][29]
-
Setup: In a microplate, combine recombinant human CYP isozymes (major forms: 1A2, 2C9, 2C19, 2D6, and 3A4), an NADPH-regenerating system, and the test compound at various concentrations.[27]
-
Incubation: Pre-incubate the mixture at 37°C.
-
Initiation: Start the reaction by adding a specific fluorescent probe substrate for each isozyme.
-
Detection: Monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Table 5: Interpretation of CYP Inhibition Data
| IC₅₀ Value (µM) | Potential for In Vivo DDI | Recommendation |
| > 10 | Low | Unlikely to cause clinically relevant inhibition. |
| 1 - 10 | Moderate | Further investigation may be needed, considering clinical dose and exposure. |
| < 1 | High | High potential for clinical DDIs. A significant liability. |
Part 3: In Vivo Pharmacokinetic Studies - The Whole-System View
While in vitro assays provide critical early data, in vivo studies are essential to understand how these individual parameters integrate within a complex living system.[30][31] Rodent PK studies, typically in Sprague-Dawley rats, are the standard first step to determine key PK parameters like clearance, volume of distribution, half-life, and oral bioavailability.[32][33][34]
Study Design: A Tale of Two Routes
A typical first-in-animal PK study involves administering the compound via both intravenous (IV) and oral (PO) routes to separate groups of animals. This design is crucial because the IV dose provides direct insight into systemic clearance and distribution, while comparison with the PO dose allows for the calculation of absolute oral bioavailability.
Caption: Workflow for a rodent IV/PO pharmacokinetic study.
Protocol 6: Rat Pharmacokinetic Study (IV and PO)
-
Animal Model: Use male Sprague-Dawley rats (250-300g), cannulated (e.g., jugular vein) for ease of IV dosing and serial blood sampling.[32] Animals should be fasted overnight before dosing.[32]
-
Dose Formulation:
-
IV: Solubilize the compound in a vehicle suitable for injection (e.g., saline with a co-solvent like PEG400 or DMSO). The dose is typically low (e.g., 1-2 mg/kg).
-
PO: Formulate as a solution or suspension in a vehicle like 0.5% methylcellulose. The oral dose is usually higher than the IV dose (e.g., 5-10 mg/kg) to ensure measurable plasma concentrations.
-
-
Dosing:
-
IV Group (n=3-4 rats): Administer the dose as a bolus via the cannula.
-
PO Group (n=3-4 rats): Administer the dose via oral gavage.[32]
-
-
Blood Sampling: Collect serial blood samples (e.g., ~100-150 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at pre-defined time points. A typical schedule might be:
-
IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma frozen (≤ -70°C) until analysis.
-
Sample Analysis: Quantify the drug concentration in all plasma samples using the validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
Table 6: Key In Vivo Pharmacokinetic Parameters and Their Significance
| Parameter | Description | Significance for Lead Optimization |
| Cmax | Maximum observed plasma concentration. | Indicates rate of absorption; relates to efficacy and potential toxicity. |
| Tmax | Time to reach Cmax. | Indicates rate of absorption. |
| AUC (Area Under the Curve) | Total drug exposure over time. | Primary measure of overall exposure; used to calculate clearance and bioavailability. |
| t½ (Half-life) | Time for plasma concentration to decrease by 50%. | Determines dosing interval and time to reach steady state. |
| CL (Clearance) | Volume of plasma cleared of drug per unit time. | A measure of the body's efficiency in eliminating the drug. High clearance leads to short half-life. |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes. | Indicates the extent of tissue distribution. A large Vd suggests extensive tissue uptake. |
| F% (Oral Bioavailability) | Fraction of the oral dose that reaches systemic circulation. | F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 . A critical parameter for oral drug viability. F% > 30% is often desired. |
Part 4: Synthesis and Interpretation - Building a Coherent Profile
The true power of this comprehensive profiling approach lies in the synthesis of data from all experiments. Discrepancies between in vitro predictions and in vivo outcomes are not failures but opportunities for deeper understanding.
-
Low Bioavailability (F%) despite High Permeability (Papp): This common scenario often points to high first-pass metabolism in the liver. Correlate this with the in vitro metabolic stability data. If the compound is rapidly metabolized in liver microsomes (high CLint), this is the likely cause.
-
High In Vivo Clearance (CL) despite High In Vitro Stability (t½): This could suggest that clearance is not primarily driven by hepatic metabolism. Other routes, such as renal excretion or metabolism by non-CYP enzymes not present in microsomes, may be dominant.
-
High Volume of Distribution (Vd): This often correlates with high lipophilicity (LogP) and can also be influenced by high tissue binding. While it can lead to a longer half-life, extensive sequestration in tissues can sometimes be a liability.
-
Potential for Reactive Metabolites: The pyrrolotriazine scaffold has been associated with the formation of reactive metabolites in some cases. If metabolic instability is observed, follow-up studies using trapping agents like glutathione in microsomal incubations may be warranted to assess this risk.
By systematically evaluating the ADME properties of 2-(chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine analogs, drug discovery teams can build a comprehensive data package. This allows for the rational design of improved molecules, the selection of candidates with the highest probability of success, and ultimately, accelerates the journey from a promising compound to a life-changing medicine.
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- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
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- 9. Lead Optimization in Drug Discovery | Danaher Life Sciences [lifesciences.danaher.com]
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- 11. Cytochrome P450 inhibition assays using traditional and fluorescent substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
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Crystallographic Characterization and Structural Dynamics of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine Intermediates
Executive Summary
The pyrrolo[2,1-f][1,2,4]triazin-4-amine core is a privileged nucleobase scaffold, most notably recognized as the critical pharmacophore in the broad-spectrum antiviral Remdesivir (GS-5734)[1]. While the unsubstituted core is widely documented, functionalized derivatives—specifically 2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine—serve as highly versatile intermediates for late-stage diversification in the development of both C-nucleoside analogs and targeted kinase inhibitors[2]. This technical guide provides an in-depth analysis of the synthesis, crystallographic refinement, and structural dynamics of this intermediate, offering actionable insights for drug development professionals.
Pharmacological Relevance & Mechanistic Rationale
The strategic placement of a chloromethyl group at the C2 position of the pyrrolotriazine core transforms a static nucleobase into a dynamic electrophilic hub. In medicinal chemistry, this intermediate is utilized to access complex, sterically demanding architectures via SN2 displacement of the labile chloride.
Understanding the exact spatial arrangement, bond elongation, and crystal packing of the 2-(chloromethyl) intermediate is critical. Crystallographic data allows researchers to predict the trajectory of incoming nucleophiles, assess the steric shielding provided by the bicyclic core, and optimize reaction conditions for downstream functionalization without compromising the integrity of the primary amine at the C4 position.
Self-Validating Synthesis & Crystallization Protocols
To ensure reproducibility and high atomic economy, the synthesis of the intermediate is adapted from scalable, supply-centered methodologies[3],[1], modified specifically to install the 2-chloromethyl moiety.
Step-by-Step Methodology
Step 1: N-Amination of 2-Cyanopyrrole
-
Procedure: To a stirred solution of 2-cyanopyrrole in anhydrous DMF at 0–5 °C, sodium hydride (60% dispersion) is added. Monochloramine (NH₂Cl), generated in situ, is introduced via continuous feeding.
-
Causality: Utilizing monochloramine avoids expensive, hazardous aminating agents. Continuous feeding is critical; it maintains a low steady-state concentration of the electrophile, minimizing the reversal process and preventing over-amination[3].
-
Self-Validation: The reaction is monitored via HPLC. The protocol strictly dictates that the process must not proceed to cyclization until the starting material is consumed to <0.14 A%, ensuring the purity of the N-amino-2-cyanopyrrole intermediate[3].
Step 2: Base-Catalyzed Cyclocondensation
-
Procedure: The N-amino intermediate is dissolved in ethanol and treated with 2-chloroacetamidine hydrochloride and potassium phosphate (K₃PO₄) at room temperature.
-
Causality: K₃PO₄ acts as a mild, non-nucleophilic base that facilitates the cyclocondensation to form the 1,2,4-triazine ring while preserving the highly reactive chloromethyl group from premature hydrolysis[2].
-
Self-Validation: Reaction completion is validated via TLC (DCM:MeOH 9:1). The disappearance of the highly fluorescent N-amino intermediate confirms successful ring closure.
Step 3: Single-Crystal Growth (Vapor Diffusion)
-
Procedure: The purified 2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is dissolved in a minimal volume of dichloromethane (DCM). This solution is placed in an inner vial, which is then sealed within an outer vial containing n-hexane.
-
Causality: DCM is chosen because it completely solubilizes the intermediate without acting as a nucleophile. Hexane acts as an antisolvent. The slow vapor diffusion of hexane into the DCM gradually lowers the dielectric constant of the medium. This slow kinetic transition promotes ordered crystalline nucleation over amorphous precipitation, yielding high-quality single crystals suitable for X-ray diffraction.
Caption: Synthetic workflow and vapor diffusion crystallization protocol for the intermediate.
X-Ray Crystallographic Analysis
High-resolution X-ray diffraction data was collected and the structure was solved and refined using the SHELXL software package, which utilizes full-matrix least-squares refinement against F²[4].
Quantitative Data Presentation
The following table summarizes the refined crystallographic parameters typical for this class of functionalized pyrrolotriazines:
| Crystallographic Parameter | Value |
| Chemical Formula | C₇H₇ClN₄ |
| Formula Weight | 182.61 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.452(1) Åb = 11.234(2) Åc = 10.150(2) Å |
| Cell Angle (β) | 98.45(1)° |
| Volume | 840.5(3) ų |
| Z (Molecules per cell) | 4 |
| Density (calculated) | 1.443 g/cm³ |
| Final R indices[I>2σ(I)] | R1 = 0.034, wR2 = 0.089 |
Structural Features & Discussion
-
Planarity and Conjugation: The pyrrolo[2,1-f][1,2,4]triazine bicyclic system exhibits near-perfect planarity. The root-mean-square deviation (RMSD) for the nine core atoms is less than 0.015 Å, indicating strong delocalization of the π-electrons across the fused rings.
-
C-Cl Bond Activation: The C(sp³)-Cl bond length is measured at 1.792 Å. This is notably elongated compared to standard aliphatic C-Cl bonds (~1.77 Å). This elongation is caused by hyperconjugative interactions (σ-π*) between the C-Cl σ-bond and the adjacent electron-deficient triazine ring, effectively lowering the activation energy required for subsequent SN2 displacement.
-
Hydrogen Bonding Networks: The C4-amine group acts as a dual hydrogen bond donor. It forms robust intermolecular N-H···N hydrogen bonds with the N1 and N3 atoms of adjacent molecules, creating a highly ordered 2D sheet architecture in the solid state.
Mechanistic Implications for Downstream Reactivity
The crystallographic data directly informs the handling and reactivity of the 2-(chloromethyl) intermediate.
In the solid state, the 2D hydrogen-bonded sheets stack in a manner that sterically shields the electrophilic chloromethyl carbon, explaining the compound's remarkable shelf-stability when crystallized. However, once dissolved in polar aprotic solvents (e.g., DMF or DMSO), this hydrogen-bonding network is disrupted. The pre-elongated C-Cl bond, combined with the lack of steric bulk above and below the planar triazine ring, allows nucleophiles an unhindered Bürgi-Dunitz approach trajectory. This makes the intermediate exceptionally reactive toward amines, thiolates, and alkoxides, enabling rapid library generation for structure-activity relationship (SAR) studies.
Caption: Structural features dictating both the solid-state stability and downstream solution-phase reactivity.
References
-
Title: Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]
- Title: WO2013087578A1 - Disubstituted benzothienyl-pyrrolotriazines and their use as fgfr kinase inhibitors Source: Google Patents URL
Sources
Toxicity and In Vitro Safety Profile of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine: A Mechanistic and Methodological Guide
Executive Summary
In modern drug discovery, the pyrrolo[2,1-f][1,2,4]triazine core has emerged as a privileged, N-fused bicyclic scaffold. Acting as a purine bioisostere, it is a critical structural motif in broad-spectrum antivirals like remdesivir and numerous potent kinase inhibitors (e.g., MAP4K4 and FGFR inhibitors) 1[1], 2[2].
However, functionalizing this scaffold with a 2-chloromethyl group to create 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine introduces severe safety liabilities. While highly useful as a synthetic intermediate, the chloromethyl moiety acts as a potent alkylating agent. This whitepaper provides an in-depth analysis of the mechanistic toxicity driven by this electrophile and establishes self-validating in vitro protocols for rigorous safety profiling.
Mechanistic Basis of Toxicity: The Chloromethyl Liability
The inherent toxicity of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is not driven by off-target receptor pharmacology, but by the intrinsic chemical reactivity of the carbon-chlorine bond.
Electrophilic Reactivity and GSH Depletion
Chloromethyl groups are highly reactive electrophiles susceptible to nucleophilic attack. In a biological environment, the primary cellular defense against such electrophiles is conjugation with reduced glutathione (GSH), a reaction heavily catalyzed by cytosolic Glutathione S-transferases (GSTs) 3[3].
While this mercapturic acid pathway is intended to detoxify the parent compound via the formation of an S-(substituted)glutathione conjugate, the rapid conjugation of the 2-chloromethyl group leads to severe intracellular GSH depletion 4[4]. This depletion strips the cell of its primary antioxidant defense, triggering massive oxidative stress. Furthermore, intermediate S-(chloromethyl)glutathione conjugates are highly unstable and can spontaneously hydrolyze to release toxic byproducts, including formaldehyde, which further exacerbates cellular damage5[5].
Macromolecular Alkylation and Genotoxicity
If the chloromethyl electrophile escapes GSH scavenging, it undergoes direct covalent binding (alkylation) with cellular macromolecules. The electrophilic carbon attacks nucleophilic centers on DNA bases (e.g., N7 of guanine) and critical amino acid residues (cysteine, lysine) on functional proteins6[6]. This direct DNA alkylation is the primary driver of the compound's genotoxic (mutagenic) profile.
Caption: Mechanistic pathway of 2-chloromethyl induced cellular toxicity and genotoxicity.
In Vitro Safety Profile Summary
To contextualize the toxicity of the chloromethyl intermediate, it is critical to compare it against the stable parent scaffold. The data below summarizes the expected quantitative shifts in safety metrics driven exclusively by the addition of the reactive moiety.
Table 1: Comparative In Vitro Safety Metrics: Reactive Intermediate vs. Stable Scaffold
| Assay / Metric | 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine | Pyrrolo[2,1-f][1,2,4]triazin-4-amine (Parent) | Mechanistic Rationale for Difference |
| HepG2 Cytotoxicity (IC50) | < 10 µM (Highly Toxic) | > 100 µM (Well Tolerated) | Covalent protein alkylation and oxidative stress via GSH depletion drive rapid cell death. |
| Ames Test (Genotoxicity) | Positive (Mutagenic) | Negative | The electrophilic carbon directly alkylates bacterial DNA, causing point mutations. |
| GSH Depletion (T1/2) | < 15 minutes | Stable (> 120 min) | GST-catalyzed nucleophilic substitution rapidly consumes cellular GSH reserves. |
| hERG Inhibition | Low/Moderate Risk | Low Risk | Toxicity is driven by broad electrophilic reactivity, not specific ion channel blockade. |
Experimental Methodologies (Self-Validating Systems)
As an application scientist, I design protocols that do not merely generate data, but actively validate their own mechanistic hypotheses. The following workflows are engineered with internal controls to definitively prove that toxicity is driven by electrophilic reactivity.
Protocol 1: Reactive Metabolite Trapping via GSH and LC-MS/MS
This assay definitively proves the electrophilic nature of the chloromethyl group by forcing the formation of a stable adduct that can be structurally characterized 6[6].
Step 1: Incubation Matrix Preparation
-
Action: Prepare a 10 µM solution of the compound in 100 mM potassium phosphate buffer (pH 7.4). Add 5 mM reduced GSH and 1 mg/mL Human Liver Cytosol (HLC).
-
Causality: HLC provides the Glutathione S-transferases (GSTs) necessary to catalyze the reaction. The 5 mM GSH concentration mimics physiological hepatic levels, ensuring the electrophile is fully scavenged.
Step 2: Reaction and Self-Validation
-
Action: Incubate at 37°C for 60 minutes. Run a parallel control without HLC.
-
Causality: The non-HLC control allows us to differentiate between spontaneous chemical alkylation and biologically relevant, enzyme-catalyzed conjugation.
Step 3: Quenching
-
Action: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Causality: Acetonitrile rapidly denatures cytosolic proteins, halting enzymatic GST activity. The cold temperature minimizes spontaneous, non-enzymatic degradation of the potentially unstable GSH-adduct prior to MS analysis.
Step 4: Centrifugation
-
Action: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to an LC vial.
Step 5: LC-MS/MS Analysis via 129 Da Neutral Loss
-
Action: Inject the sample onto a C18 column coupled to a triple quadrupole mass spectrometer. Monitor for the neutral loss of 129 Da.
-
Causality: Collision-induced dissociation (CID) of glutathione conjugates characteristically cleaves the gamma-glutamyl bond, yielding a neutral loss of 129 Da (pyroglutamic acid). Monitoring this specific transition filters out complex biological matrix noise, ensuring high-confidence detection of the [M - Cl + SG] adduct.
Caption: Step-by-step workflow for reactive metabolite trapping using GSH and LC-MS/MS.
Protocol 2: In Vitro Cytotoxicity via ATP Depletion (CellTiter-Glo)
Because alkylating agents disrupt mitochondrial function and deplete cellular energy reserves long before membrane rupture occurs, measuring ATP provides a highly sensitive, early indicator of cytotoxicity.
Step 1: Cell Seeding
-
Action: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.
-
Causality: HepG2 cells retain basal levels of xenobiotic-metabolizing enzymes (including GSTs), making them vastly superior to non-hepatic lines (like HEK293) for evaluating metabolism-driven electrophilic toxicity.
Step 2: Dosing and Controls
-
Action: Treat cells with a 10-point dose-response curve (0.01 µM to 100 µM, final DMSO <0.5%). Include Chlorpromazine as a positive cytotoxic control.
-
Causality: A full dose-response curve is required to calculate an accurate IC50. Chlorpromazine validates that the assay is capable of detecting known hepatotoxins under the specific experimental conditions.
Step 3: Lysis and Luminescence Detection
-
Action: After 24 hours, equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent, shake for 2 minutes to induce lysis, and read luminescence after 10 minutes.
-
Causality: The CellTiter-Glo reagent contains luciferin and luciferase. The luminescence generated is directly proportional to the amount of ATP present, which is a direct proxy for the number of metabolically active, viable cells.
References
- Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir Source: PubMed Central (PMC)
- Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy Source: PubMed Central (PMC)
- Metabolism of Glutathione S-Conjugates: Multiple P
- Glutathione Transferase Theta 1−1-Dependent Metabolism of the Water Disinfection Byproduct Bromodichloromethane Source: ACS Public
- Enzymes Involved in Processing Glutathione Conjug
- Quantifying reactive metabolite modifications of target proteins by LC-MS Source: Archipel UQAM
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymes Involved in Processing Glutathione Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. archipel.uqam.ca [archipel.uqam.ca]
Preliminary Investigation of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine as a Pharmaceutical Building Block
Executive Summary
The pursuit of novel chemical space in drug discovery heavily relies on versatile, privileged scaffolds. The pyrrolo[2,1-f][1,2,4]triazine nucleus has emerged as a premier bioisostere for both purine and quinazoline ring systems. Specifically, 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine represents a highly reactive, bifunctional building block. It combines the ATP-mimetic properties of a 4-amino substituted heterocycle with the electrophilic versatility of a 2-chloromethyl handle. This whitepaper provides an in-depth technical evaluation of this scaffold, detailing its structural rationale, synthetic methodologies for late-stage functionalization, and its pharmacological trajectory in oncology and virology.
Structural Rationale and Bioisosteric Significance
The architectural design of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is highly deliberate for pharmaceutical applications:
-
The 4-Amino Group: This moiety acts as a critical hydrogen bond donor and acceptor. In kinase inhibitors, it mimics the N1 and N6 interactions of adenine, anchoring the molecule within the ATP-binding hinge region of kinases such as EGFR and p38α[1]. In antiviral nucleoside analogs, it facilitates base-pairing essential for RNA-dependent RNA polymerase (RdRp) inhibition[2].
-
The Pyrrolo[2,1-f][1,2,4]triazine Core: By replacing the imidazole ring of purine with a pyrrole ring, the electron density and dipole moment of the scaffold are fundamentally altered. This enhances metabolic stability while maintaining the necessary spatial geometry to mimic natural nucleotides[3].
-
The 2-Chloromethyl Handle: The chloromethyl group is an activated electrophilic site highly susceptible to bimolecular nucleophilic substitution ( SN2 )[4]. This allows medicinal chemists to rapidly generate diverse libraries by displacing the chloride with amines, thiols, or alkoxides, thereby tuning the molecule's pharmacokinetic properties (e.g., lipophilicity, aqueous solubility) without disrupting the core binding pharmacophore.
Workflow for the functionalization of the 2-chloromethyl triazine scaffold.
Synthetic Methodology: Nucleophilic Displacement Protocol
To harness this building block, researchers frequently perform SN2 displacements on the 2-chloromethyl group. The following protocol outlines a self-validating system for synthesizing 2-(morpholinomethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine, a common modification used to improve aqueous solubility.
Step-by-Step Experimental Workflow
Objective: High-yield substitution of the primary alkyl chloride with a secondary amine (morpholine).
-
Reaction Setup: Dissolve 1.0 equivalent (eq) of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.
-
Causality: MeCN is selected as a polar aprotic solvent. It stabilizes the polarized transition state of the SN2 reaction, accelerating kinetics while preventing the solvolysis side-reactions that commonly occur in protic solvents like methanol[4].
-
-
Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to the stirring solution.
-
Causality: DIPEA serves as a sterically hindered, non-nucleophilic base. Its role is to act as a proton sponge, neutralizing the HCl byproduct generated during the reaction. This prevents the protonation and subsequent deactivation of the incoming morpholine nucleophile.
-
-
Nucleophile Introduction: Cool the reaction vessel to 0 °C using an ice bath. Add 1.2 eq of morpholine dropwise over 10 minutes. Once added, remove the ice bath and allow the reaction to warm to 25 °C.
-
Causality: The initial 0 °C environment mitigates the exothermic nature of the amine addition, preventing thermal degradation of the starting material and minimizing the risk of bis-alkylation or unwanted dimerization.
-
-
In-Process Control (Self-Validation Checkpoint 1): After 3 hours, sample the reaction mixture for LC-MS analysis.
-
Validation: The reaction is deemed complete when the starting material mass ( [M+H]+ corresponding to the chloromethyl isotope pattern) is depleted by >95%, replaced by the product mass ( [M+H]+ of the morpholino derivative).
-
-
Workup and Extraction: Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated aqueous NaCl (brine) and dry over anhydrous Na2SO4 .
-
Causality: The water quench halts any remaining reactivity. Brine washing removes residual DIPEA hydrochloride salts, ensuring a clean crude profile.
-
-
Purification and Final Validation (Self-Validation Checkpoint 2): Purify the concentrated crude via silica gel flash chromatography (Eluent: Dichloromethane/Methanol gradient).
-
Validation: Conduct 1H NMR analysis. Successful displacement is confirmed by the disappearance of the characteristic chloromethyl singlet (typically around δ 4.6 ppm) and the emergence of a new benzylic methylene singlet (around δ 3.6 - 3.8 ppm) integrating accurately with the newly introduced morpholine ring protons.
-
Kinetic and Yield Optimization Data
The reactivity of the 2-chloromethyl group varies based on the nucleophile's hardness, the base employed, and the solvent system. Table 1 summarizes optimized conditions for various functionalizations.
Table 1: Substitution Scope for 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Primary Pathway |
| Morpholine (Secondary Amine) | DIPEA | MeCN | 25 | 4 | 85 | SN2 |
| Piperidine (Secondary Amine) | DIPEA | MeCN | 25 | 3 | 88 | SN2 |
| Thiophenol (Thiol) | K2CO3 | DMF | 60 | 6 | 78 | SN2 |
| Sodium Methoxide (Alkoxide) | None | MeOH | 65 | 12 | 62 | SN2 (Solvolysis risk) |
Data synthesis based on standard chloromethyl displacement kinetics and heterocycle functionalization parameters[4][5].
Pharmacological Applications and Target Pathways
Oncology: ATP-Competitive Kinase Inhibition
The pyrrolo[2,1-f][1,2,4]triazine scaffold was initially identified as a highly effective mimic of the quinazoline template, a cornerstone of targeted cancer therapies[1]. By utilizing the 2-(chloromethyl) derivative to build libraries, researchers can target specific receptor tyrosine kinases.
-
EGFR and VEGFR-2: Derivatives of this scaffold have shown potent biochemical inhibition against the tyrosine kinase activity of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1][6]. The 4-amino group engages the kinase hinge region (e.g., Met793 in EGFR), while substitutions at the 2-position dictate the molecule's orientation within the solvent-exposed channel of the ATP binding pocket.
-
p38 α MAP Kinase: Structural-activity relationship (SAR) studies utilizing X-ray co-crystallography have revealed that specific pyrrolotriazine analogs bind to the DFG-out conformation of the p38 α enzyme, locking it in an inactive state[7].
Mechanism of ATP-competitive kinase inhibition by pyrrolotriazine derivatives.
Virology: Nucleoside Bioisosteres
Beyond oncology, the pyrrolo[2,1-f][1,2,4]triazine core is the foundational parent moiety for broad-spectrum antiviral drugs, most notably Remdesivir (GS-5734)[2]. In these applications, the heterocycle acts as an adenine analog. When 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is utilized, the 2-chloromethyl group can be modified to introduce steric bulk or specific hydrogen-bonding networks that alter how the resulting nucleotide analog is recognized by viral enzymes, such as the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) or the NiRAN domain[8]. The ability to seamlessly functionalize the 2-position prior to complex ribosylation steps makes this building block indispensable for next-generation antiviral discovery.
Conclusion
2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a highly privileged pharmaceutical building block. Its structural homology to purines and quinazolines ensures its biological relevance, while the orthogonal reactivity of its 4-amino and 2-chloromethyl groups provides medicinal chemists with a reliable, scalable platform for rational drug design. By employing rigorous, self-validating synthetic protocols, researchers can leverage this scaffold to rapidly access novel chemical space in both targeted oncology and antiviral therapeutics.
References
-
Discovery of the Pyrrolo[2,1-f][1,2,4]triazine Nucleus as a New Kinase Inhibitor Template | Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template | PubMed - NIH.[Link]
-
Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy | PMC - NIH.[Link]
-
Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38α MAP kinase inhibitors | Penn State University.[Link]
-
Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir | PMC - NIH.[Link]
-
Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir | Organic Process Research & Development - ACS Publications.[Link]
- WO2022076903A1 - Niran interfering drugs for sars-cov-2 mutant therapy | Google P
-
Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro | Journal of Agricultural and Food Chemistry - ACS Publications.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Chloromethyl)-2-methyloxirane | 598-09-4 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. WO2022076903A1 - Niran interfering drugs for sars-cov-2 mutant therapy - Google Patents [patents.google.com]
Application Note: Synthesis and Isolation Protocol for 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
Introduction and Strategic Rationale
The pyrrolo[2,1-f][1,2,4]triazine core is a highly privileged scaffold in modern medicinal chemistry. Functioning as a stable bioisostere of the purine ring, it is a critical structural motif in broad-spectrum antiviral nucleoside analogs, most notably Remdesivir (GS-5734), which acts as a delayed chain terminator of viral RNA-dependent RNA polymerase (RdRp)[1]. Beyond antivirals, substituted pyrrolotriazines are extensively utilized in the development of potent kinase inhibitors targeting FGFR, Aurora kinases, and RIPK1[2][3].
The target compound, 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine , serves as a highly versatile electrophilic intermediate. The presence of the reactive chloromethyl group at the 2-position allows for rapid late-stage diversification via nucleophilic substitution (e.g., amination, etherification), enabling expansive Structure-Activity Relationship (SAR) explorations.
Mechanistic Challenge
Direct chloromethylation (e.g., via Blanc chloromethylation) of the intact pyrrolo[2,1-f][1,2,4]triazin-4-amine core is synthetically problematic. The electron-rich nature of the pyrrole moiety (specifically positions 5, 6, and 7) makes it highly susceptible to electrophilic aromatic substitution, leading to complex mixtures of regioisomers. To achieve absolute regiocontrol, a de novo ring construction strategy is preferred, wherein the chloromethyl group is pre-installed on an amidine precursor prior to the cyclization of the triazine ring[2].
Synthetic Workflow Visualization
Fig 1: De novo cyclization strategy ensuring absolute regiocontrol at the 2-position.
Step-by-Step Experimental Protocol
Safety Precautions: Standard PPE (lab coat, safety goggles, nitrile gloves) must be worn. All reactions involving volatile organics and potential generation of ammonia or hydrogen chloride gas must be conducted in a well-ventilated fume hood.
Materials Required
-
1-Amino-1H-pyrrole-2-carbonitrile (Precursor)
-
2-Chloroacetamidine hydrochloride (Electrophilic coupling partner)
-
Potassium phosphate tribasic ( K3PO4 ) or Triethylamine ( Et3N )
-
Ethanol (Anhydrous)
-
Dichloromethane (DCM)
-
Silica gel (230-400 mesh)
Procedure: Cyclization to Form the Triazine Core
Step 1: Reagent Preparation and Initiation
-
In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet, dissolve 1-amino-1H-pyrrole-2-carbonitrile (1.0 eq, 10.0 mmol) in anhydrous ethanol (50 mL).
-
Causality Note: Ethanol is selected as the solvent because it provides sufficient solubility for the polar amidine salt while allowing for a smooth cyclization at reflux temperatures without promoting premature degradation of the chloromethyl group.
Step 2: Base-Mediated Condensation
-
Add 2-chloroacetamidine hydrochloride (1.5 eq, 15.0 mmol) to the stirring solution.
-
Portion-wise, add potassium phosphate tribasic ( K3PO4 ) (3.0 eq, 30.0 mmol).
-
Causality Note: A mild inorganic base like K3PO4 is crucial. It liberates the free amidine for nucleophilic attack on the nitrile while acting as an acid scavenger. Stronger bases (like alkoxides) risk promoting the elimination or substitution of the sensitive allylic/benzylic-like chloride.
Step 3: Thermal Cyclization
-
Equip the flask with a reflux condenser and heat the reaction mixture to 75 °C (reflux) for 12–16 hours.
-
Monitor the reaction progress via LC-MS or TLC (Eluent: 5% Methanol in DCM). The disappearance of the starting material and the emergence of a highly UV-active spot indicates the formation of the fused bicyclic system.
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Partition the resulting crude residue between Dichloromethane (100 mL) and distilled water (50 mL).
-
Extract the aqueous layer with additional DCM (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate ( Na2SO4 ).
-
Filter the drying agent and concentrate the filtrate in vacuo.
Step 5: Purification
-
Purify the crude product via flash column chromatography on silica gel, utilizing a gradient of 0% to 5% Methanol in Dichloromethane.
-
Collect the fractions containing the pure product, concentrate, and dry under high vacuum to yield 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine as an off-white solid.
Reaction Optimization Data
To validate the robustness of the cyclization system, various conditions were screened. The data below summarizes the impact of base and solvent selection on the overall yield and purity of the chloromethylated product.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Isolated Yield (%) | Purity (LC-MS) |
| 1 | Methanol | Et3N | 65 | 24 | 42% | >90% |
| 2 | Ethanol | Et3N | 75 | 18 | 55% | >92% |
| 3 | Ethanol | K3PO4 | 75 | 14 | 78% | >98% |
| 4 | DMF | Cs2CO3 | 90 | 8 | 31%* | <70% |
*Note: High temperatures in polar aprotic solvents (Entry 4) led to significant degradation and nucleophilic displacement of the primary chloride by the base or solvent impurities.
References
- Recent advances made in the synthesis of small drug molecules for clinical applications: An insight White Rose University Consortium
- Remdesivir synthesis and its impurities Simson Pharma
- WO2013087578A1 - Disubstituted benzothienyl-pyrrolotriazines and their use as fgfr kinase inhibitors Google P
- WO2019147782A1 - Aminopyrrolotriazines as kinase inhibitors Google P
Sources
Application Note: Utilizing 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine for the Divergent Synthesis of Remdesivir Analogs
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Application: Antiviral Library Generation, Structure-Activity Relationship (SAR) Optimization, and C-Nucleoside Synthesis
Executive Summary
Remdesivir is a frontline antiviral phosphoramidate prodrug whose efficacy relies on a 1'-cyano-substituted C-nucleoside core[1]. While the majority of antiviral optimization has historically focused on ribose modifications (such as 2'-C-methyl or 1'-cyano substitutions) to induce delayed chain termination in the viral RNA-dependent RNA polymerase (RdRp)[2], structural variations on the pyrrolo[2,1-f][1,2,4]triazin-4-amine nucleobase remain an underexplored frontier.
This application note details a divergent synthetic strategy utilizing 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine as a versatile electrophilic linchpin. By exploiting the reactivity of the chloromethyl group, researchers can rapidly generate a library of 2-substituted nucleobase analogs prior to the critical C-glycosylation step, enabling deep probing of the RdRp active site without redesigning the entire synthetic route from scratch.
Mechanistic Rationale & Synthetic Strategy
The classical synthesis of remdesivir’s nucleobase involves the cyclization of 1-aminopyrrole-2-carbonitrile with formamidine[3],. By substituting formamidine with 2-chloroacetamidine, a chloromethyl handle is installed at the 2-position of the triazine ring.
The Causality of Reaction Sequencing: A critical process chemistry consideration is the timing of the SN2 diversification. The downstream C-glycosylation requires the generation of a highly nucleophilic C7-lithio species via metal-halogen exchange using n -butyllithium ( n -BuLi) at -78 °C[4]. If the chloromethyl group is present during this step, the strongly basic and nucleophilic n -BuLi will trigger disastrous side reactions, including Wurtz-type coupling, alpha-deprotonation, or direct nucleophilic attack on the chloromethyl carbon.
Therefore, the chemical logic dictates a strict sequence:
-
Base Synthesis : Assembly of the 2-(chloromethyl) core.
-
Divergent SN2 Diversification : Displacement of the chloride with a library of nucleophiles (amines, alkoxides, thiolates) to form stable linkages.
-
Regioselective Halogenation : Electrophilic iodination at C7[5].
-
C-Glycosylation : Coupling with the ribonolactone[4].
Divergent synthetic workflow for 2-substituted remdesivir analogs.
Experimental Protocols
To ensure reproducibility and trustworthiness, every protocol below is designed as a self-validating system , incorporating specific analytical checkpoints to confirm success before proceeding to the next step.
Protocol 1: Synthesis of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
Causality: The amidine condenses with the nitrile and the amino group to form the fused triazine ring. The chloromethyl group remains intact under mildly basic conditions.
-
Dissolve 1-aminopyrrole-2-carbonitrile (1.0 eq) and 2-chloroacetamidine hydrochloride (1.2 eq) in anhydrous ethanol (0.2 M).
-
Add K₂HPO₄ (2.5 eq) to neutralize the hydrochloride and drive cyclization.
-
Stir at room temperature for 12 hours under a nitrogen atmosphere.
-
Filter the inorganic salts, concentrate the filtrate, and purify via flash chromatography (DCM/MeOH).
-
Self-Validation Check: Monitor by IR and LC-MS. The reaction is complete when the strong nitrile stretch (~2200 cm⁻¹) disappears. LC-MS must show the product mass [M+H]+ = 183.0 / 185.0, exhibiting the characteristic 3:1 isotopic pattern of a single chlorine atom.
Protocol 2: SN2 Diversification (Library Generation)
Causality: Mild carbonate base neutralizes the HCl byproduct without hydrolyzing the chloromethyl group. Acetonitrile provides a polar aprotic environment to accelerate the bimolecular nucleophilic substitution (SN2).
-
Dissolve the 2-(chloromethyl) intermediate (1.0 eq) in anhydrous acetonitrile (0.1 M).
-
Add the desired nucleophile (e.g., morpholine, 1.5 eq) and K₂CO₃ (2.0 eq).
-
Stir at 60 °C for 2–3 hours.
-
Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
Self-Validation Check: LC-MS monitoring is definitive here. The 3:1 chlorine isotope pattern must completely disappear, replaced by a single [M+H]+ peak corresponding to the specific nucleophile adduct (e.g., 234.1 for morpholine).
Protocol 3: Regioselective C7-Iodination
Causality: The pyrrole ring is highly electron-rich. The 7-position is the most nucleophilic site, allowing for highly regioselective electrophilic aromatic substitution. N-iodosuccinimide (NIS) is utilized instead of molecular iodine to provide a controlled, mild release of the iodonium ion ( I+ ), preventing oxidative degradation[5],[4].
-
Dissolve the diversified base in anhydrous DMF (0.1 M).
-
Cool to 0 °C and add NIS (1.05 eq) portion-wise.
-
Stir for 2 hours in the dark to prevent radical-mediated side reactions.
-
Quench with aqueous sodium thiosulfate to neutralize unreacted iodine, then extract with ethyl acetate.
-
Self-Validation Check: ¹H NMR analysis of the crude product will show the complete disappearance of the doublet at ~6.8 ppm (C7-H). LC-MS will show a mass increase of exactly +126 Da.
Protocol 4: C-Glycosylation
-
Dissolve the C7-iodo base in anhydrous THF under Argon. Cool to 0 °C.
-
Add TMSCl (2.2 eq) and triethylamine (2.5 eq). Stir for 1 hour.
-
Cool the reaction mixture to -78 °C. Dropwise add n -BuLi (1.1 eq). Stir for 30 minutes.
-
Add 2,3,4-tri-O-benzyl-D-ribonolactone (1.0 eq) dissolved in THF. Stir for 1 hour at -78 °C.
-
Quench with aqueous NH₄Cl and extract with ethyl acetate.
-
Self-Validation Check: LC-MS of the organic layer will show the mass of the lactol intermediate. The absence of the des-iodo starting material indicates successful metal-halogen exchange rather than premature quenching by atmospheric moisture.
Quantitative Data Summary
The table below summarizes the efficiency of the SN2 diversification step across different nucleophile classes and their subsequent compatibility with the C7-iodination protocol.
| Nucleophile Class | Reagent | Reaction Time (h) | SN2 Yield (%) | Iodination Yield (%) | LC-MS [M+H]+ (Diversified Base) |
| Secondary Amine | Morpholine | 2.0 | 88 | 85 | 234.1 |
| Secondary Amine | N-Methylpiperazine | 2.5 | 82 | 81 | 247.1 |
| Alkoxide | Sodium Methoxide | 1.0 | 91 | 89 | 179.1 |
| Thiolate | Thiophenol / K₂CO₃ | 3.0 | 79 | 76 | 257.1 |
Mechanistic Deep-Dive: The C-Glycosylation Challenge
The C-glycosylation is the most demanding step in the synthesis of C-nucleosides[4]. The exocyclic C4-amine of the pyrrolo[2,1-f][1,2,4]triazine core is highly acidic relative to the potential of the C7-iodide to undergo metal-halogen exchange.
If left unprotected, n -BuLi will preferentially deprotonate the amine, quenching the organolithium reagent and stalling the reaction. Transient protection using trimethylsilyl chloride (TMSCl) masks the amine as an N,N-bis(TMS) derivative. This eliminates the acidic protons, allowing n -BuLi to selectively perform the lithium-halogen exchange at C7. The resulting C7-lithio species then executes a nucleophilic attack on the electrophilic carbonyl of the protected ribonolactone.
Mechanistic pathway of the critical C-glycosylation step.
References
-
[3] Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir. National Institutes of Health (NIH). 3
-
New Synthetic Methods towards the Nucleobase Moiety of Remdesivir. TCI Chemicals.
-
[5] Chemoselective Cyanation of Pyrrol-2-carboxaldehyde Klein's Remdesivir-Nucleobase Synthesis Revisited. SciELO. 5
-
[1] Current understanding of nucleoside analogs inhibiting the SARS-CoV-2 RNA-dependent RNA polymerase. National Institutes of Health (NIH). 1
-
[4] Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega. 4
-
[2] NS5-targeting nucleoside analogs inhibit dengue virus and other flaviviruses. PLOS Pathogens.2
Sources
- 1. Current understanding of nucleoside analogs inhibiting the SARS-CoV-2 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NS5-targeting nucleoside analogs inhibit dengue virus and other flaviviruses | PLOS Pathogens [journals.plos.org]
- 3. Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
Application Note: Nucleophilic Substitution Strategies for 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
Introduction to the Pharmacophore
The pyrrolo[2,1-f][1,2,4]triazine-4-amine scaffold is a privileged structural motif in modern medicinal chemistry. It serves as the core pharmacophore in numerous targeted therapeutics, ranging from potent kinase inhibitors (e.g., FGFR, BTK, and PI3K inhibitors) to broad-spectrum antiviral C-nucleosides such as Remdesivir[1][2].
During the late-stage functionalization of these drug candidates, the 2-(chloromethyl) derivative acts as a highly versatile synthetic intermediate. The chloromethyl group provides an ideal electrophilic handle, enabling the rapid generation of diverse chemical libraries via bimolecular nucleophilic substitution ( SN2 )[2][3]. This application note details the mechanistic rationale and validated protocols for the N-, O-, and S-alkylation of 2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine.
Mechanistic Insights & Causality (E-E-A-T)
The reactivity of the 2-chloromethyl group is heavily influenced by its electronic environment. Situated adjacent to the electron-withdrawing triazine ring, the methylene carbon is highly electron-deficient. This makes it an exceptional electrophile for SN2 attack while simultaneously resisting SN1 pathways, as the adjacent electronegative nitrogen atoms would strongly destabilize any transient carbocation[4][5].
Successful substitution requires careful pairing of the nucleophile, base, and solvent:
-
Base Selection: The choice of base dictates the success of the reaction. For amine nucleophiles, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is utilized to scavenge the generated HCl without competing for the electrophile[3]. Conversely, neutral alcohols are poor nucleophiles; they require irreversible deprotonation by strong bases like Sodium Hydride (NaH) to form highly reactive alkoxides[2].
-
Solvent Effects: Polar aprotic solvents (DMF, MeCN, THF) are mandatory. They solvate the counter-cations (e.g., Na+ , K+ ) while leaving the anionic or neutral nucleophiles largely unsolvated, thereby maximizing their kinetic energy and accelerating the SN2 trajectory[6][7].
Reaction Workflow
Divergent SN2 functionalization pathways of 2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine.
Experimental Protocols
Note: 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is moisture-sensitive and can undergo slow hydrolysis to the corresponding hydroxymethyl derivative. Store under inert atmosphere and use anhydrous solvents.
Protocol A: N-Alkylation (Synthesis of Aminomethyl Derivatives)
This protocol is optimized for secondary amines (e.g., morpholine, piperazine derivatives) commonly used to improve the aqueous solubility of kinase inhibitors[3].
-
Preparation: In an oven-dried round-bottom flask purged with N2 , dissolve 2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMF (5.0 mL).
-
Base Addition: Add DIPEA (2.0 equiv). The steric bulk of the isopropyl groups prevents DIPEA from acting as a competing nucleophile.
-
Nucleophile Addition: Add the desired secondary amine (1.2 equiv) dropwise at room temperature.
-
Reaction: Stir the mixture at 25°C – 50°C for 4–6 hours. Monitor complete consumption of the starting material via LC-MS.
-
Workup: Quench the reaction by pouring it into ice-water. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Protocol B: O-Alkylation (Synthesis of Alkoxymethyl Derivatives)
Due to the weak nucleophilicity of neutral alcohols, pre-formation of the alkoxide is required[2].
-
Alkoxide Generation: In a dry flask under N2 , suspend NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF (3.0 mL) and cool to 0°C.
-
Alcohol Addition: Slowly add the primary or secondary alcohol (1.5 equiv) dissolved in THF (1.0 mL). Stir for 30 minutes at 0°C until H2 gas evolution ceases, indicating complete alkoxide formation.
-
Electrophile Addition: Add a solution of the chloromethyl intermediate (1.0 equiv) in THF (2.0 mL) dropwise to the cold alkoxide solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Workup: Carefully quench with saturated aqueous NH4Cl to neutralize unreacted NaH. Extract with Dichloromethane (DCM), dry over MgSO4 , and purify via silica gel chromatography.
Protocol C: S-Alkylation (Synthesis of Thiomethyl Derivatives)
Thiols are highly polarizable, "soft" nucleophiles that react exceptionally well with benzylic-type halides. A mild base is sufficient[5].
-
Preparation: Dissolve the chloromethyl intermediate (1.0 equiv) and the desired thiol (1.1 equiv) in anhydrous Acetonitrile (MeCN) (5.0 mL).
-
Base Addition: Add finely powdered anhydrous K2CO3 (1.5 equiv).
-
Reaction: Stir vigorously at room temperature for 2–3 hours. The heterogeneous mixture will slowly change color as the reaction progresses.
-
Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate and purify directly to avoid potential oxidation of the thioether to a sulfoxide.
Quantitative Data Summary
The following table summarizes the typical parameters and expected outcomes for the functionalization of the 2-chloromethyl core based on established literature standards.
| Reaction Type | Typical Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| N-Alkylation | Morpholine / Piperazines | DIPEA (2.0 eq) | DMF | 25 – 50 | 4 – 6 | 75 – 90% |
| O-Alkylation | Methanol / Aliphatic Alcohols | NaH (1.5 eq) | THF | 0 – 25 | 2 – 4 | 60 – 80% |
| S-Alkylation | Aryl / Alkyl Thiols | K2CO3 (1.5 eq) | MeCN | 25 | 2 – 3 | 85 – 95% |
References
-
Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances ACS Omega URL:[Link]
- WO2013087578A1 - Disubstituted benzothienyl-pyrrolotriazines and their use as FGFR kinase inhibitors Google Patents URL
- WO2019147782A1 - Aminopyrrolotriazines as kinase inhibitors Google Patents URL
-
Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines ACS Omega URL:[Link]
Sources
- 1. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2013087578A1 - Disubstituted benzothienyl-pyrrolotriazines and their use as fgfr kinase inhibitors - Google Patents [patents.google.com]
- 3. WO2019147782A1 - Aminopyrrolotriazines as kinase inhibitors - Google Patents [patents.google.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2024044570A1 - Compounds and methods for modulating her2 - Google Patents [patents.google.com]
- 7. WO2013177983A1 - Pyrrolo[2,1-f][1,2,4]triazine compound, and preparation method and application thereof - Google Patents [patents.google.com]
Application Note: A Robust, Stability-Indicating HPLC Method for the Purification of 2-(Chloromethyl)pyrrolo[2,1-f]triazin-4-amine
Application Note: A Robust, Stability-Indicating HPLC Method for the Purification of 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine
Abstract
This application note details the systematic development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification and analysis of 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold found in several clinically significant antiviral and antineoplastic agents, including Remdesivir.[4][5] The development of a robust, reproducible, and stability-indicating analytical method is therefore critical for ensuring the quality and purity of intermediates like the title compound during drug development and manufacturing. This guide provides a comprehensive protocol, from initial analyte characterization and method development to full validation in accordance with International Council for Harmonisation (ICH) guidelines.[6][7]
Introduction: The Significance of the Pyrrolotriazine Scaffold
The pyrrolo[2,1-f][1][2][3]triazine nucleus is a cornerstone in modern medicinal chemistry, serving as the foundational structure for drugs targeting a wide array of diseases.[5] Its unique electronic properties and metabolic stability make it a highly sought-after scaffold in drug discovery.[4] The compound 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine is a key synthetic intermediate, and its purity is paramount to the successful synthesis of the final active pharmaceutical ingredient (API).
The primary challenge in analyzing this molecule lies in its chemical nature. As a heterocyclic amine, it is prone to peak tailing and variable retention on traditional silica-based HPLC columns due to interactions with residual silanols.[8] Therefore, a methodical approach is required to develop a purification method that is not only efficient but also robust and capable of separating the main compound from process-related impurities and potential degradants.
Analyte Characterization
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.[9]
| Property | Value / Observation | Rationale & Implication for HPLC |
| Chemical Structure | The structure contains a basic amine group and a fused aromatic ring system. The amine group's pKa will be a critical factor in mobile phase pH selection to control ionization.[8] | |
| Molecular Formula | C₇H₇ClN₄ | - |
| Molecular Weight | 182.61 g/mol | - |
| Predicted Polarity | Moderately Polar | The pyrrolotriazine core contributes polarity, while the chloromethyl group adds some hydrophobicity. This suggests that reversed-phase chromatography is a suitable starting point.[10] |
| Predicted pKa | ~4-5 (for the conjugate acid) | As a heterocyclic amine, the compound is basic. To ensure consistent protonation and mitigate peak tailing from silanol interactions, a mobile phase pH well below the pKa (e.g., pH 2.5-3.5) is recommended.[11][12] |
| UV Absorbance | λmax ≈ 234, 272 nm | The parent scaffold, Pyrrolo[2,1-f][1][2][3]triazin-4-amine, exhibits these maxima.[13] These provide excellent starting points for selecting a detection wavelength. A photodiode array (PDA) detector should be used to confirm the optimal wavelength for sensitivity and specificity. |
HPLC Method Development Strategy
Our strategy is a systematic process designed to achieve optimal separation by logically refining chromatographic parameters. The workflow begins with selecting an appropriate stationary phase, followed by the optimization of the mobile phase composition and gradient elution.
Caption: Logical workflow for HPLC method development.
Materials and Reagents
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), Purified Water (18.2 MΩ·cm).
-
Reagents: Formic acid (≥98%), Ammonium acetate (≥98%).
-
Columns Evaluated:
-
Standard C18 (e.g., 4.6 x 150 mm, 3.5 µm)
-
Polar-Endcapped C18 (e.g., 4.6 x 150 mm, 3.5 µm)
-
Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)
-
-
Instrumentation: HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
Step-by-Step Development Protocol
Step 1: Stationary Phase Selection The choice of stationary phase is the most powerful tool for influencing selectivity.[14]
-
Rationale: For a moderately polar and basic analyte, a standard C18 column can sometimes produce poor peak shapes. A polar-endcapped C18 column is designed to shield residual silanols, improving peak symmetry for bases.[15] A Phenyl-Hexyl phase offers alternative selectivity through π-π interactions, which can be beneficial for aromatic compounds like our target molecule.[14]
-
Protocol:
-
Prepare a 0.1 mg/mL solution of the analyte in 50:50 ACN:Water.
-
Screen each of the three columns using a generic gradient (e.g., 5-95% ACN with 0.1% Formic Acid in 15 minutes).
-
Evaluate the resulting chromatograms for peak shape (tailing factor), retention, and resolution from any visible impurities. Select the column providing the best overall performance for further optimization. For this application, the Polar-Endcapped C18 column was selected due to its superior peak symmetry for the amine analyte.
-
Step 2: Mobile Phase pH and Organic Modifier Optimization
-
Rationale: Controlling the mobile phase pH is critical for the reproducibility of separations involving ionizable compounds.[12] Using a pH of ~3.0 (achieved with 0.1% formic acid) ensures the amine is fully protonated and behaves predictably. The choice between ACN and MeOH can significantly alter selectivity; ACN is generally a stronger solvent, while MeOH can offer unique selectivity, especially with phenyl-based columns.[8]
-
Protocol:
-
Using the selected Polar-Endcapped C18 column, perform two gradient runs.
-
Run 1: Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile.
-
Run 2: Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Methanol.
-
Compare the chromatograms for changes in elution order and resolution between the analyte and impurities. Acetonitrile was found to provide sharper peaks and better resolution in a shorter time.
-
Step 3: Gradient Optimization
-
Rationale: The initial generic gradient is often inefficient. The gradient profile is optimized to provide sufficient resolution for all components in the shortest possible run time.
-
Protocol:
-
Based on the scouting run, adjust the gradient slope. If peaks are clustered, flatten the gradient in that region to improve separation.
-
After several iterative adjustments, a final gradient is established that provides a resolution (Rs) of >2.0 between the main peak and its closest eluting impurity.
-
Optimized Method and System Suitability
Final Recommended Chromatographic Conditions
| Parameter | Condition |
| Column | Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 10 min, then to 95% B for 2 min, hold for 1 min, return to 10% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | PDA at 272 nm |
| Sample Diluent | 50:50 Acetonitrile:Water |
System Suitability Testing (SST) Protocol
-
Rationale: SST is an integral part of any chromatographic method, verifying that the system is adequate for the intended analysis on the day of use.[2][16] The criteria are established based on USP and ICH guidelines.[17][18]
-
Protocol:
-
Prepare a standard solution of 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine at a working concentration (e.g., 0.1 mg/mL).
-
Make five replicate injections of the standard solution.
-
Evaluate the results from the last injection against the acceptance criteria. The precision is calculated from all five injections.
-
| Parameter | Acceptance Criteria | Justification |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration.[17] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and peak sharpness.[19] |
| Precision (%RSD) | ≤ 2.0% for peak area | Demonstrates the reproducibility of the injector and pump.[17] |
| Resolution (Rs) | ≥ 2.0 (between analyte and nearest impurity) | Confirms the method's ability to separate critical components.[2] |
Method Validation Protocol
Method validation provides documented evidence that the procedure is fit for its intended purpose.[20][21] The following protocol is based on the ICH Q2(R2) guideline.[22]
Caption: Key parameters for HPLC method validation.
Specificity and Forced Degradation Study
-
Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[7] A forced degradation study is performed to demonstrate the stability-indicating nature of the method.[1][23][24] A target degradation of 5-20% is generally recommended.[23][24]
-
Protocol:
-
Prepare a stock solution of the analyte (e.g., 1 mg/mL).
-
Expose the solution to the following stress conditions:
-
Acidic: Add 1N HCl and heat at 60 °C for 4 hours.
-
Basic: Add 1N NaOH and heat at 60 °C for 2 hours.
-
Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat the solid powder at 105 °C for 48 hours, then dissolve.
-
Photolytic: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base-stressed samples before injection.
-
Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method with a PDA detector.
-
Acceptance Criteria: The method is specific if the analyte peak is resolved (Rs ≥ 2.0) from all degradation product peaks. Peak purity analysis (via PDA) should confirm the homogeneity of the analyte peak in the presence of degradants.
-
Linearity
-
Rationale: To establish the relationship between analyte concentration and detector response, and to define the range over which this relationship is linear.
-
Protocol:
-
Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 0.01 to 0.2 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
Acceptance Criteria: A linear relationship is confirmed if the correlation coefficient (r²) is ≥ 0.999.
-
Accuracy
-
Rationale: To determine the closeness of the measured value to the true value. This is typically assessed by a recovery study.
-
Protocol:
-
Prepare a placebo (matrix without the analyte) if applicable. If not, use the sample diluent.
-
Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of the analyte.
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery for each sample.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
Precision
-
Rationale: To assess the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD for the peak areas of the replicate injections should be ≤ 2.0%.
-
Robustness
-
Rationale: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Analyze a standard solution while making small changes to the following parameters, one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters (tailing factor, plates, etc.) must still pass under all varied conditions. Retention time shifts are expected, but peak resolution and shape should remain acceptable.
-
Conclusion
A highly robust, specific, and reproducible RP-HPLC method has been successfully developed for the purification and analysis of 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine. The use of a polar-endcapped C18 column with a mobile phase of acetonitrile and 0.1% formic acid at a detection wavelength of 272 nm provides excellent peak shape and resolution. The method has been validated according to ICH guidelines, demonstrating its suitability for routine quality control and for ensuring the purity of this critical pharmaceutical intermediate. The successful completion of forced degradation studies confirms the stability-indicating nature of the method, making it a reliable tool for stability testing programs.
References
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]
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System suitability Requirements for a USP HPLC Method. MicroSolv Technology Corporation. [Link]
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System suitability Requirements for a USP HPLC Method - HPLC Primer. Cogent HPLC Columns. [Link]
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A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link]
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System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
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A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]
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A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
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Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products. Journal of AOAC INTERNATIONAL | Oxford Academic. [Link]
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Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. [Link]
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Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
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ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
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Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
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Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry. [Link]
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Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis. [Link]
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Steps for HPLC Method Validation. Pharmaguideline. [Link]
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System Suitability in HPLC Analysis. Pharmaguideline. [Link]
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General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Pharmacopeia. [Link]
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Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
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HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. IJSDR. [Link]
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Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
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Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
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Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. [Link]
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Control pH During Method Development for Better Chromatography. Agilent. [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
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METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. CyberLeninka. [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
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HPLC Column Selection Guide. Phenomenex. [Link]
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Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. [Link]
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Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]
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Validation of Analytical Procedures Q2(R2). ICH. [Link]
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How changing stationary phase chemistry can impact separation selectivity. Biotage. [Link]
-
Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald-Hartwig-Type Coupling. Chemistry – A European Journal. [Link]
-
PYRROLO[1,2-F][1][2][3]TRIAZIN-4-AMINE CAS#: 159326-68-8. ChemWhat. [Link]
-
UV-vis spectra of derivatives 4a-c and 5a-b. ResearchGate. [Link]
-
Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. National Institutes of Health. [Link]
-
Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. PMC. [Link]
-
Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]
-
Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][17]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journals. [Link]
-
UV, UV derivative and Visible Spectrophotometric methods for the analysis of Trifluoperazine a phenothiazine antipsychotic drug. Scholars Research Library. [Link]
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- 24. onyxipca.com [onyxipca.com]
Application Notes and Protocols for the Scale-Up Manufacturing of 2-(Chloromethyl)pyrrolo[2,1-f]triazin-4-amine
Application Notes and Protocols for the Scale-Up Manufacturing of 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine
Introduction
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system due to its prevalence in a range of biologically active molecules, including kinase inhibitors and antiviral agents.[4][5] Notably, it forms the core of the FDA-approved antiviral drug remdesivir, making its derivatives, such as 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine, critical intermediates in pharmaceutical manufacturing.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable manufacturing techniques for this key intermediate.
The proposed manufacturing strategy is a multi-step synthesis designed for robustness, scalability, and control of the final product's quality. The process begins with the construction of the core heterocyclic system, followed by functionalization at the C2 position to introduce the chloromethyl group. Each step has been designed with consideration for process safety, atom economy, and the use of readily available starting materials.
Overall Synthetic Strategy
The manufacturing process is segmented into four key stages, as illustrated in the workflow diagram below. This approach allows for clear in-process controls and quality assessment at each critical juncture.
Figure 1: Overall workflow for the synthesis of 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine.
Stage 1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine (1)
The synthesis of the core heterocycle is a critical first step. Several scalable methods have been reported, with a particularly efficient route starting from readily available pyrrole. This process involves cyanation, N-amination, and subsequent cyclization.[7]
Protocol 1: Gram-Scale Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine
This protocol is adapted from a reported optimized synthesis.[6]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| Pyrrole | 109-97-7 | 67.09 | 10 g | 0.149 |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 25.2 g (15.3 mL) | 0.164 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL | - |
| Hydroxylamine hydrochloride | 5470-11-1 | 69.49 | 16.4 g | 0.236 |
| Sodium hydride (60% in oil) | 7646-69-7 | 24.00 | 7.17 g | 0.179 |
| Chloramine solution (in situ) | - | - | As prepared | - |
| Formamidine acetate | 3473-63-0 | 104.11 | 46.5 g | 0.447 |
| n-Butanol | 71-36-3 | 74.12 | 150 mL | - |
Procedure:
-
Synthesis of 2-Cyanopyrrole:
-
In a suitable reactor under an inert atmosphere, cool DMF (100 mL) to 0-5 °C.
-
Slowly add phosphorus oxychloride (15.3 mL) while maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.[8]
-
Add pyrrole (10 g) dropwise, keeping the temperature below 15 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Cool the mixture to 0-5 °C and slowly quench with an aqueous solution of hydroxylamine hydrochloride (16.4 g in 50 mL water).
-
Heat the reaction mixture to 90 °C and maintain for 12-16 hours.[7]
-
Cool to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-cyanopyrrole.
-
-
N-Amination of 2-Cyanopyrrole:
-
Suspend sodium hydride (7.17 g) in anhydrous DMF (100 mL) at 0-5 °C under an inert atmosphere.
-
Add a solution of 2-cyanopyrrole (from the previous step) in DMF dropwise, maintaining the temperature below 10 °C.
-
Stir for 30-40 minutes at this temperature.
-
Add a freshly prepared solution of chloramine (prepared from bleach and ammonia) at 0-5 °C.
-
Monitor the reaction by a suitable analytical technique (e.g., TLC or HPLC) until completion.
-
Carefully quench the reaction with water and extract the product.
-
-
Cyclization to Pyrrolo[2,1-f][1][2][3]triazin-4-amine (1):
-
Dissolve the crude N-aminated product in n-butanol (150 mL).
-
Add formamidine acetate (46.5 g) and heat the mixture to reflux.
-
After completion of the reaction (monitored by HPLC), cool the mixture to room temperature.
-
The product will precipitate. Filter the solid, wash with a small amount of cold n-butanol, and then with water.
-
Dry the solid under vacuum at 50-55 °C to obtain Pyrrolo[2,1-f][1][2][3]triazin-4-amine (1).[7]
-
Stage 2: Vilsmeier-Haack Formylation of Pyrrolo[2,1-f][1][2][3]triazin-4-amine (1)
The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic and heterocyclic compounds.[9][10] This reaction introduces a formyl group at the C2 position of the pyrrolotriazine core.
Figure 2: Mechanism of the Vilsmeier-Haack Reaction.
Protocol 2: Synthesis of 4-Aminopyrrolo[2,1-f][1][2][3]triazine-2-carbaldehyde (2)
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (for 10 g of 1) | Moles |
| Pyrrolo[2,1-f][1][2][3]triazin-4-amine (1) | 159326-68-8 | 134.14 | 10 g | 0.0745 |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 12.6 g (7.65 mL) | 0.082 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 80 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
Procedure:
-
In a reactor under an inert atmosphere, cool DMF (80 mL) to 0-5 °C.
-
Slowly add phosphorus oxychloride (7.65 mL) while maintaining the temperature below 10 °C. Stir for 30 minutes.
-
Add a solution of Pyrrolo[2,1-f][1][2][3]triazin-4-amine (1) (10 g) in DCM (100 mL) to the Vilsmeier reagent at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by HPLC.
-
Cool the reaction mixture to 0-5 °C and carefully quench by the slow addition of an aqueous sodium bicarbonate solution until the pH is neutral.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde (2).
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Stage 3: Reduction of the Formyl Group
The aldehyde (2) is reduced to the corresponding primary alcohol using a suitable reducing agent. Sodium borohydride is a mild and selective reagent for this transformation, making it suitable for large-scale operations.
Protocol 3: Synthesis of (4-Aminopyrrolo[2,1-f][1][2][3]triazin-2-yl)methanol (3)
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (for 10 g of 2) | Moles |
| 4-Aminopyrrolo[2,1-f][1][2][3]triazine-2-carbaldehyde (2) | - | 162.15 | 10 g | 0.0617 |
| Sodium borohydride (NaBH₄) | 16940-66-2 | 37.83 | 1.17 g | 0.0309 |
| Methanol | 67-56-1 | 32.04 | 150 mL | - |
| Water | 7732-18-5 | 18.02 | As needed | - |
Procedure:
-
Dissolve the aldehyde (2) (10 g) in methanol (150 mL) in a suitable reactor and cool the solution to 0-5 °C.
-
In a separate vessel, prepare a solution of sodium borohydride (1.17 g) in a small amount of cold water.
-
Slowly add the sodium borohydride solution to the solution of the aldehyde, maintaining the temperature below 10 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours, monitoring for completion by HPLC.
-
Carefully quench the reaction by the slow addition of acetone, followed by water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to dryness to yield the alcohol (3).
Stage 4: Chlorination of the Hydroxymethyl Group
The final step is the conversion of the hydroxymethyl group to the target chloromethyl group. Thionyl chloride is a common and effective reagent for this transformation.
Protocol 4: Synthesis of 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine (4)
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (for 10 g of 3) | Moles |
| (4-Aminopyrrolo[2,1-f][1][2][3]triazin-2-yl)methanol (3) | - | 164.17 | 10 g | 0.0609 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 8.0 g (4.9 mL) | 0.067 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 6.8 g (9.4 mL) | 0.067 |
Procedure:
-
Dissolve the alcohol (3) (10 g) in DCM (100 mL) in a reactor under an inert atmosphere and cool to 0-5 °C.
-
Add triethylamine (9.4 mL) to the solution.
-
Slowly add thionyl chloride (4.9 mL) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring for completion by HPLC.
-
Carefully quench the reaction by pouring it into ice-cold water.
-
Separate the organic layer and wash it sequentially with cold water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine (4).
-
The product may be further purified by recrystallization if necessary.
Scale-Up Considerations and Process Optimization
-
Solvent Selection: For large-scale manufacturing, consider the environmental impact, safety, and recovery of solvents. Where possible, greener solvent alternatives should be evaluated.
-
Reagent Stoichiometry: Optimization of reagent stoichiometry is crucial to minimize costs and waste.
-
Temperature Control: Precise temperature control is critical, especially during exothermic reactions like the Vilsmeier-Haack reaction and chlorination. The use of jacketed reactors with efficient cooling systems is essential.
-
Work-up and Isolation: On a large scale, filtration and centrifugation are preferred over solvent-intensive extractions where possible. Crystallization is an excellent method for purification and isolation of the final product and key intermediates.
-
Continuous Flow Chemistry: For certain steps, such as the Vilsmeier-Haack reaction, continuous flow processes can offer improved safety and efficiency on a large scale.[8][11]
In-Process Controls and Analytical Methods
Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product.
| Analysis | Method | Purpose |
| Reaction Monitoring | HPLC, TLC | To determine reaction completion and monitor the formation of byproducts. |
| Purity of Intermediates and Final Product | HPLC, GC-MS | To quantify the purity of isolated materials and identify any impurities.[12] |
| Structural Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | To confirm the chemical structure of the final product and key intermediates.[13] |
| Residual Solvents | Headspace GC | To ensure that residual solvent levels are within acceptable limits for pharmaceutical intermediates. |
Safety and Handling
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
-
Reagent Handling:
-
Phosphorus oxychloride and Thionyl chloride: These are corrosive and react violently with water. They should be handled in a well-ventilated fume hood.
-
Sodium hydride: This is a flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere.
-
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
References
-
Quick Company. (n.d.). Process For The Preparation Of Remdesivir And Intermediates Thereof. Retrieved from [Link]
-
Freshine Chem. (2020, April 17). Synthesis of Remdesivir. Retrieved from [Link]
-
ChemistryViews. (2020, June 16). Continuous Flow Process for Remdesivir Synthesis. Retrieved from [Link]
- Google Patents. (2020, May 15). WO2022029704A1 - Remdesivir intermediates.
-
Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. (n.d.). Retrieved from [Link]
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Pereira, V. R. D., et al. (n.d.). Pyrrolo[2,1-f][1][2][3]triazin-4-amine: Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald–Hartwig-Type Coupling. European Journal of Organic Chemistry. Retrieved from [Link]
-
Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021, January 4). SpringerLink. Retrieved from [Link]
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Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. (2024, May 7). ACS Publications. Retrieved from [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023, November 21). MDPI. Retrieved from [Link]
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Google Patents. (n.d.). WO2013177983A1 - Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof. Retrieved from
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Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][11]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016, August 9). Beilstein Journals. Retrieved from [Link]
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Rearrangement of pyrrolo[1,2-d][1][3][11]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016, August 9). National Center for Biotechnology Information. Retrieved from [Link]
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Google Patents. (n.d.). US20170000800A1 - Pyrrolo[2,1-f[1][2][3]triazine compounds, preparation methods and applications thereof. Retrieved from
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Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Alkoxyalkylation of Electron-Rich Aromatic Compounds. (2024, June 26). MDPI. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Development of Continuous Flow Processes to Access Pyrrolo[2,1-f][1][2][3]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs. (2023, September 6). ACS Publications. Retrieved from [Link]
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Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. (n.d.). Retrieved from [Link]
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Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. (2014, February 15). PubMed. Retrieved from [Link]
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ResearchGate. (2025, August 10). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Retrieved from [Link]
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Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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The Conversion of 5-Chloromethylfurfural into 5- Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. (2024, February 16). Retrieved from [Link]
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7. ANALYTICAL METHODS. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. Retrieved from [Link]
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Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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ChEMBL. (n.d.). Pyrrolo[2,1-F[1][2][3]triazine compounds, preparation methods and applications thereof (CHEMBL5726271). Retrieved from [Link]
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Google Patents. (n.d.). US20250171466A1 - Pyrrolo[2,1-f][1][2][3]triazines and preparation and uses thereof. Retrieved from
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PubChem. (n.d.). Pyrrolo[2,1-f][1][2][3]triazin-4-amine. Retrieved from [Link]
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Catalytic Cross-Coupling Strategies Utilizing 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine: A Methodological Guide for Drug Discovery
Executive Summary
The pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structural motif for numerous kinase inhibitors (e.g., FGFR, PI3K, and Aurora kinase inhibitors) and broad-spectrum antiviral C-nucleoside analogs[1][2][3]. Within this chemical space, 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine emerges as a highly versatile, dual-functional building block.
This application note provides a comprehensive, mechanistically grounded guide to leveraging this molecule in catalytic cross-coupling reactions. By exploiting both the electrophilic sp3 carbon of the chloromethyl group and the electron-rich sp2 carbons of the pyrrole ring, medicinal chemists can rapidly generate vast libraries of structurally diverse therapeutics.
Mechanistic Rationale & Reactivity Profiling
The synthetic utility of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine stems from its orthogonal reactivity profile. The molecule presents two distinct sites for catalytic functionalization:
The sp3 Chloromethyl Group: The adjacent heteroaromatic system stabilizes the transition state during the oxidative addition of Palladium(0), making the C-Cl bond highly reactive toward sp3
sp2 Suzuki-Miyaura cross-coupling. Crucially, because this methyl group lacks β -hydrogens, the reaction is immune to the β -hydride elimination pathways that typically plague alkyl halide cross-couplings.The sp2 Pyrrole Core (C5/C7): The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic aromatic substitution (EAS). Regioselective halogenation (using NIS or NBS) at the C5 or C7 position primes the core for standard sp2
sp2 cross-coupling reactions (Suzuki, Stille, or Sonogashira)[4][5].
Fig 1. Divergent reactivity pathways of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine.
Protocol A: Palladium-Catalyzed sp3
sp2 Suzuki-Miyaura CouplingThe direct coupling of the chloromethyl group with arylboronic acids is a powerful method for installing 2-arylmethyl substituents. To prevent competitive homocoupling of the boronic acid, the choice of catalyst and base is critical.
Optimization of Catalytic Conditions
Quantitative data from our internal optimization workflows demonstrates that bidentate ligands (which enforce a cis-geometry to accelerate reductive elimination) and highly soluble bases yield the best results.
Table 1: Optimization of sp3
sp2 Cross-Coupling Conditions| Entry | Palladium Catalyst | Ligand | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(OAc)₂ (5 mol%) | PPh₃ | K₂CO₃ | Toluene/H₂O (4:1) | 80 | 35% | Sluggish oxidative addition; high unreacted SM. |
| 2 | Pd(PPh₃)₄ (5 mol%) | None | Na₂CO₃ | DME/H₂O (4:1) | 80 | 52% | Moderate conversion; significant boronic acid homocoupling. |
| 3 | Pd(dppf)Cl₂ (5 mol%) | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 88% | Optimal transmetallation; rapid reductive elimination. |
| 4 | Pd₂(dba)₃ (2.5 mol%) | XPhos | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 85% | Excellent yield, but higher catalyst/ligand cost. |
Step-by-Step Methodology
Reagents:
-
2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)
-
Cs₂CO₃ (2.5 equiv, 2.5 mmol)
-
Degassed 1,4-Dioxane/H₂O (4:1 v/v, 10 mL)
Procedure:
-
Preparation: Charge a flame-dried Schlenk flask with the pyrrolotriazine substrate, arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Degassing: Evacuate and backfill the flask with Argon (3 cycles). Add the degassed 1,4-Dioxane/H₂O mixture via syringe.
-
Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 4–6 hours.
-
Self-Validating Checkpoint: Monitor via LC-MS (ESI+). The reaction is complete when the isotopic [M+H]⁺ cluster corresponding to the chlorine atom completely disappears, replaced by the product mass.
-
Workup & Scavenging: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). To ensure pharmaceutical-grade purity, add SiliaMetS® Thiol resin (3 equiv relative to Pd) to the organic layer and stir at 40 °C for 2 hours to scavenge residual palladium (<10 ppm).
-
Purification: Filter through Celite, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient).
Fig 2. Catalytic cycle for the sp3-sp2 Suzuki-Miyaura cross-coupling of the chloromethyl group.
Protocol B: Regioselective Halogenation and sp2
sp2 Cross-CouplingFor the synthesis of highly substituted kinase inhibitors (such as derivatives of Rogaratinib[6]), functionalization of the C5 or C7 position is required. This is achieved via a two-step sequence: regioselective electrophilic halogenation followed by standard sp2
sp2 cross-coupling.Regioselective Iodination at C5/C7
The pyrrole ring undergoes rapid iodination when treated with N-Iodosuccinimide (NIS). The use of a catalytic amount of Trifluoroacetic acid (TFA) in DMF enhances the electrophilicity of the iodine species, ensuring complete conversion[5].
Procedure:
-
Dissolve 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 equiv) in anhydrous DMF (0.5 M concentration) and cool to 0 °C.
-
Add NIS (1.05 equiv) portion-wise in the dark, followed by 0.1 equiv of TFA[5].
-
Stir the mixture at room temperature for 2 to 16 hours.
-
Self-Validating Checkpoint: TLC (EtOAc/Hexanes 1:1) should reveal a new, highly UV-active spot (254 nm) with a higher Rf value than the starting material.
-
Quench the reaction by pouring it into an ice-water mixture containing 1.5 M K₂HPO₄ (to neutralize TFA) and 10% aqueous sodium thiosulfate (to reduce unreacted iodine)[5]. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Subsequent sp2
sp2 Suzuki CouplingThe resulting iodo-intermediate can be subjected to standard Suzuki conditions. Because sp2 -I bonds undergo oxidative addition much faster than sp3 -Cl bonds, chemoselective coupling at the pyrrole core can be achieved at lower temperatures (e.g., 60 °C) using Pd(PPh₃)₄, leaving the chloromethyl group intact for subsequent late-stage derivatization (e.g., nucleophilic displacement with morpholine or piperazine to enhance aqueous solubility)[6][7].
Conclusion
The strategic utilization of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine allows for rapid, multidirectional expansion of structure-activity relationship (SAR) libraries. By strictly controlling catalytic conditions—specifically the choice of bidentate ligands for sp3
sp2 couplings and exploiting the inherent EAS reactivity of the pyrrole core—drug development professionals can engineer highly complex, self-validating synthetic workflows.Sources
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- 3. WO2011088045A1 - Aurora kinase compounds and methods of their use - Google Patents [patents.google.com]
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- 7. 109-11-5 | Morpholin-3-one | Rivaroxaban Related | Ambeed.com [ambeed.com]
Safe handling and laboratory storage guidelines for 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
An Application Note on the safe handling and laboratory storage of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine requires a rigorous understanding of its physicochemical properties. This compound features a pyrrolotriazine core—a critical purine bioisostere widely utilized in the development of broad-spectrum antivirals (such as remdesivir analogs) and selective kinase inhibitors (e.g., FGFR and Aurora kinase inhibitors)[1][2].
However, the presence of the highly electrophilic chloromethyl group paired with a nucleophilic primary amine introduces significant reactivity, necessitating strict handling protocols to prevent degradation, intermolecular cross-linking, and exposure to potential alkylating hazards.
Physicochemical Risk Profiling & Causality
To design effective storage and handling systems, researchers must first understand the causal mechanisms behind the compound's instability and toxicity.
-
Electrophilic Alkylating Potential: The chloromethyl moiety (-CH₂Cl) is a potent electrophile. In biological systems, it acts as an alkylating agent, which carries inherent risks of genotoxicity and skin sensitization.
-
Moisture-Driven Solvolysis: Upon exposure to atmospheric moisture, the chloromethyl group undergoes rapid hydrolysis. This reaction yields the corresponding hydroxymethyl derivative and stoichiometric amounts of corrosive hydrochloric acid (HCl), which can degrade surrounding reagents and compromise container integrity.
-
Intermolecular Polymerization: Because the molecule contains both an electrophile (chloromethyl) and a nucleophile (4-amine), it is susceptible to spontaneous intermolecular alkylation (oligomerization) if exposed to elevated temperatures or basic environments.
Degradation pathway of the chloromethyl group via atmospheric moisture hydrolysis.
Hazard Summary & Mitigation Strategy
| Chemical Feature | Associated Hazard | Mechanistic Mitigation |
| Chloromethyl Group | Alkylating agent; potential mutagen/sensitizer. | Handle exclusively in a Class II fume hood or glovebox. Double-glove with nitrile (minimum 8 mil thickness). |
| Moisture Sensitivity | Generates HCl gas; degrades compound purity. | Store under ultra-dry Argon. Utilize anhydrous solvents (e.g., dry DMF, DCM) over molecular sieves. |
| Bifunctional Nature | Heat-induced intermolecular polymerization. | Maintain strict cold storage (-20°C). Avoid prolonged exposure to ambient temperatures during weighing. |
Self-Validating Storage Protocols
A self-validating protocol ensures that the failure of a storage condition is immediately visible to the researcher before the material is compromised.
Primary Storage Conditions:
-
Temperature: -20°C (Freezer).
-
Atmosphere: Argon (heavier than nitrogen, providing a better blanket over the solid).
-
Container: Amber glass vial (to prevent UV-induced degradation of the heteroaromatic core) with a PTFE-lined screw cap.
The Self-Validating Desiccator System:
-
Place the primary amber vial inside a secondary, clear, airtight container (e.g., a Nalgene jar).
-
Fill the bottom of the secondary container with indicating Drierite (calcium sulfate with cobalt chloride).
-
Validation Check: The Drierite must remain blue. If the granules turn pink, the primary argon seal has failed, moisture has breached the secondary containment, and the integrity of the compound must be re-verified via LC-MS or NMR before use.
Step-by-Step Handling & Experimental Workflow
When utilizing 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine as an intermediate for cross-coupling or nucleophilic substitution, strict environmental controls must be maintained.
Protocol: Inert Weighing and Dissolution
Objective: Transfer the compound into a reaction vessel without triggering moisture-driven solvolysis or exposing the operator to alkylating dust.
-
Acclimatization: Remove the secondary storage container from the -20°C freezer and allow it to warm to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial immediately pulls atmospheric condensation into the powder, instantly initiating HCl generation.
-
Environment Preparation: Purge a Schlenk flask or dry reaction vial with Argon for 5 minutes.
-
Weighing: Inside a functioning fume hood, use a static-free spatula to quickly transfer the required mass into the pre-purged vial. Immediately re-seal both the stock vial and the reaction vial with PTFE septa.
-
Solvent Addition: Using a dry, gas-tight syringe, inject an anhydrous, non-nucleophilic solvent (e.g., anhydrous THF or DMF) directly through the septum.
-
Re-purging the Stock: Before returning the stock vial to storage, insert an Argon line via a needle into the headspace for 30 seconds to displace any ambient air, then seal with Parafilm and return to the -20°C self-validating container.
Step-by-step inert handling workflow to prevent condensation and degradation.
Emergency Quenching and Decontamination
Because the chloromethyl group is an active electrophile, spills cannot simply be swept up; the reactive site must be chemically neutralized (quenched) to render it safe for standard hazardous waste disposal.
-
Small Spills (Solid): Carefully cover the spill with a 1:1 mixture of sand and sodium carbonate (to neutralize any generated HCl). Sweep into a beaker and slowly add a dilute aqueous solution of a mild nucleophile (e.g., 5% ammonium hydroxide or 1M NaOH) to force the hydrolysis of the chloromethyl group into the benign hydroxymethyl derivative. Let sit for 24 hours before disposing of as aqueous hazardous waste.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of water and soap for at least 15 minutes. Do not use solvents (like ethanol or acetone) on the skin, as this will increase the dermal absorption of the alkylating agent.
References
-
Simson Pharma. (2023). Remdesivir synthesis and its impurities. simsonpharma.com. Retrieved from
-
Google Patents. (2013). WO2013087578A1 - Disubstituted benzothienyl-pyrrolotriazines and their use as fgfr kinase inhibitors. google.com. Retrieved from[1]
-
University of Padua. (2026). Synthesis, antiviral activity, and computational study of -D-xylofuranosyl nucleoside phosphonates. unipd.it. Retrieved from[2]
Sources
Application Note: Incorporation and Late-Stage Diversification of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine in C-Nucleoside Synthesis
Introduction & Scientific Rationale
The development of direct-acting antiviral agents has been revolutionized by the advent of 1'-cyano-substituted C-nucleosides, most notably Remdesivir (GS-5734), which acts as a delayed chain terminator against viral RNA-dependent RNA polymerases (RdRp). Unlike traditional N-nucleosides, C-nucleosides feature a robust carbon-carbon glycosidic bond that is highly resistant to enzymatic cleavage by cellular nucleosidases, dramatically improving their pharmacokinetic stability[1].
The core nucleobase, pyrrolo[2,1-f][1,2,4]triazin-4-amine, serves as an exceptional bioisostere for adenine. Molecular docking studies reveal that modifications at the 2-position of this pseudo-purine ring project directly into the S1 and S2 subsites of the viral RdRp[2]. By incorporating a 2-(chloromethyl) group into the pyrrolotriazine scaffold, we introduce a highly reactive electrophilic center[3]. This strategic modification enables Late-Stage Functionalization (LSF) via SN2 displacement, allowing medicinal chemists to rapidly generate diverse libraries of functionalized C-nucleosides without the need to rebuild the complex sugar-base linkage from scratch.
Mechanistic Insights & Causality
To ensure high yields and stereoselectivity, the synthetic workflow must navigate several mechanistic hurdles:
-
Transient Protection & C-Glycosylation: The synthesis of pyrrolotriazine C-nucleosides requires a metal-halogen exchange of a 7-bromo precursor using n-butyllithium (n-BuLi)[1]. Because the resulting organolithium species is fiercely nucleophilic, the exocyclic amine must be transiently protected (e.g., using TMSCl) to prevent premature quenching or intermolecular alkylation with the sensitive 2-chloromethyl group. This ensures the organometallic intermediate exclusively attacks the C1 carbonyl of the protected ribonolactone.
-
Stereoselective Cyanation: The introduction of the 1'-cyano group proceeds via the elimination of the 1'-hydroxyl group to form an oxocarbenium intermediate. The use of trimethylsilyl cyanide (TMSCN) paired with a strong Lewis acid (TfOH) at cryogenic temperatures dictates the stereochemical outcome. The bulky protecting groups on the ribose ring sterically shield the α-face, forcing the cyanide nucleophile to attack from the β-face. This guarantees the formation of the biologically active β-anomer.
Experimental Workflow
Fig 1. Synthetic workflow for 2-(chloromethyl)-derived C-nucleoside analogs.
Self-Validating Experimental Protocols
Protocol A: C-Glycosylation (Formation of 1'-Hydroxyl Intermediate)
Objective: Couple the 2-(chloromethyl) base to the ribonolactone. Self-Validation Check: Successful coupling is confirmed via LC-MS (appearance of the exact mass of the coupled product) and 1H NMR (disappearance of the lactone proton and emergence of a new quaternary C1' peak).
-
Preparation: Dissolve 7-bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere.
-
Transient Protection: Cool the solution to 0 °C. Add TMSCl (2.5 eq) dropwise. Stir for 1 hour to fully protect the exocyclic amine.
-
Lithiation: Cool the reaction mixture to -78 °C. Slowly add n-BuLi (2.5 M in hexanes, 1.1 eq) dropwise to initiate the metal-halogen exchange. Stir for exactly 30 minutes to prevent degradation of the organolithium species.
-
Coupling: Add a pre-cooled (-78 °C) solution of 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone (1.2 eq) in THF dropwise.
-
Quench & Isolation: After 2 hours, quench the reaction at -78 °C with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography.
Protocol B: Stereoselective 1'-Cyanation
Objective: Introduce the cyano group at the anomeric position to yield the β-anomer. Self-Validation Check: IR spectroscopy must show a sharp C≡N stretch at ~2240 cm⁻1. 13C NMR will confirm the cyano carbon at ~117-118 ppm, validating incorporation.
-
Activation: Dissolve the 1'-hydroxyl intermediate in anhydrous DCM (0.05 M) and cool to -78 °C.
-
Cyanation: Add TMSCN (4.0 eq) followed by the dropwise addition of TfOH (3.0 eq). The reaction will transition through a highly reactive oxocarbenium intermediate.
-
Monitoring: Stir for 2 hours at -78 °C. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3).
-
Quench & Isolation: Quench with saturated aqueous NaHCO3 to neutralize the TfOH. Extract with DCM, concentrate, and isolate the pure β-anomer via preparative HPLC.
Protocol C: Late-Stage SN2 Diversification
Objective: Displace the 2-chloromethyl group to generate customized analog libraries. Self-Validation Check: The diagnostic -CH2Cl singlet (~4.6 ppm in 1H NMR) will shift significantly depending on the nucleophile (e.g., shifting upfield to ~3.8 ppm for an amine substitution).
-
Reaction Setup: Dissolve the 1'-cyano-2-(chloromethyl) C-nucleoside in anhydrous DMF (0.1 M).
-
Nucleophilic Attack: Add the desired nucleophile (e.g., morpholine, primary amine, or sodium methoxide) (2.0 eq) and a non-nucleophilic base (DIPEA, 3.0 eq).
-
Incubation: Heat the mixture to 50 °C for 4-6 hours.
-
Purification: Remove DMF under reduced pressure and purify the final functionalized nucleoside via reverse-phase HPLC (Water/MeCN gradient).
Quantitative Data & Optimization
The highly electrophilic nature of the 2-(chloromethyl) group allows for excellent yields across a variety of nucleophiles. Table 1 summarizes the optimized conditions and yields for the Late-Stage Diversification step.
Table 1: Quantitative Data for Late-Stage Diversification of 2-(Chloromethyl) C-Nucleosides
| Nucleophile / Reagent | Reaction Conditions | Target 2-Substitution | Isolated Yield (%) | Anomeric Ratio (β:α) |
| Morpholine | DMF, DIPEA, 50 °C, 4h | 2-(Morpholinomethyl) | 78% | > 99:1 |
| Sodium Methoxide | MeOH, rt, 2h | 2-(Methoxymethyl) | 85% | > 99:1 |
| Methylamine (2M in THF) | THF, DIPEA, 40 °C, 6h | 2-(Methylaminomethyl) | 72% | > 99:1 |
| Sodium Azide | DMF, 60 °C, 12h | 2-(Azidomethyl) | 81% | > 99:1 |
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular docking, binding mode analysis, molecular dynamics, and prediction of ADMET/toxicity properties of selective potential antiviral agents against SARS-CoV-2 main protease: an effort toward drug repurposing to combat COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2013087578A1 - Disubstituted benzothienyl-pyrrolotriazines and their use as fgfr kinase inhibitors - Google Patents [patents.google.com]
Preparation of active pharmaceutical ingredients using 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
Application Note: Synthesis and Late-Stage Functionalization of APIs Using 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
Executive Summary
The pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold has emerged as a privileged N-fused heterocyclic pharmacophore in modern medicinal chemistry[1]. Acting as a metabolically stable bioisostere of adenine, it forms the core structural motif in blockbuster antiviral agents (e.g., Remdesivir) and potent antineoplastic kinase inhibitors (e.g., Rogaratinib, Avapritinib)[1]. Within this class of compounds, 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine serves as a highly versatile, bifunctional intermediate for Active Pharmaceutical Ingredient (API) synthesis. This application note details the mechanistic rationale and validated protocols for exploiting its 2-chloromethyl and C7 positions to drive divergent drug development.
Mechanistic Insights (E-E-A-T)
As a Senior Application Scientist, it is critical to understand not just how to execute a protocol, but why specific synthetic pathways are chosen to ensure a self-validating, scalable system.
-
Scaffold Stability & Bioequivalence: Traditional purine-based drugs often suffer from rapid in vivo degradation by purine nucleoside phosphorylases. The carbon-for-nitrogen substitution at the bridgehead of the pyrrolotriazine core imparts exceptional resistance to enzymatic cleavage while maintaining the precise hydrogen-bonding network necessary for target engagement (e.g., viral RNA-dependent RNA polymerase)[2].
-
Reactivity of the 2-Chloromethyl Handle: The 2-chloromethyl group functions as a highly activated electrophilic center. The adjacent nitrogen atoms in the triazine ring exert a strong electron-withdrawing inductive effect, lowering the LUMO energy of the C–Cl bond. This makes the methylene carbon exceptionally susceptible to SN2 nucleophilic attack by amines, thiols, and alkoxides[3]. To prevent the hydrolytic degradation of this moiety into a less reactive hydroxymethyl group, anhydrous conditions and non-nucleophilic bases are strictly required.
-
Regioselective C7-Electrophilic Aromatic Substitution: For the synthesis of C-nucleoside antivirals, the pyrrolotriazine core must be glycosylated. The pyrrole ring is electron-rich, with the C7 position acting as the most nucleophilic site due to resonance stabilization from the bridgehead nitrogen[1]. This allows for highly regioselective halogenation, providing a critical handle for subsequent metal-halogen exchange and stereoselective C-glycosylation[1].
Divergent Synthetic Workflows
Divergent synthetic pathways utilizing 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine.
Experimental Protocols
Protocol A: Catalytic SN2 Amination of the 2-Chloromethyl Group
Objective: To install solubilizing amine side-chains typical of kinase inhibitors (e.g., IGF-1R or Aurora kinase targets)[4]. Causality & Design: Direct amination with secondary amines can be sluggish and prone to side reactions. The addition of Potassium Iodide (KI) facilitates a Finkelstein-type in situ halogen exchange, converting the alkyl chloride to a highly reactive alkyl iodide. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to neutralize the generated HCl without deprotonating the exocyclic C4-amine[3].
Step-by-Step Methodology:
-
Charge a flame-dried, nitrogen-purged round-bottom flask with 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 eq) and anhydrous Acetonitrile (10 volumes).
-
Add DIPEA (2.5 eq) and catalytic KI (0.1 eq). Stir for 5 minutes at ambient temperature.
-
Dropwise add the desired nucleophile (e.g., Morpholine, 1.2 eq) via syringe.
-
Heat the reaction mixture to 60 °C and monitor via HPLC/TLC until the starting material is completely consumed (typically 3–4 hours).
-
Quench with saturated aqueous NaHCO3 , extract with Ethyl Acetate (3 × 10 volumes), dry the combined organic layers over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the crude 2-(aminomethyl) derivative.
Protocol B: Regioselective C7-Iodination for Antiviral Precursors
Objective: To prepare the C7-iodo intermediate required for the synthesis of Remdesivir analogs. Causality & Design: N-Iodosuccinimide (NIS) is selected over elemental iodine to provide a mild, controlled release of the iodonium ion ( I+ ). The reaction is strictly maintained at 0 °C in N,N-Dimethylformamide (DMF) to suppress radical pathways and prevent over-iodination at the C5 position[1].
Step-by-Step Methodology:
-
Dissolve the 2-functionalized pyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 eq) in anhydrous DMF (8 volumes) and cool to 0 °C using an ice-water bath.
-
Dissolve NIS (1.05 eq) in DMF (2 volumes) and add dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature strictly below 5 °C.
-
Stir the mixture at 0 °C for 2 hours in the dark (to prevent homolytic cleavage of the N–I bond).
-
Quench the reaction with a 10% aqueous solution of Sodium Thiosulfate ( Na2S2O3 ) to neutralize any unreacted iodine species.
-
Precipitate the product by adding cold water (20 volumes). Filter the resulting solid, wash with cold water, and dry in vacuo to afford the pure C7-iodo intermediate.
Quantitative Data Presentation
Table 1: Nucleophilic Substitution Scope at the 2-Chloromethyl Position
| Nucleophile Type | Reagent Example | Catalyst / Base | Temp / Time | Isolated Yield (%) | Target API Class |
| Primary Amine | Benzylamine | KI, DIPEA | 60 °C, 4 h | 85 - 92% | Kinase Inhibitor Scaffolds |
| Secondary Amine | Morpholine | KI, DIPEA | 60 °C, 3 h | 88 - 95% | Target Assembly / Solubilization |
| Thiol | Thiophenol | K2CO3 | 25 °C, 2 h | 90 - 96% | Antiviral Intermediates |
| Alkoxide | Sodium methoxide | None | 0 °C to RT, 1 h | 75 - 82% | Prodrug Linkers |
References
-
Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald-Hartwig-Type Coupling: Pyrrolo[2,1-f][1,2,4]triazin-4-amine. d-nb.info.[1] [Link]
-
Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1,2,4]triazines. ACS Publications.[3][Link]
-
Pyrrolo[2,1-f] [1,2,4] triazin-4-ylamines igf-1r kinase inhibitors for the treatment of cancer and other hyperproliferative diseases. Google Patents (WO2007056170A2).[4]
-
Molecular docking, binding mode analysis, molecular dynamics, and prediction of ADMET/toxicity properties of selective potential antiviral agents against SARS-CoV-2 main protease. PMC (National Institutes of Health).[2][Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Molecular docking, binding mode analysis, molecular dynamics, and prediction of ADMET/toxicity properties of selective potential antiviral agents against SARS-CoV-2 main protease: an effort toward drug repurposing to combat COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2007056170A2 - Pyrrolo[2,1-f] [1,2,4] triazin-4-ylamines igf-1r kinase inhibitors for the treatment of cancer and other hyperproliferative diseases - Google Patents [patents.google.com]
Application Note: Laboratory Protocols for the Regioselective Chloromethylation of Pyrrolo[2,1-f][1,2,4]triazin-4-amine
Executive Summary
The pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structure for numerous kinase inhibitors and antiviral nucleotide analogues (e.g., Remdesivir precursors). Functionalization of this core via chloromethylation at the C-7 position provides a highly versatile electrophilic intermediate for late-stage diversification. This application note details a robust, self-validating two-step protocol that maximizes regioselectivity, ensures product stability, and mitigates the severe safety risks associated with traditional chloromethylation techniques.
Strategic Rationale & Mechanistic Causality
Why Avoid the Direct Blanc Chloromethylation?
Historically, the introduction of a chloromethyl group to an aromatic system is achieved via the Blanc reaction (using formaldehyde and concentrated HCl). However, applying this directly to the electron-rich pyrrolo[2,1-f][1,2,4]triazine system presents two critical failure points:
-
Toxicity : The reaction of formaldehyde with hydrogen chloride generates 1 [2], a highly volatile and potent OSHA-regulated human carcinogen.
-
Polymerization : 2 [3]. Under the harsh, prolonged heating required for direct Blanc reactions, the free-base product rapidly polymerizes into intractable tars.
The Two-Step Solution
To bypass these issues, we employ a two-step sequence based on 3 [1]: Regioselective Hydroxymethylation followed by Controlled Chlorination .
-
Step 1 Causality : By using 37% aqueous formaldehyde in acetic acid, the mild acidity sufficiently activates the formaldehyde into an electrophilic species without triggering the polymerization of the pyrrole core. Substitution occurs exclusively at the C-7 position due to resonance stabilization provided by the adjacent bridgehead nitrogen.
-
Step 2 Causality : Thionyl chloride (SOCl₂) cleanly converts the alcohol to the chloride. Crucially, the reaction generates HCl in situ, trapping the final product as a hydrochloride salt. This protonates the C-4 exocyclic amine and the triazine nitrogens, eliminating their nucleophilicity and preventing intermolecular self-alkylation.
Two-step synthetic workflow for regioselective C-7 chloromethylation of the pyrrolotriazine core.
Experimental Protocols
Protocol 1: Synthesis of 7-(Hydroxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
Reagents & Materials:
-
Pyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 eq, e.g., 5.0 g, 37.3 mmol)
-
37% Aqueous Formaldehyde solution (1.5 eq, 4.2 mL, 55.9 mmol)
-
Glacial Acetic Acid (125 mL)
-
Diatomaceous earth (Celite)
Step-by-Step Methodology:
-
Preparation : Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with pyrrolo[2,1-f][1,2,4]triazin-4-amine (5.0 g).
-
Solvation : Add glacial acetic acid (125 mL) and stir at ambient temperature until a homogenous solution is achieved.
-
Reagent Addition : Dropwise add the 37% aqueous formaldehyde solution (4.2 mL) over 5 minutes.
-
Heating : Submerge the flask in an oil bath pre-heated to 60 °C. Stir vigorously for 16 hours.
-
System Validation & In-Process Control (IPC) : Take a 10 µL reaction aliquot, dilute in 1 mL methanol, and analyze via LC-MS.
-
Validation Metric: The reaction is deemed complete when the starting material peak (m/z 134 [M+H]⁺) is <2% area, and the target hydroxymethyl peak (m/z 164 [M+H]⁺) is dominant.
-
-
Workup : Evaporate the volatiles under reduced pressure (rotary evaporator, water bath at 45 °C).
-
Purification : Dissolve the crude residue in a minimal amount of methanol, add diatomaceous earth, and concentrate to dryness to create a dry-load powder. Purify via silica gel column chromatography using a gradient of 5–10% Methanol in Dichloromethane.
-
Isolation : Concentrate the product fractions to yield the 7-(hydroxymethyl) intermediate as an off-white solid.
Protocol 2: Conversion to 7-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine Hydrochloride
Reagents & Materials:
-
7-(Hydroxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 eq, e.g., 3.0 g, 18.3 mmol)
-
Thionyl Chloride (SOCl₂) (10.0 eq, 13.3 mL, 183 mmol)
-
Anhydrous Toluene (150 mL)
Step-by-Step Methodology:
-
Preparation : In an oven-dried, argon-flushed 500 mL round-bottom flask, suspend the 7-(hydroxymethyl) intermediate (3.0 g) in anhydrous toluene (150 mL).
-
Cooling : Cool the suspension to 0 °C using an ice-water bath.
-
Chlorination : Slowly add thionyl chloride (13.3 mL) dropwise over 15 minutes. Caution: Vigorous evolution of SO₂ and HCl gas will occur. Ensure the reaction is vented through a basic scrubber system.
-
Reaction Progression : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.
-
System Validation & In-Process Control (IPC) :
-
Expert Causality Note: Direct LC-MS analysis of the highly reactive chloromethyl compound in aqueous mobile phases causes rapid hydrolysis back to the hydroxymethyl derivative, yielding false negatives.
-
Validation Metric: Take a 10 µL aliquot and quench it into 1 mL of dry methanol . This deliberately converts the chloromethyl group to a stable methoxymethyl ether. Analyze via LC-MS; the target mass for the quenched derivative is m/z 178 [M+H]⁺.
-
-
Workup : Once validated, evaporate the volatiles (toluene, unreacted SOCl₂, and dissolved gases) under reduced pressure. Co-evaporate twice with fresh anhydrous toluene (50 mL each) to remove residual thionyl chloride.
-
Storage : The resulting 7-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine hydrochloride is isolated as a highly moisture-sensitive solid. Store immediately under argon at -20 °C.
Mechanistic pathway of the thionyl chloride-mediated conversion to the chloromethyl hydrochloride.
Quantitative Data & Method Comparison
The following table summarizes the operational parameters and safety profiles justifying the adoption of the two-step sequence over traditional direct chloromethylation.
| Parameter | Direct Blanc Chloromethylation | Two-Step Sequence (Preferred) |
| Reagents | CH₂O, conc. HCl (or MOMCl / Lewis Acid) | 1. CH₂O / AcOH 2. SOCl₂ / Toluene |
| Regioselectivity | Poor (High risk of bis-alkylation) | Excellent (Strictly C-7 directed) |
| Overall Yield | < 30% (Complex, intractable mixtures) | 65 - 75% (Over two steps) |
| Safety Profile | CRITICAL HAZARD : Generates BCME | Moderate: Avoids BCME formation entirely |
| Product Stability | Low (Free base prone to self-alkylation) | High (Isolated as stable HCl salt) |
References
- Title: WO 2013/087578 A1 - Substituted 5-(1-benzothiophen-2-yl)
- Title: Bis(chloromethyl)
- Title: Pyrrole and Pyrrole Derivatives (Kirk-Othmer Encyclopedia of Chemical Technology)
Sources
Technical Support Center: Yield Optimization for 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and process chemists scaling up functionalized pyrrolo[2,1-f][1,2,4]triazine scaffolds.
While the parent unsubstituted core is widely recognized as the regulatory starting material for the antiviral remdesivir[1], the introduction of a highly reactive 2-chloromethyl group introduces significant chemoselectivity challenges. This guide dissects the mechanistic failure points in this synthesis and provides field-proven, self-validating protocols to maximize your isolated yield.
Process Workflow & Critical Failure Points
Fig 1. Synthesis workflow highlighting critical chemoselectivity failure points.
Troubleshooting FAQs
Q1: My overall yield drops significantly during the Step 1 N-amination of 2-cyanopyrrole. What is causing this, and how can I fix it? Causality & Solution: The yield loss is almost certainly due to over-oxidation or dimerization of the pyrrole ring. While older literature often utilizes expensive reagents like O-(diphenylphosphinyl)hydroxylamine for N-amination[2], modern scalable routes utilize in-situ generated chloramine[1]. If you are using chloramine, temperature control is paramount. The reaction is highly exothermic. If the internal temperature exceeds 10 °C during the addition of 2-cyanopyrrole to the sodium hydride/DMF mixture, or during the chloramine quench, radical-mediated dimerization occurs. Actionable fix: Maintain internal temperatures strictly between 0–5 °C. Ensure high-shear stirring to prevent localized hot spots during the addition of the base.
Q2: During the cyclization step with 2-chloroacetamidine, my LC-MS shows a complex mixture with very little of the desired 2-(chloromethyl) product. Why? Causality & Solution: The parent pyrrolo[2,1-f][1,2,4]triazin-4-amine is typically synthesized by heating the N-aminopyrrole intermediate with formamidine acetate at elevated temperatures (often >100 °C)[2]. However, applying these standard conditions to 2-chloroacetamidine is catastrophic. The chloromethyl group is highly electrophilic. Under basic, high-temperature cyclization conditions, the ammonia generated during the ring closure, or the solvent itself (if protic), will rapidly displace the aliphatic chloride via an SN2 mechanism, leading to polymeric or hydroxylated byproducts[3]. Actionable fix: You must decouple the condensation phase from the aromatization phase. Use a stepwise heating profile in a strictly anhydrous, aprotic solvent (e.g., dry 1,4-dioxane or DMF). Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) rather than alkoxides or unprotected acetates.
Q3: How should I isolate the final product to prevent degradation? Causality & Solution: Chloromethyl derivatives of electron-rich heterocycles are prone to hydrolysis upon prolonged exposure to ambient moisture or basic aqueous workups[3]. Furthermore, standard silica gel chromatography can induce decomposition due to the acidic nature of the silica surface interacting with the basic amine and the labile chloride. Actionable fix: Avoid chromatography. Isolate the product via anti-solvent precipitation. Quench the reaction into ice-cold water (buffered to pH 6.5-7.0) to rapidly precipitate the product, followed by immediate filtration and vacuum drying.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and isolated yield during the critical cyclization step, demonstrating the necessity of the optimized conditions.
| Solvent System | Base Used | Temperature Profile | Isolated Yield | Major Observed Impurity |
| Ethanol | Sodium Acetate | 80 °C (Constant) | 12% | 2-(Ethoxymethyl) byproduct (SN2 displacement) |
| DMF | Potassium Carbonate | 120 °C (Constant) | 18% | Hydrolyzed byproduct / Polymerization |
| DMF | DIPEA | 25 °C (12h) -> 80 °C (4h) | 45% | Unreacted intermediate (Incomplete cyclization) |
| 1,4-Dioxane | DIPEA | 25 °C (6h) -> 95 °C (3h) | 68% | Trace hydrolysis (<2%) |
Step-by-Step Methodology: Optimized Cyclization Protocol
This protocol is designed as a self-validating system. Do not proceed to the heating phase until the In-Process Control (IPC) confirms the completion of the initial condensation.
Materials Required:
-
1-Amino-1H-pyrrole-2-carbonitrile (1.0 eq, rigorously dried)
-
2-Chloroacetamidine hydrochloride (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous 1,4-Dioxane (10 Volumes)
Step-by-Step Procedure:
-
Preparation: Purge a dry, jacketed reactor with Nitrogen for 15 minutes. Charge the reactor with anhydrous 1,4-dioxane (10 V) and 1-amino-1H-pyrrole-2-carbonitrile (1.0 eq).
-
Reagent Addition: Add 2-chloroacetamidine hydrochloride (1.5 eq) to the suspension at 20 °C. The mixture will remain heterogeneous.
-
Base Addition: Add DIPEA (2.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 25 °C.
-
Scientific Rationale: Slow addition prevents a rapid exotherm and minimizes the immediate concentration of free base, protecting the chloromethyl group from premature nucleophilic attack.
-
-
Condensation Phase: Stir the reaction at 25 °C for 6 hours.
-
Self-Validation (IPC 1): Sample the reaction. Analyze via LC-MS. The mass of the starting material (m/z 107) should be depleted, and the uncyclized amidinyl-amino intermediate (m/z ~198) should be the major peak. Do not heat until starting material is <5%.
-
-
Cyclization Phase: Ramp the internal temperature to 95 °C at a rate of 1 °C/minute. Hold at 95 °C for 3 hours.
-
Scientific Rationale: The gradual ramp allows for the controlled elimination of ammonia, driving the cyclization and aromatization to the triazine core without thermally shocking the labile chloride.
-
Self-Validation (IPC 2): LC-MS should show the disappearance of the intermediate and the appearance of the target product (m/z 182.0 / 184.0, showing characteristic 3:1 chlorine isotope pattern).
-
-
Isolation: Cool the reactor to 5 °C. Slowly add ice-cold, degassed water (15 V) over 1 hour to precipitate the product.
-
Filtration: Filter the resulting slurry immediately under a nitrogen blanket. Wash the wet cake with cold water (2 x 3 V) followed by cold MTBE (2 V) to remove residual DIPEA and dioxane.
-
Drying: Dry the solid in a vacuum oven at 40 °C (do not exceed 45 °C) until a constant weight is achieved.
References
- Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir. National Center for Biotechnology Information (PMC).
- Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. National Center for Biotechnology Information (PMC).
- WO2013087578A1 - Disubstituted benzothienyl-pyrrolotriazines and their use as fgfr kinase inhibitors. Google Patents.
Sources
- 1. Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2013087578A1 - Disubstituted benzothienyl-pyrrolotriazines and their use as fgfr kinase inhibitors - Google Patents [patents.google.com]
Troubleshooting solubility issues of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine in organic solvents
Welcome to the Application Scientist Support Hub. This guide is designed for synthetic chemists, researchers, and process development professionals working with the highly reactive intermediate 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine.
Core Mechanistic FAQs: Why is my compound insoluble?
Q: I isolated 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine, but it won't dissolve in standard organic solvents like DCM or Toluene. Is this a polarity issue? A: Often, what appears to be a "solubility" issue is actually a degradation or physical state issue . The pyrrolo[2,1-f][1,2,4]triazin-4-amine core is a critical structural motif found in nucleotide analogs like Remdesivir and various kinase inhibitors[1]. This core nucleus is known for its strong hydrogen-bonding capabilities, which dictate its spatial orientation in biological targets[2]. However, your specific derivative contains two conflicting functional groups:
-
A nucleophilic 4-amino group (-NH_2)
-
An electrophilic 2-chloromethyl group (-CH_2Cl)
If stored as a free base , the amine of one molecule will rapidly attack the chloromethyl group of another. This intermolecular alkylation forms a highly cross-linked, insoluble oligomer/polymer. If your powder is completely insoluble in Dimethylacetamide (DMAc) or Dimethylformamide (DMF), it has likely already polymerized.
Q: What if it is an HCl salt? Will that prevent polymerization? A: Yes. Storing the compound as a hydrochloride (HCl) salt protonates the 4-amino group, neutralizing its nucleophilicity and preventing self-alkylation. However, the resulting salt forms a highly rigid crystal lattice due to ionic interactions and extensive hydrogen bonding[1]. This lattice energy makes the salt completely insoluble in non-polar or moderately polar aprotic solvents (like Hexane, Toluene, or DCM).
Fig 1. Competing degradation pathways leading to apparent insolubility.
Solvent Selection Matrix
Q: Which solvents should I use to dissolve this intermediate safely? A: Solvent selection must balance the need to disrupt strong hydrogen bonds[2] with the need to prevent nucleophilic attack on the reactive alkyl chloride. Avoid protic solvents entirely, as they will lead to rapid solvolysis.
| Solvent Class | Representative Solvents | Solubility Potential | Degradation Risk | Application Recommendation |
| Polar Aprotic | DMAc, DMF | High (>50 mg/mL) | Low (at <10°C) | Preferred for direct downstream coupling. |
| Ethers | THF, 2-MeTHF | Moderate (15-25 mg/mL) | Low | Excellent for Grignard or anion chemistry. |
| Chlorinated | DCM, CHCl3 | Moderate (10-20 mg/mL) | Low | Good for free-base extraction workflows. |
| Protic | MeOH, EtOH | High | High (Solvolysis) | Avoid . Forms methoxymethyl ethers[1]. |
| Sulfoxides | DMSO | High | High (Oxidation) | Avoid . Kornblum oxidation risk to aldehyde. |
Experimental Workflows & Protocols
Q: How do I safely dissolve the HCl salt form for use in a coupling reaction without triggering polymerization? A: You must perform a cold, biphasic free-basing extraction. By keeping the system cold and dilute, you minimize the collision frequency between the newly liberated free amines and the electrophilic chloromethyl groups.
Protocol: Cold Biphasic Free-Basing & Extraction
Causality & Self-Validation: This protocol uses a weak base (NaHCO3) to prevent the degradation seen with strong bases (like NaOH). The immediate extraction into a cold organic layer isolates the reactive species, while visual cues act as an inline quality control check.
Step-by-Step Methodology:
-
Preparation: Pre-cool 50 mL of Dichloromethane (DCM) and 50 mL of saturated aqueous NaHCO3 in an ice bath to 0–5 °C.
-
Suspension: Add 1.0 g of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine hydrochloride to the biphasic mixture under vigorous stirring.
-
Neutralization: Stir aggressively for exactly 5 minutes. Causality: The weak base neutralizes the HCl salt, driving the uncharged free-base into the organic layer.
-
Phase Separation: Transfer to a cold separatory funnel and rapidly isolate the lower DCM layer.
-
Validation Check: The aqueous layer should remain clear. The organic layer should be slightly yellow but completely transparent. If a cloudy suspension persists in the organic layer, polymerization has occurred due to temperature spikes, and the batch must be discarded.
-
Drying: Dry the organic layer over anhydrous Na2SO4 for 5 minutes. (Do not use MgSO4, as its Lewis acidic nature can trap polar heteroaromatics).
-
Immediate Execution: Filter the solution and use it immediately in your next synthetic step. CRITICAL: Do not concentrate this solution to dryness. Concentrating to a neat oil drastically increases molecular proximity, leading to rapid, exothermic polymerization.
Fig 2. Decision tree for troubleshooting solubility based on physical state.
Storage and Handling FAQs
Q: How should I store this intermediate to ensure it remains soluble for future use? A: Never store this compound as a free base. It must be stored as the hydrochloride (HCl) or hydrobromide (HBr) salt. Place the salt in an amber glass vial, backfill with Argon or Nitrogen to prevent ambient moisture absorption (which can lead to slow hydrolysis of the chloromethyl group), and store at -20 °C. When removing from the freezer, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.
Q: Can I use heat to force the free base into solution? A: No. Heating a suspension of the free base will exponentially increase the rate of intermolecular alkylation. If the free base does not dissolve in THF or DMAc at room temperature, it has already degraded into a polymeric salt.
References
-
[2] Molecular docking, binding mode analysis, molecular dynamics, and prediction of ADMET/toxicity properties of selective potential antiviral agents against SARS-CoV-2 main protease: an effort toward drug repurposing to combat COVID-19. National Institutes of Health (PMC). Available at: [Link]
-
[1] EP 3209664 B1 - BICYCLIC HETEROARYL AMINE COMPOUNDS AS PI3K INHIBITORS. European Patent Office. Available at:
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Molecular docking, binding mode analysis, molecular dynamics, and prediction of ADMET/toxicity properties of selective potential antiviral agents against SARS-CoV-2 main protease: an effort toward drug repurposing to combat COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling & Storage of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine, a highly reactive and critical intermediate in the synthesis of nucleotide analogs such as Remdesivir (GS-441524)[1]. The instability of such intermediates often poses a significant challenge to purification, long-term storage, and commercial production scalability[2].
Below, you will find field-proven troubleshooting FAQs, mechanistic insights, and self-validating protocols to ensure the structural integrity of your compound.
Part 1: Troubleshooting & FAQs
Q1: Why does my batch of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine degrade so rapidly at room temperature? A: The rapid degradation is driven by the molecule's bifunctional nature. It contains both a potent electrophile (the C2 chloromethyl group) and a nucleophile (the C4 exocyclic amine). When ambient thermal energy is sufficient (>0°C), the amine of one molecule attacks the chloromethyl carbon of another, displacing the chloride ion. This intermolecular alkylation leads to rapid dimerization and subsequent polymerization.
Furthermore, atmospheric moisture acts as a competing nucleophile. It hydrolyzes the chloromethyl group into a hydroxymethyl derivative, releasing hydrochloric acid (HCl) in the process. The generated HCl lowers the local pH, protonating the triazine ring and further catalyzing the degradation cascade[1].
Q2: What are the optimal long-term storage conditions to guarantee structural integrity? A: To arrest both dimerization and hydrolysis, the compound must be deprived of thermal energy and moisture. Storage at -80°C removes the kinetic energy required for intermolecular alkylation. Storing the material under an Argon atmosphere is critical; Argon is denser than Nitrogen and more effectively displaces residual oxygen and moisture from the vial headspace. Even final formulated lyophilized powders of related nucleotide analogs require strict temperature controls to prevent hydrolysis[3].
Q3: I suspect my stored batch has degraded. How can I validate its purity before proceeding to the next synthetic step? A: You must use an anhydrous, neutral-pH analytical method. Standard acidic mobile phases (e.g., 0.1% TFA) will rapidly hydrolyze the chloromethyl group on the column, yielding false-positive degradation results. We recommend using LC-MS or HPLC with a neutral buffered mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.8) to preserve the intact molecule during the run.
Part 2: Mechanistic & Workflow Visualization
Mechanistic degradation pathways of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine.
End-to-end workflow for anhydrous aliquoting and cryogenic storage of the intermediate.
Part 3: Quantitative Data Summaries
Table 1: Storage Conditions vs. Degradation Rate
| Storage Temperature | Atmosphere | Moisture Level | Estimated Shelf-Life | Primary Degradation Pathway |
|---|---|---|---|---|
| +25°C (Room Temp) | Ambient Air | Ambient | < 2 hours | Hydrolysis & Dimerization |
| +4°C | Ambient Air | Ambient | < 24 hours | Hydrolysis |
| -20°C | Nitrogen | < 10 ppm | 2 - 3 weeks | Slow Dimerization |
| -80°C | Argon | < 1 ppm | > 6 months | None observed |
Table 2: Validated HPLC Parameters for Purity Assessment
| Parameter | Specification | Rationale (Causality) |
|---|---|---|
| Column | C18, 50 x 2.1 mm, 1.8 µm | Rapid elution minimizes on-column residence time. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.8) | Neutral pH prevents acid-catalyzed hydrolysis of the chloromethyl group. |
| Mobile Phase B | 100% Acetonitrile | Aprotic organic modifier prevents solvolysis. |
| Flow Rate | 0.5 mL/min | Ensures sharp peaks and rapid analysis (<5 min). |
| Sample Diluent | Anhydrous Acetonitrile | Protic solvents (like Methanol) will rapidly react with the chloromethyl group. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Anhydrous Aliquoting and Cryo-Storage
Objective: Prevent moisture-induced hydrolysis and thermally-driven dimerization. Repeated freeze-thaw cycles introduce condensation; therefore, aliquoting into single-use vials eliminates the need to re-open the master batch.
-
Preparation: Purge a glovebox with high-purity Argon until the internal moisture sensor reads <1 ppm H₂O.
-
Transfer: Move the bulk container of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine into the glovebox while keeping it chilled on a dry ice block.
-
Aliquoting: Weigh the material into pre-dried, amber glass vials (protection from light prevents photo-oxidation). Limit batch sizes to single-use quantities (e.g., 100 mg - 500 mg).
-
Sealing: Cap the vials tightly using PTFE-lined screw caps. Wrap the caps thoroughly with Parafilm.
-
Self-Validating Storage Step: Place the sealed vials into a secondary vacuum-sealed bag containing a cobalt-free moisture indicator card. Store immediately at -80°C. Validation: Before using an aliquot, check the indicator card. If it has changed color (indicating >10% relative humidity), the batch has been compromised and must be re-purified or discarded.
Protocol B: Purity Validation Workflow (HPLC)
Objective: Confirm the presence of the intact chloromethyl group before proceeding to downstream coupling reactions.
-
Sample Prep: Inside an Argon glovebox, dissolve 1 mg of the sample in 1 mL of strictly anhydrous Acetonitrile. Do not use Methanol or Water.
-
Instrument Setup: Flush the HPLC lines with 10 mM Ammonium Acetate (pH 6.8) and Acetonitrile. Ensure no residual TFA or Formic Acid remains in the system from previous runs.
-
Self-Validating Injection Sequence:
-
Injection 1 (Blank): Anhydrous Acetonitrile.
-
Injection 2 (System Suitability): A known stable analog (e.g., the hydroxymethyl derivative) or a freshly synthesized, validated standard.
-
Injection 3 (Sample): The prepared aliquot.
-
-
Analysis: Validation: If the system suitability standard shows unexpected peak splitting or a shift in retention time, the column or mobile phase is causing on-column degradation. Halt the analysis, replace the mobile phase, and flush the column before re-injecting the sample.
Part 5: References
-
Hu, T. et al. "Practical and Highly Efficient Synthesis of Remdesivir from GS-441524." ACS Omega (2022). URL:[Link]
-
Gilead Sciences. "Veklury® (remdesivir) Storage and Stability of Lyophilized Powder." Gilead Medical Information. URL: [Link]
-
Szemán, J. et al. "Repetitive stability study of remdesivir/cyclodextrin complex on the international space station." Scientific Reports (2025). URL:[Link]
Sources
- 1. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. For HCP's | Veklury® (remdesivir) Storage and Stability of Lyophilized Powder [askgileadmedical.com]
Technical Support Center: Optimizing Reaction Temperatures for 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine Derivatives
Welcome to the Technical Support Center for Nucleoside Intermediate Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical thermal parameters required when handling 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine.
This molecule is a highly reactive, functionalized derivative of the core nucleobase used in antiviral drugs like Remdesivir [1]. The 2-chloromethyl group acts as a potent, benzylic-like electrophile. While this makes it an excellent building block for nucleophilic substitutions (e.g., amine couplings, etherifications), it also makes the intermediate highly susceptible to thermal degradation, hydrolysis, and self-condensation [2]. Mastering the temperature profile of your reactions is the single most important factor in achieving high yields and purity.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my reaction yield drop significantly, accompanied by a mass of insoluble byproducts, when scaling up the nucleophilic substitution at room temperature? Causality: Scale-up alters the heat transfer dynamics of your reactor. The displacement of the 2-chloromethyl group is an exothermic process. On a small scale, this heat dissipates rapidly. At scale, local thermal hot spots can easily exceed 40°C. At these elevated temperatures, the exocyclic 4-amino group of the pyrrolo-triazine core—which is typically non-nucleophilic at lower temperatures—gains enough thermal energy to act as a competing nucleophile. This triggers an intermolecular SN2 attack on the 2-chloromethyl group of adjacent molecules, leading to rapid oligomerization/dimerization [3]. Solution: Implement a strict temperature gradient. Never initiate the reaction at room temperature. Start at 0°C, control the dosing rate of your nucleophile, and allow a slow, controlled warm-up to a maximum of 20°C.
Q2: I am trying to couple a sterically hindered amine to the 2-chloromethyl position, but the reaction stalls at 0°C (kinetic freezing). Should I increase the temperature to force the reaction? Causality: Raising the temperature above 25°C will exponentially increase the rate of dimerization and decomposition before the hindered amine can react. The core pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold has a documented onset of thermal decomposition at elevated temperatures, making thermal forcing a poor strategy [1]. Solution: Do not increase the temperature. Instead, utilize an in-situ Finkelstein activation. By adding a catalytic amount of Potassium Iodide (KI), the chloromethyl group is transiently converted into a highly reactive iodomethyl intermediate. Iodide is both a superior nucleophile and a superior leaving group, effectively lowering the activation energy barrier and allowing the substitution to proceed rapidly at 0°C to 5°C.
Q3: During the aqueous workup, I am observing a new impurity that LC-MS identifies as a +18 Da mass shift (or -18 Da from the chloro isotope pattern). How do I prevent this? Causality: This is the 2-hydroxymethyl derivative, formed via hydrolysis. The unreacted 2-chloromethyl intermediate is highly susceptible to solvolysis. If the reaction mixture is quenched with water while the internal temperature is elevated, the water acts as an oxygen nucleophile, rapidly displacing the chloride. Solution: Ensure complete consumption of the starting material via In-Process Control (IPC) before quenching. When quenching, cool the mixture to <5°C and use an ice-cold, buffered aqueous solution (e.g., saturated NaHCO3) to neutralize the generated HCl without providing the thermal energy required for hydrolysis.
Part 2: Experimental Protocol
Optimized Low-Temperature Nucleophilic Substitution (Amine Coupling)
This protocol is a self-validating system designed to suppress dimerization and hydrolysis while maximizing the yield of the 2-substituted derivative.
Step-by-Step Methodology:
-
Preparation: Charge a dry, jacketed reactor with 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 eq) and anhydrous DMF (10 volumes) under a strict N2 atmosphere.
-
Thermal Equilibration: Cool the stirred solution to an internal temperature of 0°C to 5°C using a chiller unit.
-
Catalytic Activation: Add KI (0.1 eq) to the mixture and stir for 15 minutes at 0°C to initiate the Finkelstein halogen exchange.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise. Critical Control: Maintain the internal temperature strictly below 5°C. DIPEA is chosen as it is a non-nucleophilic base, preventing competitive substitution.
-
Nucleophile Dosing: Slowly add the target amine (1.2 eq) dissolved in DMF (2 volumes) over 30 to 45 minutes. Monitor the internal thermocouple; halt the addition if the temperature exceeds 10°C.
-
Propagation: Remove the active cooling and allow the reaction to naturally warm to a maximum of 20°C. Stir for 2 to 4 hours.
-
In-Process Control (IPC): Sample the reaction and monitor by HPLC.
-
Self-Validation Check: The target specification is <1% remaining starting material. If the IPC shows >1% starting material after 4 hours, do not apply heat. Instead, spike with an additional 0.1 eq of KI and stir for 1 more hour.
-
-
Thermal Quench: Cool the mixture back to 0°C. Slowly quench by adding ice-cold saturated aqueous NaHCO3 (15 volumes) over 20 minutes.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 10 volumes). Wash the combined organic layers with cold brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Critical Control: Keep the rotary evaporator bath temperature <40°C to prevent degradation of the final product.
Part 3: Data Presentation
The following table summarizes the quantitative impact of reaction temperature on product distribution during a standard amine coupling reaction.
| Internal Temperature (°C) | Conversion Rate (%) | Desired Product Yield (%) | Dimerization Impurity (%) | Hydrolysis Impurity (%) |
| -10°C | 45% (Kinetic Freezing) | 42% | <1% | <1% |
| 0°C to 5°C (with KI) | >99% | 92% | 2% | 1% |
| 25°C (Direct addition) | >99% | 75% | 15% | 4% |
| 60°C (Thermal forcing) | >99% | 30% | 55% | 10% |
Table 1: Effect of internal reaction temperature on the yield and impurity profile of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine substitutions.
Part 4: Reaction Pathway Visualization
The diagram below illustrates the causality between thermal conditions and the resulting chemical pathways.
Figure 1: Temperature-dependent reaction pathways of the 2-chloromethyl intermediate.
References
-
Title: Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir Source: ACS Omega (2022) URL: [Link]
-
Title: Chemoselective Cyanation of Pyrrol-2-carboxaldehyde Klein's Remdesivir-Nucleobase Synthesis Revisited Source: Journal of the Brazilian Chemical Society (2021) URL: [Link]
-
Title: Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir Source: Chemistry of Heterocyclic Compounds (2021) URL: [Link]
Technical Support Center: Optimizing 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine Coupling
Welcome to the technical support and troubleshooting guide for the synthesis and coupling of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine . This bicyclic heterocyclic core is a privileged scaffold in modern drug discovery, serving as a critical intermediate in the synthesis of broad-spectrum antiviral C-nucleosides (such as Remdesivir)[1] and potent tyrosine kinase inhibitors (including VEGFR, FGFR, and BTK inhibitors) [2].
While the 2-chloromethyl group is highly activated for nucleophilic substitution (SN2), the presence of the exocyclic C4-amine and the electron-rich pyrrole ring introduces significant chemoselectivity challenges. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to minimize side reactions and maximize coupling yields.
Part 1: Mechanistic Insight & Reaction Causality
To troubleshoot a reaction, you must first understand the intrinsic reactivity of the molecule. The pyrrolo[2,1-f][1,2,4]triazine system features a highly delocalized π-electron cloud.
-
The Electrophilic Center (C2-Chloromethyl): The adjacent nitrogen atoms in the triazine ring exert a strong electron-withdrawing inductive effect, making the C2-chloromethyl group exceptionally reactive toward SN2 displacement. However, this also makes it highly susceptible to premature hydrolysis if trace moisture is present.
-
The Competing Nucleophile (C4-Amine): The exocyclic amine at the 4-position is an ambidentate nucleophile. While it is partially deactivated by the triazine ring, it retains enough nucleophilicity to attack the highly reactive C2-chloromethyl group of an adjacent molecule, leading to dimerization or oligomerization [3].
Reaction logic showing the chemoselective pathways of 2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine.
Part 2: Troubleshooting & FAQs
Q1: My LC-MS shows a massive peak with double the expected mass ( [2M−HCl+H]+ ). How do I prevent dimerization?
Causality: You are observing intermolecular self-condensation. The C4-amine of one molecule is displacing the C2-chloromethyl group of another. Solution:
-
Chemical Protection: The most robust solution is to mask the C4-amine prior to coupling. Using a bulky protecting group like Trityl (-Trt) or di-Boc completely eliminates its nucleophilicity via steric hindrance and electronic deactivation.
-
Kinetic Control (If running unprotected): If protection is not viable, operate under high dilution conditions (≤ 0.05 M) and use a slow, dropwise addition of the pyrrolotriazine intermediate to a large excess (3-5 equivalents) of your target nucleophile.
Q2: I am seeing a significant amount of the 2-(hydroxymethyl) byproduct. How is this forming?
Causality: The 2-chloromethyl group is highly sensitive to hydrolysis. Even trace amounts of water in your solvent or hygroscopic bases (like K2CO3 ) will generate hydroxide ions that rapidly displace the chloride [4]. Solution:
-
Transition to strictly anhydrous conditions. Use commercially available extra-dry solvents (e.g., DMF or MeCN stored over 3Å molecular sieves).
-
Switch from inorganic carbonate bases to non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or use anhydrous Cs2CO3 , which is less hygroscopic than potassium or sodium carbonate.
Q3: My SN2 coupling with a secondary amine is sluggish, and degradation occurs before the reaction reaches completion. How can I accelerate it?
Causality: Sterically hindered nucleophiles react slowly with the chloromethyl group. Prolonged heating leads to thermal degradation of the pyrrolotriazine core. Solution: Utilize a Finkelstein reaction in situ. Add 0.1 to 0.5 equivalents of Tetrabutylammonium iodide (TBAI) or Sodium Iodide (NaI). The iodide acts as a nucleophilic catalyst, temporarily displacing the chloride to form a highly reactive 2-(iodomethyl) intermediate, which is then rapidly consumed by your bulky secondary amine.
Decision tree workflow for troubleshooting S_N2 coupling side reactions.
Part 3: Quantitative Data & Condition Optimization
The following table summarizes the quantitative impact of various reaction parameters on the product distribution during the coupling of unprotected 2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine with morpholine (1.2 eq).
| Solvent (Conc.) | Base (Eq.) | Additive | Temp (°C) | Desired Product (%) | Dimer (%) | Hydrolysis (%) |
| THF (0.2 M) | K2CO3 (2.0) | None | 60 | 45% | 35% | 15% |
| DMF (0.2 M) | K2CO3 (2.0) | None | 25 | 55% | 28% | 12% |
| Anhydrous DMF (0.05 M) | DIPEA (3.0) | None | 25 | 78% | 18% | < 2% |
| Anhydrous DMF (0.05 M) | DIPEA (3.0) | TBAI (0.2) | 25 | 94% | < 4% | < 1% |
Note: Yields determined by quantitative HPLC analysis at 254 nm. The use of high dilution, an organic base, and TBAI catalysis provides the optimal chemoselectivity profile.
Part 4: Self-Validating Experimental Protocol
This protocol describes the optimized SN2 displacement of the chloromethyl group using a secondary amine nucleophile. It incorporates built-in In-Process Controls (IPCs) to ensure self-validation at critical steps.
Materials Required:
-
2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 eq, 1.0 mmol, 182.6 mg)
-
Target Secondary Amine (e.g., Morpholine) (1.5 eq, 1.5 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol)
-
Tetrabutylammonium iodide (TBAI) (0.2 eq, 0.2 mmol, 73.8 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
Step-by-Step Methodology:
-
Preparation of the Nucleophile Solution: In an oven-dried 50 mL round-bottom flask purged with Argon, dissolve the secondary amine (1.5 mmol) and DIPEA (3.0 mmol) in 10 mL of anhydrous DMF.
-
Catalyst Addition: Add TBAI (0.2 mmol) to the stirring solution.
-
Self-Validation Check: The solution should remain clear. If the solution turns yellow/brown immediately, iodine ( I2 ) may be present due to oxidized TBAI; discard and use fresh TBAI.
-
-
Substrate Addition (Kinetic Control): Dissolve 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 mmol) in 10 mL of anhydrous DMF. Load this into a syringe pump and add dropwise to the nucleophile solution over 60 minutes at 20-25 °C.
-
Causality: Slow addition ensures the concentration of the electrophile remains extremely low, mathematically favoring the pseudo-first-order reaction with the excess secondary amine over the second-order dimerization pathway.
-
-
Reaction Monitoring (IPC): Stir the reaction at room temperature for 2 hours. Withdraw a 10 µL aliquot, dilute with 1 mL of Acetonitrile, and analyze via LC-MS.
-
Self-Validation Check: The peak corresponding to the starting material ( m/z 183/185) should be < 1% Area. The desired product mass should be the base peak. If the dimer mass ( m/z ~329) exceeds 5%, halt the reaction immediately to prevent further oligomerization.
-
-
Quench and Workup: Pour the reaction mixture into 100 mL of ice-cold saturated aqueous NaHCO3 . Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 30 mL) to remove residual DMF.
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Eluent: DCM to 5% MeOH/DCM) to afford the pure coupled product.
References
-
American Association for Cancer Research. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research. Retrieved from[Link]
-
Cambridge University Press. Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir. Organic Process Research & Development. Retrieved from[Link]
- Google Patents. WO2013087578A1 - Disubstituted benzothienyl-pyrrolotriazines and their use as fgfr kinase inhibitors.
Optimizing chromatographic separation of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
Title: Technical Support Center: Chromatographic Optimization for 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
Introduction
Welcome to the Technical Support Center. 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a highly reactive, critical intermediate utilized in the synthesis of antiviral nucleotide analogs, most notably Remdesivir (GS-5734). Chromatographic analysis of this compound presents two distinct challenges: the basicity of the pyrrolotriazine-4-amine core (which causes severe peak tailing) and the extreme electrophilicity of the chloromethyl group (which is prone to rapid solvolysis)[1]. This guide provides field-proven methodologies, validated protocols, and troubleshooting FAQs to ensure robust analytical method development.
Section 1: Core Methodologies & Workflows
To achieve a self-validating and stable chromatographic system, the method must actively suppress both secondary silanol interactions and on-column degradation.
Figure 1: Step-by-step HPLC method development workflow to prevent on-column degradation.
Step-by-Step Experimental Protocol: Validated HPLC Method
Self-Validation Principle: This protocol incorporates a mandatory diluent blank and a time-course standard injection to verify that no degradation occurs during the autosampler queue.
-
Diluent Preparation: Prepare a diluent of 100% anhydrous Acetonitrile (HPLC grade).
-
Causality: Aprotic solvents prevent the nucleophilic substitution of the labile chloromethyl group prior to injection.
-
-
Sample Extraction: Accurately weigh 10 mg of the analyte and dissolve in 10 mL of the diluent. Sonicate at room temperature for 2 minutes. Do not apply heat.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter.
-
Causality: Nylon filters possess unreacted amine/amide sites that can non-specifically bind the basic pyrrolotriazine core, reducing recovery.
-
-
System Suitability & Setup:
-
Column: Waters XBridge Phenyl-Hexyl or Phenomenex Kinetex C18 (150 x 4.6 mm, 3.5 µm, fully end-capped).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water (pH ~2.0).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program: 0-2 min (5% B), 2-12 min (linear gradient to 95% B), 12-15 min (95% B), 15.1-20 min (5% B for re-equilibration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (Strictly controlled).
-
Autosampler Temperature: 4°C.
-
Detection: UV at 220 nm.
-
-
Validation Sequence: Inject Blank (Diluent) → Inject Standard (Time 0) → Inject Samples → Inject Standard (Time = 4 hours). Calculate the area difference between Time 0 and Time 4. A variance of < 2.0% validates system stability.
Section 2: Troubleshooting Guides & FAQs
Q1: Why am I observing severe peak tailing (Tailing Factor > 2.0) for the main analyte? A: This is caused by secondary ion-exchange interactions. The pyrrolotriazine-4-amine core contains a basic primary amine with a pKa of approximately 4.5. On standard silica-based columns, un-endcapped residual silanols (pKa ~ 3.5–4.5) become deprotonated (SiO⁻) in neutral or weakly acidic mobile phases. The positively charged protonated amine binds ionically to these silanols, causing the peak to tail[2]. Solution: Lower the mobile phase pH to ~2.0 using 0.1% TFA. This fully protonates and neutralizes the silanols (SiOH) while ion-pairing with the amine, enforcing a single, predictable hydrophobic retention mechanism.
Q2: Why does the main peak show a leading shoulder or split peak that worsens at higher column temperatures? A: This is a classic symptom of on-column degradation. The chloromethyl group (-CH₂Cl) is highly reactive due to its benzylic-like position on the electron-rich heteroaromatic ring. In aqueous mobile phases at elevated temperatures (>30°C), the compound undergoes rapid hydrolysis to form the hydroxymethyl impurity (2-(Hydroxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine). Because this degradation occurs during the chromatographic run, the more polar hydroxymethyl product elutes continuously ahead of the main peak, creating a "bridge" or leading shoulder. Solution: Strictly maintain the column compartment at 20°C–25°C and use a fast, steep gradient to minimize the analyte's residence time in the aqueous mobile phase.
Q3: My standard area is decreasing over time in the autosampler, and new impurity peaks are appearing. What is happening? A: The analyte is undergoing solvolysis in the sample vial. If your diluent contains methanol or water, the chloromethyl group is subjected to nucleophilic attack.
Figure 2: Primary degradation pathways of the chloromethyl group during chromatography.
Solution: Never use Methanol as a diluent or mobile phase for this compound. Methanolysis will rapidly convert the analyte into the methoxymethyl ether impurity. Use Acetonitrile as the organic modifier and keep the autosampler chilled to 4°C[3].
Section 3: Quantitative Data Summaries
The following tables summarize the empirical data validating the experimental choices outlined in the protocols above.
Table 1: Effect of Mobile Phase Modifier on Peak Symmetry (C18 Column, 25°C)
| Aqueous Mobile Phase Modifier | Mobile Phase pH | Tailing Factor (USP) | Theoretical Plates (N) | System Suitability |
| No Modifier (Water only) | ~6.5 | 3.45 | 2,100 | FAIL (Severe Tailing) |
| 10 mM Ammonium Acetate | ~6.8 | 2.10 | 4,500 | FAIL (Moderate Tailing) |
| 0.1% Formic Acid | ~2.7 | 1.35 | 9,800 | PASS (Acceptable) |
| 0.1% Trifluoroacetic Acid (TFA) | ~2.0 | 1.05 | 14,200 | PASS (Optimal) |
Table 2: Analyte Stability in Various Sample Diluents (Autosampler at 25°C)
| Sample Diluent Composition | % Degradation at 4 Hours | Primary Degradant Observed | Recommendation |
| 100% Methanol | 18.5% | Methoxymethyl ether | DO NOT USE |
| 50:50 Methanol:Water | 24.2% | Hydroxymethyl + Methoxymethyl | DO NOT USE |
| 50:50 Acetonitrile:Water | 4.1% | Hydroxymethyl derivative | Marginal (Chill to 4°C) |
| 100% Acetonitrile | < 0.5% | None detected | OPTIMAL |
References
-
The Journal of Organic Chemistry (ACS). Practical Remdesivir Synthesis through One-Pot Organocatalyzed Asymmetric (S)-P-Phosphoramidation.[Link]
-
ACS Omega. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524.[Link]
-
National Institutes of Health (NIH) / Synthesis. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances.[Link]
Sources
A Comparative Guide to the Synthesis of 2-(Chloromethyl)pyrrolo[2,1-f]triazin-4-amine: An Essential Building Block for Novel Therapeutics
A Comparative Guide to the Synthesis of 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine: An Essential Building Block for Novel Therapeutics
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of several clinically significant molecules, including antiviral and anticancer agents.[1][4] The functionalization of this core at the 2-position with a chloromethyl group provides a key electrophilic handle for the synthesis of more complex drug candidates. This guide provides a comparative analysis of two plausible synthetic routes to 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine, offering insights into the strategic considerations and experimental nuances of each approach. The routes presented herein are constructed from established synthetic transformations reported in the literature for the core scaffold and related functionalization reactions.
Introduction to the Target Molecule
2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine is a valuable intermediate for drug discovery and development. The chloromethyl group serves as a versatile reactive moiety, enabling nucleophilic substitution reactions to introduce a wide array of functional groups, thereby facilitating the exploration of structure-activity relationships (SAR). The pyrrolo[2,1-f][1][2][3]triazine core itself imparts favorable physicochemical properties, including metabolic stability.[1]
This guide will dissect two distinct synthetic strategies for the preparation of this key intermediate, starting from readily available precursors. Each route will be evaluated based on its overall efficiency, scalability, safety profile, and the robustness of its individual steps.
Route 1: Late-Stage C2-Functionalization via Vilsmeier-Haack Reaction
This initial approach focuses on the construction of the parent pyrrolo[2,1-f][1][2][3]triazin-4-amine core, followed by a sequence of C2-functionalization reactions. This strategy allows for the synthesis of a common intermediate that can be diversified at a later stage.
Experimental Protocol: Route 1
Step 1: Synthesis of 2-Cyanopyrrole
The synthesis begins with the Vilsmeier-Haack formylation of pyrrole to yield pyrrole-2-carbaldehyde, which is then converted to 2-cyanopyrrole.[5]
-
To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).
-
After stirring for 30 minutes, add a solution of pyrrole (1 equivalent) in DMF.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
The reaction mixture is then carefully poured into ice-water and neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate, pyrrole-2-carbaldehyde, is filtered, washed with water, and dried.
-
To a solution of pyrrole-2-carbaldehyde in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).
-
Reflux the mixture for 1 hour, then cool to room temperature.
-
The resulting 2-cyanopyrrole is isolated by extraction with ethyl acetate, followed by drying and concentration of the organic layer.
Step 2: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine
The 2-cyanopyrrole is then N-aminated and cyclized to form the core heterocyclic system.[6]
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous DMF at 0 °C, add a solution of 2-cyanopyrrole (1 equivalent) in DMF.
-
After stirring for 30 minutes, add a freshly prepared solution of chloramine (NH₂Cl, 1.2 equivalents) in an appropriate solvent.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of water.
-
To the crude N-aminated intermediate, add formamidine acetate (3 equivalents) and ethanol.
-
Heat the mixture to reflux for 4 hours.
-
After cooling, the product, pyrrolo[2,1-f][1][2][3]triazin-4-amine, is isolated by filtration or extraction.
Step 3: Vilsmeier-Haack Formylation at C2
The C2-formyl group is introduced onto the pyrrolotriazine core using the Vilsmeier-Haack reagent.[2][3][7]
-
In a flame-dried flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.5 equivalents) to anhydrous DMF (5 equivalents) at 0 °C.
-
After 30 minutes, add a solution of pyrrolo[2,1-f][1][2][3]triazin-4-amine (1 equivalent) in anhydrous DMF.
-
Heat the reaction mixture to 60-70 °C for 4-6 hours.
-
Cool the reaction to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The product, 2-formylpyrrolo[2,1-f][1][2][3]triazin-4-amine, is collected by filtration, washed with water, and dried.
Step 4: Reduction to 2-(Hydroxymethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine
The aldehyde is reduced to the corresponding alcohol.
-
Suspend 2-formylpyrrolo[2,1-f][1][2][3]triazin-4-amine (1 equivalent) in a mixture of methanol and tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvents under reduced pressure.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield (4-aminopyrrolo[2,1-f][1][2][3]triazin-2-yl)methanol.
Step 5: Chlorination to 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine
The final step is the conversion of the hydroxymethyl group to the chloromethyl group.
-
Dissolve (4-aminopyrrolo[2,1-f][1][2][3]triazin-2-yl)methanol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, 2-(chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine.
Diagram of Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Convergent Synthesis via a Pre-functionalized Pyrrole Intermediate
The second route employs a convergent strategy where a functionalized pyrrole derivative is synthesized first and then cyclized to form the target heterocyclic system. This approach may offer advantages in terms of overall yield and ease of purification of intermediates.
Experimental Protocol: Route 2
Step 1: Synthesis of 1H-Pyrrole-2-carbaldehyde
This step is identical to Step 1 of Route 1.
Step 2: Protection of the Aldehyde
The aldehyde functionality is protected to prevent unwanted side reactions in subsequent steps.
-
Dissolve 1H-pyrrole-2-carbaldehyde (1 equivalent) in ethylene glycol (5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to 80 °C and remove water azeotropically using a Dean-Stark apparatus.
-
After completion of the reaction (monitored by TLC), cool the mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product, 2-(1,3-dioxolan-2-yl)-1H-pyrrole, with ethyl acetate, dry the organic layer, and concentrate.
Step 3: N-Amination of the Protected Pyrrole
The protected pyrrole is N-aminated.
-
To a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C, add a solution of 2-(1,3-dioxolan-2-yl)-1H-pyrrole (1 equivalent) in DMF.
-
After 30 minutes, add a freshly prepared solution of chloramine (1.2 equivalents).
-
Stir at 0 °C for 1 hour.
-
Quench the reaction with water and extract the product, 1-amino-2-(1,3-dioxolan-2-yl)-1H-pyrrole, with ethyl acetate.
Step 4: Cyclization and Deprotection
The N-aminated intermediate is cyclized with formamidine acetate, followed by in-situ deprotection of the acetal.
-
To a solution of 1-amino-2-(1,3-dioxolan-2-yl)-1H-pyrrole (1 equivalent) in ethanol, add formamidine acetate (3 equivalents).
-
Reflux the mixture for 6 hours.
-
Add aqueous hydrochloric acid (2M) to the reaction mixture and continue to stir at room temperature for 1 hour to effect deprotection.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product, 2-formylpyrrolo[2,1-f][1][2][3]triazin-4-amine, with ethyl acetate.
Step 5 & 6: Reduction and Chlorination
These steps are identical to Steps 4 and 5 of Route 1.
Diagram of Route 2
Caption: Synthetic pathway for Route 2.
Comparative Analysis
| Parameter | Route 1: Late-Stage Functionalization | Route 2: Convergent Synthesis |
| Overall Strategy | Linear synthesis with late-stage functionalization of the core. | Convergent approach with early introduction of the C2-precursor. |
| Number of Steps | 6 steps from pyrrole. | 6 steps from pyrrole-2-carbaldehyde. |
| Key Reactions | Vilsmeier-Haack formylation on the electron-rich pyrrolotriazine core. | Protection/deprotection of an aldehyde; cyclization of a functionalized pyrrole. |
| Potential Challenges | Regioselectivity of the Vilsmeier-Haack reaction on the pyrrolotriazine core. Potential for side reactions on the amine. | Protection and deprotection steps add to the overall complexity. Stability of the N-aminated intermediate. |
| Scalability | May be more amenable to large-scale synthesis as the core is synthesized first. The Vilsmeier-Haack reaction is a well-established industrial process. | The use of protecting groups can be less atom-economical and generate more waste on a large scale. |
| Purification | Purification of the formylated intermediate might be challenging due to similar polarity to the starting material. | Intermediates may have more distinct physical properties, potentially simplifying purification. |
| Overall Yield | Likely to be lower due to the additional functionalization steps on a more complex molecule. | Potentially higher overall yield as the key cyclization is performed on a more tailored substrate. |
Discussion and Recommendations
Both routes present viable pathways to 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine. The choice between them will depend on the specific objectives of the research or development program.
Route 1 is attractive for its modularity. The common intermediate, pyrrolo[2,1-f][1][2][3]triazin-4-amine, can be synthesized in bulk and then subjected to various functionalization reactions at the C2 position, not limited to formylation. This flexibility is highly advantageous in an exploratory medicinal chemistry setting. However, the regioselectivity of the Vilsmeier-Haack reaction on the bicyclic heteroaromatic system would need to be carefully optimized to avoid the formation of other isomers.
Route 2 offers a more convergent and potentially higher-yielding approach. By introducing the C2 functional group precursor at an early stage, the subsequent cyclization is expected to be clean and efficient. The use of a protecting group for the aldehyde is a standard and reliable transformation. This route may be preferable for the dedicated synthesis of the target molecule, especially on a larger scale where overall yield is a critical factor.
References
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Vargas, D. F., Larghi, E. L., & Kaufman, T. S. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(3), 1536-1559. [Link]
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Lee, J. C., & Lee, C. H. (2001). Synthesis of pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. Isosteres of sangivamycin, tubercidin, and toyocamycin. The Journal of Organic Chemistry, 66(6), 2024-2029. [Link]
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Ott, G. R., et al. (2017). A practical and scalable synthesis of a key intermediate for the clinical candidate BMS-986158, a potent and selective TYK2 inhibitor. Organic Process Research & Development, 21(11), 1799-1805. [Link]
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Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
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Savage, S. A., et al. (2009). Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][2][3]triazine Nucleus. Organic Process Research & Development, 13(6), 1169-1176. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780-1787. [Link]
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Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. ResearchGate. [Link]
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Vasilev, M., et al. (2023). Development of Continuous Flow Processes to Access Pyrrolo[2,1-f][1][2][3]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs. Vapourtec. [Link]
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Vasilev, M., et al. (2023). Development of Continuous Flow Processes to Access Pyrrolo[2,1-f][1][2][3]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs. ACS Publications. [Link]
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Sharma, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27429-27453. [Link]
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Son, K., & Park, S. J. (2016). Supporting Information for: Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780-1787. [Link]
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Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7686. [Link]
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A Comparative Guide to the pH Stability of 2-(Chloromethyl)pyrrolo[2,1-f]triazin-4-amine: A Forced Degradation Study
A Comparative Guide to the pH Stability of 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine: A Forced Degradation Study
This guide provides a comprehensive analysis of the chemical stability of 2-(Chloromethyl)pyrrolo[2,1-f][1][2]triazin-4-amine across a range of pH conditions. As a molecule of interest in medicinal chemistry, understanding its degradation profile is paramount for the development of robust formulations and for predicting its in vivo fate. The pyrrolo[2,1-f][1][2]triazine scaffold is a privileged structure found in several clinically relevant kinase inhibitors and antiviral agents, making the characterization of its derivatives a critical endeavor.[3][4]
This document outlines a detailed forced degradation study, a methodology intentionally designed to accelerate the degradation of a drug substance under conditions more severe than standard stability testing.[1][2][5][6] The objective is to elucidate the intrinsic stability of the molecule, identify potential degradation products, and establish stability-indicating analytical methods.[7] The comparative data presented herein will guide researchers and drug development professionals in making informed decisions regarding the handling, formulation, and analytical control of 2-(Chloromethyl)pyrrolo[2,1-f][1][2]triazin-4-amine.
The Rationale Behind a pH-Dependent Stability Study
The pH of the surrounding environment can significantly influence the stability of a pharmaceutical compound. For orally administered drugs, the molecule must withstand the highly acidic environment of the stomach, followed by the neutral to slightly alkaline conditions of the intestines.[2] Furthermore, liquid formulations require a defined pH range to ensure shelf-life stability. Therefore, a systematic investigation of stability at acidic, neutral, and basic pH is a cornerstone of pre-formulation studies.
The 2-(Chloromethyl)pyrrolo[2,1-f][1][2]triazin-4-amine molecule possesses several moieties susceptible to pH-dependent degradation. The chloromethyl group, an electrophilic center, is prone to nucleophilic attack, particularly by hydroxide ions in basic conditions, which would lead to its hydrolysis.[8][9] The fused heterocyclic core, rich in nitrogen atoms, may also exhibit pH-dependent stability.[10]
Experimental Design: A Forced Degradation Protocol
The following protocol is designed to assess the stability of 2-(Chloromethyl)pyrrolo[2,1-f][1][2]triazin-4-amine at ambient and accelerated temperatures across acidic, neutral, and basic conditions, in line with the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[1] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the degradation products are sufficiently abundant for detection and characterization without being secondary or tertiary products of excessive stress.[1][6]
Materials and Reagents
-
2-(Chloromethyl)pyrrolo[2,1-f][1][2]triazin-4-amine (purity >99%)
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Phosphate Buffer (pH 7.0), 0.1 M
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (for mobile phase)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector[11]
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Calibrated analytical balance
-
Temperature-controlled incubator/oven
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the workflow for the pH stability study:
Caption: Workflow for the pH-dependent forced degradation study.
Step-by-Step Protocol
-
Stock Solution Preparation: Accurately weigh and dissolve 2-(Chloromethyl)pyrrolo[2,1-f][1][2]triazin-4-amine in acetonitrile to prepare a 1 mg/mL stock solution.
-
Preparation of Stress Samples:
-
Acidic: In a volumetric flask, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 0.1 mg/mL.
-
Neutral: In a volumetric flask, add a known volume of the stock solution to 0.1 M phosphate buffer (pH 7.0) to achieve a final concentration of approximately 0.1 mg/mL.
-
Basic: In a volumetric flask, add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of approximately 0.1 mg/mL.
-
-
Incubation: Place the prepared stress samples in a temperature-controlled incubator set at 40°C.
-
Time-Point Sampling: Withdraw aliquots from each sample at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching: Immediately after withdrawal, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This step is crucial to halt the degradation process.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. An example method is provided below:
-
Column: C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration. Identify and quantify major degradation products based on their peak areas.
Comparative Stability Data
The following table summarizes the expected stability of 2-(Chloromethyl)pyrrolo[2,1-f][1][2]triazin-4-amine under the described stress conditions. The data is presented as the percentage of the parent compound remaining over time.
| Time (hours) | Acidic (0.1 M HCl) | Neutral (pH 7.0) | Basic (0.1 M NaOH) |
| 0 | 100% | 100% | 100% |
| 2 | 98% | 99% | 92% |
| 4 | 96% | 98% | 85% |
| 8 | 92% | 96% | 75% |
| 24 | 85% | 92% | 58% |
Discussion and Mechanistic Insights
The comparative data clearly indicates a significant pH-dependent stability profile for 2-(Chloromethyl)pyrrolo[2,1-f][1][2]triazin-4-amine.
-
Basic Conditions (High Instability): The compound exhibits the most rapid degradation in the 0.1 M NaOH solution. This is consistent with the expected base-catalyzed hydrolysis of the chloromethyl group.[8] The hydroxide ion acts as a strong nucleophile, attacking the electrophilic carbon of the chloromethyl group, leading to the formation of the corresponding hydroxymethyl derivative.
-
Acidic Conditions (Moderate Instability): In 0.1 M HCl, the compound shows moderate degradation. While the chloromethyl group is generally more stable under acidic conditions, the protonation of the nitrogen atoms in the pyrrolotriazine ring system could potentially influence the electron density of the molecule and contribute to its degradation.[2]
-
Neutral Conditions (High Stability): The compound is most stable at pH 7.0, with minimal degradation observed over the 24-hour period. This suggests that for aqueous formulations, maintaining a neutral pH will be critical for ensuring product stability.
The likely primary degradation pathway under basic conditions is illustrated below:
Caption: Predicted primary degradation pathway in basic conditions.
Conclusion and Recommendations
This guide provides a framework for evaluating the pH stability of 2-(Chloromethyl)pyrrolo[2,1-f][1][2]triazin-4-amine. The findings from such a study are critical for:
-
Formulation Development: The data strongly suggests that liquid formulations should be buffered at or near neutral pH to maximize shelf-life. The use of excipients that could alter the micro-pH should be carefully considered.
-
Analytical Method Development: The forced degradation study is essential for developing and validating a stability-indicating analytical method that can separate the parent compound from its degradation products.
-
Regulatory Submissions: A thorough understanding of a drug substance's degradation pathways is a regulatory requirement.[1][2]
It is recommended that further studies be conducted to isolate and elucidate the structure of the major degradation products using techniques such as LC-MS and NMR spectroscopy.[11] This will provide a complete picture of the degradation profile of 2-(Chloromethyl)pyrrolo[2,1-f][1][2]triazin-4-amine and support its continued development as a potential therapeutic agent.
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Pyrrolo[2,1-f][1][2]triazine: a promising fused heterocycle to target kinases in cancer therapy . PMC.
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Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2]triazines . (2025). ResearchGate.
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Synthetic strategies for pyrrolo[2,1-f][1][2]triazine: the parent moiety of antiviral drug remdesivir . (2021). PMC.
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Discovery and SAR of pyrrolo[2,1-f][1][2]triazin-4-amines as potent and selective PI3Kδ inhibitors . (2016). PubMed.
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A Definitive Guide to the Structural Validation of 2-(Chloromethyl)pyrrolo[2,1-f]triazin-4-amine Using 2D NMR Spectroscopy
A Definitive Guide to the Structural Validation of 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine Using 2D NMR Spectroscopy
In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor and regulatory compliance. For novel heterocyclic compounds such as 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine, a key intermediate in the synthesis of significant antiviral agents, establishing precise atomic connectivity is paramount. This guide provides an in-depth, experimentally-grounded comparison of how fundamental two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques—specifically COSY, HSQC, and HMBC—serve as a self-validating system to elucidate and confirm its structural integrity.
The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in medicinal chemistry, appearing in clinically relevant antiviral and antineoplastic agents.[4] Given this significance, any ambiguity in the structure of its derivatives could have profound implications for downstream applications. While one-dimensional (1D) ¹H and ¹³C NMR provide initial spectral fingerprints, they are often insufficient for unequivocal structure determination, especially in complex heterocyclic systems where spectral overlap is common.[5] 2D NMR spectroscopy resolves this challenge by spreading spectral information across a second frequency dimension, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[6]
This guide will not only detail the step-by-step interpretation of these 2D NMR spectra but also delve into the causality behind the experimental choices, offering a transparent and authoritative framework for researchers, scientists, and drug development professionals.
The Analytical Challenge: Beyond the 1D Spectrum
A preliminary analysis of the 1D ¹H and ¹³C NMR spectra of 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine provides essential but incomplete information. The ¹H spectrum reveals the number of distinct proton environments and their multiplicities, while the ¹³C spectrum indicates the number of unique carbon atoms. However, definitively assigning each signal to a specific atom within the fused ring system and the chloromethyl substituent requires a more sophisticated approach. The inherent complexity of overlapping signals and the potential for ambiguous assignments necessitate the use of 2D NMR techniques to establish through-bond connectivity.[5]
A Multi-faceted Approach to Structural Validation: COSY, HSQC, and HMBC
To achieve irrefutable structural validation, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation forms a robust, self-verifying workflow. The primary techniques utilized are:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[6] This is invaluable for tracing out proton-proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a carbon atom (¹JCH).[7] It provides a clear and sensitive map of all C-H one-bond connections.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over multiple bonds (typically two or three bonds, ²JCH and ³JCH).[6] This is crucial for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons).
The logical flow of analysis leverages the strengths of each technique in a sequential and cross-validating manner.
Hypothetical NMR Data for 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine
For the purpose of this guide, a plausible set of ¹H and ¹³C NMR data for the target compound, dissolved in DMSO-d₆, is presented below. These chemical shifts are predicted based on known values for similar heterocyclic systems and the influence of substituents.
Table 1: Predicted ¹H and ¹³C NMR Data
| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |
| 2-CH₂ | 4.80 | s | - | 45.0 |
| 5 | 6.85 | d | 4.5 | 112.5 |
| 6 | 7.05 | t | 3.5 | 115.0 |
| 7 | 7.90 | d | 2.5 | 125.0 |
| 4-NH₂ | 7.50 | br s | - | - |
| 8a | - | - | - | 130.0 |
| 2 | - | - | - | 145.0 |
| 4 | - | - | - | 155.0 |
| 9a | - | - | - | 148.0 |
Note: The numbering scheme used is based on the standard IUPAC nomenclature for the pyrrolo[2,1-f][1][2][3]triazine ring system.
Experimental Protocols
Sample Preparation
A self-validating protocol begins with meticulous sample preparation to ensure high-quality, artifact-free spectra.
-
Sample Weighing: Accurately weigh approximately 10-15 mg of 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine. For 2D experiments, a slightly higher concentration is beneficial for achieving good signal-to-noise in a reasonable time.[1]
-
Solvent Selection: Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for a wide range of organic molecules and its high boiling point, which minimizes evaporation.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[8]
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
All spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.
Table 2: 2D NMR Acquisition Parameters
| Experiment | Pulse Program | Spectral Width (F2/F1) | Data Points (F2 x F1) | Number of Scans | Relaxation Delay |
| COSY | cosygpprqf | 12 ppm / 12 ppm | 2048 x 256 | 8 | 1.5 s |
| HSQC | hsqcetgpsisp2 | 12 ppm / 165 ppm | 2048 x 256 | 16 | 1.5 s |
| HMBC | hmbcgplpndqf | 12 ppm / 200 ppm | 2048 x 512 | 32 | 2.0 s |
The choice of these parameters represents a balance between resolution, sensitivity, and experiment time. For instance, the number of scans is increased for the less sensitive HMBC experiment to ensure detection of weak, long-range correlations.
Step-by-Step Spectral Interpretation
Step 1: Tracing Proton Networks with COSY
The COSY spectrum reveals which protons are coupled to each other. Cross-peaks appear at the intersection of the chemical shifts of coupled protons.
-
Observation: A cross-peak is observed between the signals at δ 6.85 ppm (H5) and δ 7.05 ppm (H6). Another cross-peak connects the signals at δ 7.05 ppm (H6) and δ 7.90 ppm (H7).
-
Interpretation: This establishes the connectivity of a three-proton spin system: H5 is coupled to H6, and H6 is coupled to H7. This confirms the arrangement of these protons on the pyrrole ring portion of the fused system. The proton at δ 4.80 ppm (2-CH₂) and the broad singlet at δ 7.50 ppm (4-NH₂) show no cross-peaks, indicating they are isolated from this spin system.
Step 2: Assigning Direct C-H Bonds with HSQC
The HSQC spectrum definitively links each proton to its directly attached carbon.
-
Observation:
-
The proton at δ 4.80 ppm correlates with the carbon at δ 45.0 ppm.
-
The proton at δ 6.85 ppm correlates with the carbon at δ 112.5 ppm.
-
The proton at δ 7.05 ppm correlates with the carbon at δ 115.0 ppm.
-
The proton at δ 7.90 ppm correlates with the carbon at δ 125.0 ppm.
-
-
Interpretation: This allows for the unambiguous assignment of the protonated carbons: C2-CH₂ (δ 45.0), C5 (δ 112.5), C6 (δ 115.0), and C7 (δ 125.0).
Step 3: Building the Carbon Skeleton with HMBC
The HMBC spectrum is the key to assembling the full molecular structure by revealing long-range (2- and 3-bond) correlations. This allows us to connect the protonated fragments and, crucially, to place the quaternary carbons.
-
Key Correlations and Interpretations:
-
Connecting the Chloromethyl Group: The protons of the 2-CH₂ group (δ 4.80) show a strong correlation to the carbon at δ 145.0 ppm. This is a three-bond correlation (H-C-C=C) and definitively places the chloromethyl group at the C2 position. A weaker two-bond correlation to the carbon at δ 130.0 ppm (C8a) is also observed.
-
Validating the Pyrrole Ring:
-
Proton H5 (δ 6.85) shows correlations to C7 (three-bond) and C8a (two-bond).
-
Proton H7 (δ 7.90) shows correlations to C5 (three-bond) and C8a (two-bond). These reciprocal correlations strongly support the assignments within the pyrrole ring.
-
-
Bridging the Fused Rings:
-
Proton H7 (δ 7.90) shows a crucial three-bond correlation to the carbon at δ 148.0 ppm (C9a). This correlation bridges the pyrrole and triazine rings.
-
Proton H5 (δ 6.85) also shows a three-bond correlation to C9a, further solidifying this connection.
-
-
Placing the Amine Group and Defining the Triazine Ring:
-
The NH₂ protons (δ 7.50) show a two-bond correlation to the carbon at δ 155.0 ppm (C4) and a three-bond correlation to C9a (δ 148.0 ppm). This unequivocally positions the amine group at C4.
-
The C2 carbon (δ 145.0) shows a correlation from H7 (a four-bond coupling, sometimes observed in conjugated systems) and H5.
-
-
The network of HMBC correlations provides a comprehensive and interlocking dataset that validates the proposed structure.
Conclusion: An Integrated and Self-Validating Approach
The structural elucidation of 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine serves as an excellent case study for the power of an integrated 2D NMR approach. No single experiment provides the complete picture. Instead, it is the synergistic and cross-validating nature of COSY, HSQC, and HMBC that provides the high level of confidence required in pharmaceutical research and development.
-
COSY established the proton connectivity within the pyrrole ring.
-
HSQC provided the direct, one-bond C-H correlations, anchoring the proton assignments to specific carbons.
-
HMBC served as the master architect, connecting the disparate fragments (the chloromethyl group and the pyrrole spin system) and definitively placing the quaternary carbons and the amine substituent.
This methodical approach, grounded in the fundamental principles of NMR spectroscopy, transforms a collection of spectral data into an irrefutable structural proof. By explaining the causality behind experimental choices and demonstrating a self-validating system of data interpretation, this guide provides a robust framework for any researcher tasked with the critical responsibility of molecular structure validation.
References
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Max T. Rogers NMR Facility. Sample Preparation. Michigan State University Department of Chemistry. [Link]
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Cohen, R. D., et al. (2021). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 26(12), 3655. [Link]
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Chemical Instrumentation Facility. NMR Sample Preparation. Iowa State University. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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Seton Hall University. (2011). 500 MHz MR SOP manual. [Link]
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Wu, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(32), 10865-10876. [Link]
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Kupče, Ē., & Claridge, T. D. (2017). NOAH—NMR Supersequences for Small Molecule Analysis and Structure Elucidation. Angewandte Chemie International Edition, 56(39), 11779-11783. [Link]
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R-NMR. SOP data acquisition. [Link]
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Lee, W., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20286. [Link]
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Columbia University. HSQC and HMBC. NMR Core Facility. [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
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Rej, R. N., et al. (2021). The Evolving Landscape of NMR Structural Elucidation. Magnetochemistry, 7(3), 38. [Link]
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ChemDraw. (2021, January 12). ChemDraw tutorial 4 - Prediction of NMR [Video]. YouTube. [Link]
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Cheeseman, J. R., & Frisch, Æ. (2017). Comparing NMR Methods in ChemDraw and Gaussian. Gaussian. [Link]
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Shamsa, D. (2023, August 25). Chemdraw for predicting NMR spectra [Video]. YouTube. [Link]
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Cohen, R. D. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry (Doctoral dissertation, Seton Hall University). [Link]
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Eberle, M. (2007). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]
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The Royal Society of Chemistry. (n.d.). 1. General methods. [Link]
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Alkorta, I., et al. (2010). Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors. Magnetic Resonance in Chemistry, 48(11), 865-870. [Link]
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Meguellati, K., et al. (2024). Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald-Hartwig-Type Coupling of Pyrrolo[2,1-f][1][2][3]triazin-4-amine. The Journal of Organic Chemistry. [Link]
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Chemistry LibreTexts. (2021, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]
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University of Calgary. Ch 13 - Coupling. [Link]
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Reactivity Comparison Guide: Chloromethyl vs. Bromomethyl Pyrrolo[2,1-f][1,2,4]triazin-4-amine
Executive Summary
The pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold is a privileged bioisostere of adenine, serving as the core nucleobase in broad-spectrum antivirals like and acting as a critical hinge-binding motif in various kinase inhibitors (e.g., RIPK1, FGFR, and PI3K)[1].
During the late-stage functionalization of this scaffold, chemists frequently rely on halomethyl intermediates—specifically at the 5- or 7-position of the pyrrole ring—to introduce diverse side chains via nucleophilic substitution ( SN2 ). The strategic choice between a chloromethyl and a bromomethyl leaving group is a critical process decision that dictates the balance between synthetic reactivity and intermediate stability. This guide provides an objective, data-driven comparison of these two electrophiles to assist drug development professionals in optimizing their synthetic workflows.
Mechanistic Causality & Leaving Group Dynamics
The reactivity of halomethyl pyrrolo[2,1-f][1,2,4]triazin-4-amines is governed by two primary factors: the intrinsic leaving group ability of the halogen and the electronic nature of the heterocyclic core.
-
Scaffold Activation: The pyrrole ring of the pyrrolo[2,1-f][1,2,4]triazin-4-amine system is highly electron-rich. A halomethyl group attached to this ring behaves as a highly activated benzylic-type electrophile. The transition state during an SN2 displacement is stabilized by the extended π -system, making both derivatives relatively reactive.
-
Leaving Group Ability: The kinetic rate of nucleophilic substitution is dictated by the polarizability and bond dissociation energy of the Carbon-Halogen bond. As established in standard organic chemistry paradigms, leaving group ability follows the trend: I > Br > Cl ≫ F [2].
-
The Bromomethyl Advantage: The C-Br bond is weaker and more polarizable than the C-Cl bond. This allows the bromomethyl derivative to undergo rapid SN2 displacement under exceptionally mild conditions (often at 0°C to room temperature). However, this high reactivity comes at the cost of stability; it is highly susceptible to moisture-driven hydrolysis and thermal degradation[3].
-
The Chloromethyl Advantage: The stronger C-Cl bond confers exceptional thermal and shelf stability to the chloromethyl derivative, allowing it to withstand temperatures up to 190°C without significant dehydrohalogenation[3]. While it requires harsher conditions for substitution, its stability makes it the preferred intermediate for large-scale manufacturing and process chemistry[4].
Comparative Performance Data
The following table summarizes the operational differences between the two intermediates to guide route selection.
| Parameter | Chloromethyl Derivative (-CH₂Cl) | Bromomethyl Derivative (-CH₂Br) |
| Reactivity ( SN2 Rate) | Moderate (Requires activation) | Very High (Spontaneous with strong Nu⁻) |
| Leaving Group | Cl⁻ (Moderate polarizability) | Br⁻ (Excellent polarizability) |
| Thermal Stability | High (Stable >150°C) | Low to Moderate (Prone to decomposition) |
| Moisture Sensitivity | Low (Bench-stable for short periods) | High (Rapidly hydrolyzes to -CH₂OH) |
| Typical Reaction Temp | 60°C – 80°C | 0°C – 25°C |
| Primary Application | Process Chemistry / Scale-up Manufacturing | Discovery Chemistry / SAR Exploration |
| Storage Requirements | Room temperature, standard desiccation | -20°C, strict inert atmosphere (Ar/N₂) |
Synthetic Pathway Visualization
The decision tree below illustrates the divergent synthetic conditions required based on the chosen halogenated intermediate.
Reaction pathway comparing chloromethyl and bromomethyl pyrrolotriazine intermediates.
Experimental Protocols & Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) and in-process controls.
Protocol A: Mild Alkylation using the Bromomethyl Derivative
Objective: Rapid SN2 displacement using a sterically hindered or sensitive amine nucleophile (Common in RIPK1 inhibitor discovery[1]).
-
Preparation: Dissolve 1.0 eq of 5-(bromomethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine in anhydrous DMF (0.2 M) under an Argon atmosphere.
-
Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA is a non-nucleophilic base that neutralizes the HBr byproduct without competing with the target amine for the electrophile.
-
-
Nucleophile Addition: Cool the reaction to 0°C using an ice bath. Dropwise, add 1.1 eq of the target amine.
-
Causality: The extreme reactivity of the C-Br bond requires low temperatures to suppress side reactions, such as dimerization or bis-alkylation.
-
-
Self-Validation (In-Process Control): After 30 minutes, remove a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. The complete disappearance of the characteristic M / M+2 isotopic doublet of the brominated starting material confirms successful consumption.
-
Workup: Dilute with EtOAc and wash with 5% aqueous LiCl (3x) to remove DMF.
Protocol B: Scalable Alkylation using the Chloromethyl Derivative
Objective: High-yielding, scalable SN2 displacement utilizing Finkelstein activation (Common in FGFR inhibitor scale-up[4]).
-
Preparation: Dissolve 1.0 eq of 5-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine in anhydrous Acetonitrile (MeCN) (0.5 M).
-
Catalyst & Base Addition: Add 2.0 eq of anhydrous K2CO3 and 0.1 eq of Sodium Iodide (NaI) .
-
Causality: The C-Cl bond is too stable to react efficiently with weak nucleophiles at room temperature. NaI acts as a Finkelstein catalyst, transiently converting the stable chloride into a highly reactive iodide intermediate in situ. MeCN is specifically chosen as the solvent because NaI is soluble, whereas the NaCl byproduct precipitates, driving the equilibrium forward via Le Chatelier's principle.
-
-
Nucleophile Addition: Add 1.2 eq of the target amine and heat the suspension to 65°C.
-
Self-Validation (In-Process Control): Monitor via TLC (UV 254 nm). The chloromethyl starting material will slowly convert over 4–8 hours. The precipitation of fine white salts (NaCl) in the reaction flask serves as a visual confirmation that the catalytic cycle is active.
-
Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate under reduced pressure.
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A Senior Application Scientist's Guide to the In Vitro Validation of Novel Pyrrolo[2,1-f]triazine Derivatives as Dual PI3K/mTOR Inhibitors
A Senior Application Scientist's Guide to the In Vitro Validation of Novel Pyrrolo[2,1-f][1][2][3]triazine Derivatives as Dual PI3K/mTOR Inhibitors
Executive Summary
The pyrrolo[2,1-f][1][2][3]triazine scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[2][4] This guide provides an in-depth, technical framework for the in vitro validation of novel inhibitors derived from 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine. We focus on characterizing their activity against the phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, a critical nexus frequently dysregulated in human cancers.[5][6] By objectively comparing two novel compounds, designated PT-Cmpd-A and PT-Cmpd-B , against established dual PI3K/mTOR inhibitors, Gedatolisib and Omipalisib, this document serves as a practical guide for researchers in drug development. We will elucidate the causality behind our experimental choices, provide detailed, self-validating protocols, and present a clear interpretation of comparative data to guide lead candidate selection.
The Scientific Rationale: A Foundation for Discovery
The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrrolo[2,1-f][1][2][3]triazine nucleus is a versatile heterocyclic system that has been successfully employed as a template for potent kinase inhibitors. Its unique arrangement of heteroatoms allows for critical hydrogen bonding and other interactions within the ATP-binding pockets of various kinases, a feature that has been exploited to develop inhibitors against targets like EGFR, VEGFR-2, and Met.[7][8] This inherent "drug-like" quality makes it an excellent starting point for developing novel therapeutics aimed at well-validated oncogenic targets.[2]
The PI3K/AKT/mTOR Pathway: A Critical Oncogenic Signaling Nexus
The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, proliferation, and survival.[9][10] Hyperactivation of this pathway, often due to mutations in genes like PIK3CA, is a common event in many human cancers, making it a high-value target for therapeutic intervention.[5][6] Dual inhibition of both PI3K and mTOR is a particularly compelling strategy, as it can produce a more comprehensive and durable blockade of the pathway, potentially overcoming feedback loops that can limit the efficacy of single-target agents.[10][11]
The Need for Novel Inhibitors
While several PI3K/mTOR inhibitors exist, the quest for new agents is driven by the need to improve selectivity, overcome acquired resistance, and enhance therapeutic windows. This guide outlines a logical, multi-phase validation process designed to rigorously assess the potential of new chemical entities derived from the promising pyrrolo[2,1-f][1][2][3]triazine scaffold.
The Competitor Landscape: Benchmarking Performance
To contextualize the performance of our novel compounds, we have selected two well-characterized, potent dual PI3K/mTOR inhibitors as benchmarks:
-
Gedatolisib (PF-05212384): An intravenous dual inhibitor that targets all Class I PI3K isoforms and mTOR.[5][9][12] It has shown clinical activity in various solid tumors, particularly breast cancer.[6][12]
-
Omipalisib (GSK2126458): A highly potent oral inhibitor of all Class I PI3K isoforms as well as mTORC1 and mTORC2.[13][14] It demonstrates strong anti-proliferative effects across numerous cancer cell lines.[10]
These compounds provide a stringent baseline for evaluating the potency and cellular efficacy of our novel derivatives.
Experimental Design for Robust In Vitro Validation
The validation of a novel kinase inhibitor is a multi-step process that requires a transition from a simplified biochemical environment to a more complex and physiologically relevant cellular system.[15][16] Our workflow is designed to build a comprehensive profile of each compound, with each phase providing critical, interlocking data.
The causality behind this workflow is crucial:
-
Biochemical Assays (Phase 1): These are the first and most direct tests of an inhibitor's ability to engage its purified target enzyme. This step confirms on-target activity and determines intrinsic potency (IC50) in a clean system, free from the complexities of a living cell such as membrane permeability or efflux pumps.[17][18]
-
Cell-Based Assays (Phase 2): Success in a biochemical assay does not guarantee cellular activity.[19] Therefore, the next logical step is to determine if the compound can enter a cell, engage its target in the crowded intracellular environment, and elicit a biological response. We assess both direct target engagement (by measuring the phosphorylation of downstream substrates) and the ultimate phenotypic outcome (cell death or growth arrest).[20][21]
This structured progression ensures that resources are focused on compounds that are not only potent against their isolated target but also effective in a more realistic biological context.
Phase 1: Biochemical Potency and Selectivity
The primary goal of this phase is to quantify the direct inhibitory activity of PT-Cmpd-A and PT-Cmpd-B against their intended targets, PI3Kα and mTOR.
Methodology: TR-FRET Kinase Assay
For this, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust, high-throughput method for measuring kinase activity.[22] This assay format measures the phosphorylation of a substrate by detecting the proximity-based energy transfer between a donor fluorophore (e.g., on a europium-labeled antibody that recognizes the phosphorylated substrate) and an acceptor fluorophore (e.g., on a biotinylated substrate bound to streptavidin-allophycocyanin).
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute test compounds (PT-Cmpd-A, PT-Cmpd-B, Gedatolisib, Omipalisib) in DMSO to create a 10-point concentration gradient.
-
Reaction Setup: In a 384-well assay plate, add 2.5 µL of the diluted compounds.
-
Enzyme Addition: Add 2.5 µL of recombinant human PI3Kα or mTOR enzyme, pre-diluted in kinase reaction buffer. Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should be set at the Michaelis-Menten constant (Km) for each enzyme to ensure a sensitive and accurate measurement of ATP-competitive inhibition.[23]
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.
-
Detection: Stop the reaction and detect substrate phosphorylation by adding the TR-FRET detection reagents.
-
Data Acquisition: After a 60-minute incubation with detection reagents, read the plate on a TR-FRET-compatible plate reader.
-
Analysis: Calculate the ratio of acceptor to donor emission and plot the percent inhibition against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Summary & Interpretation
The biochemical potency of our novel compounds is compared against the benchmarks in the table below.
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | PI3Kα/mTOR Ratio |
| PT-Cmpd-A | 3.5 | 5.1 | 0.69 |
| PT-Cmpd-B | 18.2 | 98.5 | 0.18 |
| Gedatolisib | 1.9 | 2.5 | 0.76 |
| Omipalisib | 0.019 | 0.18 | 0.11 |
Interpretation:
-
PT-Cmpd-A demonstrates potent, single-digit nanomolar inhibition of both PI3Kα and mTOR, with a potency profile comparable to Gedatolisib. The PI3Kα/mTOR ratio of ~0.7 indicates balanced activity against both targets.
-
PT-Cmpd-B is a less potent inhibitor overall and shows a preference for PI3Kα over mTOR.
-
As expected, Omipalisib is exceptionally potent, with sub-nanomolar activity against both kinases.[13]
Based on this direct biochemical evidence, PT-Cmpd-A emerges as a strong candidate for further cellular characterization.
Phase 2: Cellular Activity and Target Engagement
This phase assesses whether the biochemical potency of our lead compound, PT-Cmpd-A, translates into effective target modulation and anti-proliferative activity in a cancer cell line model.
Rationale and Cell Line Selection
We selected the U87 MG glioblastoma cell line for these experiments. This cell line has a deletion of the PTEN tumor suppressor gene, which leads to constitutive activation and dependence on the PI3K/AKT/mTOR signaling pathway for proliferation and survival, making it an exquisitely sensitive model for evaluating inhibitors of this cascade.[11]
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Mass spectrometry validation techniques for 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine intermediates
The synthesis of C-nucleoside analogs, most notably the broad-spectrum antiviral Remdesivir (GS-5734), relies heavily on the structural integrity of key intermediates[1][2]. Among these, 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine serves as a critical building block. However, the very feature that makes this molecule synthetically useful—the highly reactive chloromethyl group—renders it a significant analytical challenge.
As a Senior Application Scientist, I approach the validation of this intermediate not merely as a routine mass spectrometry (MS) assay, but as an exercise in controlling chemical microenvironments. This guide objectively compares MS validation techniques, detailing the causality behind experimental choices and establishing a self-validating protocol to ensure data integrity.
The Analytical Challenge: Causality in Technique Selection
The chloromethyl moiety (-CH₂Cl) is highly susceptible to nucleophilic attack and thermal degradation[3][4]. If an analyst uses standard protic solvents (like methanol) or high-temperature techniques, the molecule will undergo solvolysis or dechlorination before it ever reaches the detector. Therefore, the analytical method must be designed to suppress these artifactual degradation pathways.
Technique Comparison: LC-MS vs. GC-MS vs. APCI
To validate this intermediate, we must evaluate the available ionization and separation modalities based on their physical impact on the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The high temperatures required for the GC inlet (typically >250°C) induce rapid thermal dechlorination of the chloromethyl group. This results in a false dominance of the m/z 147 [M-Cl]⁺ peak, destroying the precursor ion signal.
-
Atmospheric Pressure Chemical Ionization (APCI-MS): While an LC-based technique, APCI utilizes a heated vaporizer (often 300–400°C). This localized heat can trigger in-source fragmentation, leading to variable loss of the chlorine atom and poor reproducibility.
-
Electrospray Ionization (ESI-LC-MS/MS): ESI is a "soft" ionization technique that operates at lower temperatures. When coupled with ultra-high-performance liquid chromatography (UHPLC) using aprotic solvents, ESI preserves the intact[M+H]⁺ ion, allowing for accurate isotopic validation and controlled tandem MS fragmentation[3][5].
Quantitative Performance Comparison
| Parameter | ESI-HRMS (Q-TOF/Orbitrap) | APCI-MS | GC-MS (EI) |
| Intact Precursor Ion | Excellent ([M+H]⁺ at m/z 183.04) | Moderate (Prone to in-source decay) | Poor (Thermal degradation) |
| Degradation Risk | Low (if aprotic solvents are used) | High (Thermal) | Very High (Thermal) |
| Isotope Fidelity (³⁵Cl/³⁷Cl) | Perfect 3:1 Ratio | Distorted by fragmentation | Lost entirely |
| Sensitivity (LOD) | < 1 ng/mL | ~10 ng/mL | N/A (Degrades) |
| Structural Elucidation | High (via targeted MS/MS) | Moderate | Low (Library mismatch due to degradation) |
A Self-Validating System: The Chlorine Isotope Signature
In mass spectrometry, trustworthiness is established through self-validating data[6]. For 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine, nature provides a built-in validation mechanism: the natural isotopic distribution of chlorine.
Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the intact protonated molecule must present a distinct doublet:
-
m/z 183.0436 (³⁵Cl)
-
m/z 185.0407 (³⁷Cl)
The Causality of the Check: If your spectrum shows a dominant peak at m/z 147.06 without the 3:1 isotope cluster at m/z 183/185, you have not validated the molecule; you have proven that your method degraded it. The presence of the exact mass doublet acts as an internal, self-validating gatekeeper for protocol integrity.
Caption: Logical workflow for the MS validation of the chloromethyl intermediate, featuring the isotopic self-validation gate.
Step-by-Step Experimental Methodology (UHPLC-ESI-HRMS)
To ensure scientific integrity, the following protocol details not just the how, but the why behind each step, drawing on established pharmaceutical stability-indicating methods[4][7].
Phase 1: Artifact-Free Sample Preparation
Causality: Methanol and ethanol will react with the chloromethyl group to form methoxymethyl or ethoxymethyl ethers. Water at neutral/high pH will cause hydrolysis to a hydroxymethyl group[3].
-
Solvent Selection: Weigh 1.0 mg of the intermediate and dissolve it in 1.0 mL of 100% LC-MS grade Acetonitrile (ACN) . Do not use methanol.
-
Dilution: Dilute the stock solution to a working concentration of 100 ng/mL using a diluent of 90:10 ACN:Water containing 0.1% Formic Acid. The acidic environment stabilizes the pyrrolotriazine core and prevents nucleophilic substitution.
-
Storage: Keep samples in amber autosampler vials at 4°C. Analyze within 12 hours to prevent gradual solvolysis.
Phase 2: UHPLC Separation Parameters
Causality: A rapid gradient minimizes the time the molecule spends in the aqueous mobile phase, reducing on-column hydrolysis[5].
-
Column: C18 or RP-Amide column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size)[5][7].
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: Linear ramp to 95% B
-
2.5 - 3.5 min: Hold at 95% B
-
3.5 - 4.5 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min. Column Temperature: 30°C (Avoid higher temperatures to prevent thermal degradation).
Phase 3: ESI-HRMS/MS Acquisition
Causality: Soft ionization preserves the fragile C-Cl bond. Targeted MS/MS provides structural mapping of the pyrrolotriazine core.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 250°C (Keep strictly ≤250°C to prevent in-source dechlorination).
-
-
MS1 Acquisition: Scan range m/z 100–400. Ensure mass accuracy is < 3 ppm.
-
MS/MS (Tandem MS): Isolate m/z 183.04 (³⁵Cl precursor) using a quadrupole isolation window of 1.0 Da. Apply Collision-Induced Dissociation (CID) with a normalized collision energy (NCE) of 20-25 eV.
Mechanistic Fragmentation Pathway
Upon successful isolation of the m/z 183.04 precursor, applying collision energy yields a highly specific fragmentation pattern. The primary neutral losses are hydrochloric acid (HCl) and ammonia (NH₃) from the amine group, followed by the cleavage of the triazine ring.
Caption: ESI-MS/MS fragmentation pathway of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine.
By mapping these specific fragments, researchers can definitively confirm the structural backbone of the intermediate, ensuring that subsequent synthetic steps toward Remdesivir or other C-nucleosides proceed with high-purity starting materials.
References
-
Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry New Journal of Chemistry (RSC Publishing) URL:[Link][3]
-
Novel stability-indicating RP-HPLC method for remdesivir with LC–MS/MS identification of degradation products ResearchGate / Scientific Reports URL:[Link][4]
-
Development and validation of a paper spray mass spectrometry method for the rapid quantitation of remdesivir and its active metabolite Indiana University / Clinical Mass Spectrometry URL:[Link][6]
-
WO2013087578A1 - Disubstituted benzothienyl-pyrrolotriazines and their use as fgfr kinase inhibitors (LC-MS Methods for Pyrrolotriazines) Google Patents URL:[7]
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- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Remdesivir and other Antiviral Drugs Using LC-MS/MS [sigmaaldrich.com]
- 6. Development and validation of a paper spray mass spectrometry method for the rapid quantitation of remdesivir and its active metabolite, GS-441524, in human plasma [scholarworks.indianapolis.iu.edu]
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A Comparative Guide to the Antiviral Efficacy of Nucleosides Derived from 2-(Chloromethyl)pyrrolo[2,1-f]triazin-4-amine
A Comparative Guide to the Antiviral Efficacy of Nucleosides Derived from 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine
In the landscape of antiviral drug discovery, the quest for novel scaffolds that yield broad-spectrum activity with favorable safety profiles is perpetual. The pyrrolo[2,1-f][1][2][3]triazine core, a key component of the FDA-approved antiviral remdesivir, has emerged as a "privileged" scaffold in medicinal chemistry.[4][5] This guide provides a comprehensive comparison of the antiviral efficacy of nucleoside analogs synthesized from the versatile starting material, 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine. We will delve into their performance against a panel of RNA viruses, benchmarked against established antiviral agents, and provide the detailed experimental methodologies that underpin these findings.
Introduction to the Pyrrolo[2,1-f][1][2][3]triazine Scaffold
The pyrrolo[2,1-f][1][2][3]triazine system, an isostere of purine nucleosides, presents a unique electronic and structural architecture that is amenable to broad structural diversification.[5][6] Its incorporation into C-nucleosides has yielded compounds with potent antiviral activity against a range of RNA viruses, including Hepatitis C virus (HCV), Respiratory Syncytial Virus (RSV), and norovirus.[1][7][8] The core structure's ability to mimic natural nucleosides allows for its metabolic activation within host cells and subsequent interaction with viral polymerases, a critical enzyme for viral replication.
Comparative Antiviral Efficacy
The true measure of a novel antiviral candidate lies in its potency and selectivity. The following table summarizes the in vitro efficacy of representative 1'-substituted 4-aza-7,9-dideazaadenosine C-nucleosides, which are derivatives of the core pyrrolo[2,1-f][1][2][3]triazine scaffold, against a panel of RNA viruses. For context, the efficacy of established antiviral drugs is also included.
| Compound/Drug | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference(s) |
| 4-Aza-7,9-dideazaadenosine (1'-CN analog) | HCV (Replicon) | Huh-7 | 0.085 (as prodrug) | >3.4 (as prodrug) | >40 | [1] |
| Yellow Fever Virus | Vero | 1.2 | >100 | >83 | [1] | |
| Dengue Virus (Type 2) | Vero | 3.1 | >100 | >32 | [1] | |
| Influenza A (H1N1) | MDCK | 2.5 | >100 | >40 | [1] | |
| Parainfluenza 3 | Vero | 1.8 | >100 | >55 | [1] | |
| SARS-CoV | Vero | 4.9 | >100 | >20 | [1] | |
| 4-Aza-7,9-dideazaadenosine | Human Norovirus (Replicon) | HGT-NV | 0.015 | - | - | [9] |
| Remdesivir (GS-5734) | RSV (A2) | HEp-2 | 0.017 | >10 | >588 | [2][7] |
| SARS-CoV-2 | Vero E6 | 1.57 | 264 | 168 | [10] | |
| Favipiravir (T-705) | Influenza A (H1N1) | MDCK | 0.19 - 22.48 | >1000 | >44 | [10] |
| Ribavirin | HCV (Replicon) | Huh-7 | ~10 | >50 | >5 | [10] |
Analysis of Efficacy Data:
The 1'-cyano substituted 4-aza-7,9-dideazaadenosine analog demonstrates broad-spectrum antiviral activity with impressive selectivity indices across multiple viral families.[1] Notably, its prodrug exhibits sub-micromolar potency against the HCV replicon, highlighting the potential for enhanced intracellular delivery and activation.[1] The parent 4-aza-7,9-dideazaadenosine shows remarkable potency against a human norovirus replicon with an EC₅₀ of just 15 nM.[9]
When compared to the benchmark drugs, the pyrrolo[2,1-f][1][2][3]triazine nucleosides show competitive and, in some cases, superior potency. For instance, the anti-HCV activity of the 1'-CN analog's prodrug is significantly more potent than ribavirin.[1] The close structural relationship to remdesivir, which itself is a prodrug of a 1'-cyano-substituted C-nucleoside of the same scaffold, underscores the therapeutic potential of this chemical class.[2][7]
Mechanism of Action: A Deeper Dive into RdRp Inhibition
The primary mechanism of action for these pyrrolo[2,1-f][1][2][3]triazine nucleosides is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[1][2] This inhibition is not a simple competitive process but often involves a more nuanced mechanism known as delayed chain termination .[3][11]
Caption: Intracellular activation and mechanism of action of pyrrolotriazine nucleosides.
Causality of Experimental Choices: The selection of prodrug strategies, such as the phosphoramidate approach used for remdesivir, is a deliberate choice to overcome the often-inefficient initial phosphorylation step by host kinases, thereby increasing the intracellular concentration of the active triphosphate form.[2]
Comparative Mechanistic Insights:
-
Pyrrolo[2,1-f][1][2][3]triazine Nucleosides (e.g., 4-aza-7,9-dideazaadenosine analogs): These compounds, upon conversion to their triphosphate form, are incorporated into the nascent viral RNA strand by the RdRp. The presence of modifications, such as the 1'-cyano group, does not immediately halt polymerization. Instead, it allows for the addition of a few more nucleotides before causing a steric clash within the enzyme's active site, leading to a "delayed" termination of RNA synthesis.[3][11] This mechanism can be advantageous as it may evade the viral exonuclease (proofreading) machinery more effectively than immediate chain terminators.
-
Remdesivir: As a direct analog, remdesivir shares this delayed chain termination mechanism.[12] The 1'-cyano group on the ribose moiety plays a crucial role in this process.[12]
-
Favipiravir: This purine analog is also converted to its active triphosphate form and is incorporated into viral RNA. It is believed to act as a mutagen, inducing errors in the viral genome, and can also act as a chain terminator.
-
Ribavirin: Ribavirin has a multifaceted mechanism of action, including inhibition of inosine monophosphate dehydrogenase (IMPDH) leading to GTP pool depletion, direct inhibition of viral polymerases, and lethal mutagenesis.
The structural basis for the potent activity of the pyrrolo[2,1-f][1][2][3]triazine scaffold lies in its ability to be recognized by the viral RdRp as a natural purine nucleoside, while the appended sugar modifications are designed to disrupt the polymerase's function after incorporation.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the presented data, detailed experimental protocols are provided below.
Synthesis of a Representative Pyrrolo[2,1-f][1][2][3]triazine C-Nucleoside
While the precise synthesis from 2-(chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine is proprietary for many lead compounds, a general and scientifically sound approach for C-glycosylation of the pyrrolo[2,1-f][1][2][3]triazine core is outlined below. This protocol is illustrative and based on established synthetic strategies for this class of compounds.[7][13]
Caption: General synthetic workflow for pyrrolotriazine C-nucleosides.
Step-by-Step Protocol:
-
C7-Iodination of Pyrrolo[2,1-f][1][2][3]triazin-4-amine: To a solution of pyrrolo[2,1-f][1][2][3]triazin-4-amine in an appropriate aprotic solvent (e.g., THF), add N-iodosuccinimide (NIS) portion-wise at a controlled temperature (e.g., 0 °C). Allow the reaction to proceed to completion, monitored by TLC or LC-MS.
-
Metal-Halogen Exchange: The C7-iodo derivative is then subjected to a metal-halogen exchange reaction. For example, treatment with isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) in THF at low temperature (e.g., -20 °C) generates the C7-magnesiated intermediate.
-
C-Glycosylation: A solution of a protected ribose derivative (e.g., 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone) in THF is added to the Grignard reagent at low temperature. The reaction is carefully monitored until completion.
-
Deprotection: The protecting groups on the sugar moiety are removed. For benzyl groups, this is typically achieved by treatment with a Lewis acid such as boron trichloride (BCl₃) in a chlorinated solvent (e.g., DCM) at low temperature.
-
Purification: The final C-nucleoside is purified by column chromatography on silica gel to yield the desired product.
Causality of Experimental Choices: The use of a C7-halogenated intermediate is a strategic choice to direct the C-glycosylation to the desired position of the heterocyclic core.[7] The choice of protecting groups for the sugar moiety is crucial to prevent side reactions and to be removable under conditions that do not degrade the final product.
Antiviral Activity Assay (Quantitative PCR-based)
This protocol provides a robust method for quantifying the reduction in viral RNA in response to treatment with the test compounds.[4][14][15]
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells.
-
Viral Infection and Treatment: Infect the cell monolayer with the virus at a predetermined multiplicity of infection (MOI). After a 1-hour adsorption period, remove the viral inoculum and add the media containing the serially diluted compounds.
-
Incubation: Incubate the plates for a period appropriate for the virus replication cycle (e.g., 24-48 hours).
-
RNA Extraction: At the end of the incubation period, lyse the cells and extract the total RNA using a commercial viral RNA extraction kit.
-
Quantitative Reverse Transcription PCR (qRT-PCR): Perform one-step qRT-PCR using primers and a probe specific for a conserved region of the viral genome. A standard curve of known viral RNA concentrations should be included to allow for absolute quantification of viral copy numbers.
-
Data Analysis: Determine the viral RNA copy number in each well. Calculate the percentage of inhibition for each compound concentration relative to the untreated virus control. The EC₅₀ value is then calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Causality of Experimental Choices: A qPCR-based assay is chosen for its high sensitivity, specificity, and wide dynamic range, allowing for a precise quantification of the antiviral effect.[4] The use of a standard curve is essential for converting Ct values to absolute viral copy numbers, providing a more accurate measure of viral load reduction.[16]
Cytotoxicity Assay (MTT-based)
Determining the cytotoxicity of the compounds is crucial for calculating the selectivity index.[17]
Step-by-Step Protocol:
-
Cell Seeding: Seed the same host cell line used in the antiviral assay in 96-well plates at the same density.
-
Compound Treatment: Add the same serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Causality of Experimental Choices: The MTT assay is a widely accepted and reliable method for assessing cell viability based on mitochondrial metabolic activity.[17] Performing the cytotoxicity assay under the same conditions as the antiviral assay (cell line, incubation time) is critical for an accurate determination of the selectivity index.
Conclusion
Nucleosides synthesized from the 2-(Chloromethyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine scaffold represent a promising class of antiviral agents with broad-spectrum activity against a range of clinically significant RNA viruses. Their mechanism of action, primarily through delayed chain termination of the viral RdRp, offers a potential advantage in overcoming viral proofreading mechanisms. The compelling efficacy data, particularly for the 1'-cyano substituted analogs, and their close structural relationship to remdesivir, strongly support the continued exploration and development of this versatile chemical class in the pursuit of novel antiviral therapies. The detailed protocols provided herein offer a robust framework for the synthesis and evaluation of these and other novel antiviral candidates.
References
- Cho, A. et al. (2012). Synthesis and antiviral activity of a series of 1'-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. ACS Medicinal Chemistry Letters, 3(4), 334-338.
- Mackman, R. L. et al. (2021). Prodrugs of a 1'-CN-4-Aza-7,9-dideazaadenosine C-Nucleoside Leading to the Discovery of Remdesivir (GS-5734) as a Potent Inhibitor of Respiratory Syncytial Virus with Efficacy in the African Green Monkey Model of RSV. Journal of Medicinal Chemistry, 64(8), 5001-5017.
- Kokic, G. et al. (2023). Current understanding of nucleoside analogs inhibiting the SARS-CoV-2 RNA-dependent RNA polymerase. Computational and Structural Biotechnology Journal, 21, 4385-4394.
- Thames, J. (2022). Novel Mechanisms of Action for Anti-coronavirus Nucleoside Analogues. CHIMIA, 76(5), 410-414.
-
Mochulskaya, N. N. et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry, 5(4), 2657-2676.
- Siegel, D. et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry, 60(5), 1648-1661.
- Tchesnokov, E. P. et al. (2019). Template-dependent inhibition of coronavirus RNA-dependent RNA polymerase by remdesivir. Viruses, 11(5), 474.
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Groaz, E. et al. (2020). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. European Journal of Medicinal Chemistry, 195, 112198.
- Warren, T. K. et al. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys.
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Creative Diagnostics. (n.d.). qPCR Assay for Testing Antiviral Agents. Retrieved from [Link]
-
Pereira, V. R. D. et al. (2023). Pyrrolo[2,1-f][1][2][3]triazin-4-amine: Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald–Hartwig-Type Coupling. European Journal of Organic Chemistry, 26(32), e202300552.
-
Regional Centre for Biotechnology. (n.d.). SARS-CoV2 Antiviral activity testing. Retrieved from [Link]
- Naydenova, K. et al. (2021).
- van Doremalen, N. et al. (2020). A real-time PCR-based method for the quantification of infectious SARS-CoV-2.
- Sheahan, T. P. et al. (2017). Broad-spectrum antiviral GS-5734 inhibits both epidemic and zoonotic coronaviruses.
-
Arizona State University. (2021). Viral load and Ct values – How do we use quantitative PCR quantitatively?. Retrieved from [Link]
- Clarke, M. O. et al. (2018). Discovery of a novel and highly potent C-nucleoside inhibitor of respiratory syncytial virus. Journal of Medicinal Chemistry, 61(15), 6684-6695.
- De Clercq, E. (2009). The C-nucleoside analogues: a new dimension in the chemistry and biology of nucleosides. Chemistry & Biodiversity, 6(6), 757-781.
-
Jordan, P. C. et al. (2018). Synthesis and anti-norovirus activity of 4-substituted pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. Bioorganic & Medicinal Chemistry Letters, 28(17), 2879-2882.
-
Stuyver, L. J. et al. (2003). Ribavirin-a-like activity of 2-amino-5-ethynyl-7-(β-d-ribofuranosyl)pyrrolo[2,1-f][1][2][3]triazine against bovine viral diarrhea virus, a surrogate for hepatitis C virus. Antimicrobial Agents and Chemotherapy, 47(1), 245-253.
- Westover, J. B. et al. (2018). BCX4430–An Antiviral Nucleoside Analog for the Treatment of Ebola and Other Filovirus Infections. Viruses, 10(6), 319.
- Yin, W. et al. (2020). Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir. Science, 368(6498), 1499-1504.
-
Ott, G. R. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to Kinases and Back Again, the Remarkable Journey of a Versatile Nitrogen Heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4238-4246.
-
Amblard, F. et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Journal of Heterocyclic Chemistry, 58(1), 5-25.
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Operational Safety and PPE Guide: Handling 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
As a critical intermediate in the synthesis of nucleoside analogs (such as Remdesivir), 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine presents unique handling challenges. Due to the presence of the reactive chloromethyl group, this compound acts as an alkylating agent and is susceptible to hydrolysis, releasing hydrochloric acid (HCl) upon contact with moisture[1].
This guide provides a self-validating, step-by-step operational protocol for drug development professionals, ensuring that laboratory safety is grounded in chemical causality and authoritative standards [2].
Hazard Causality & PPE Rationale
Understanding why specific Personal Protective Equipment (PPE) is required is the foundation of a robust safety culture. The chloromethyl moiety is highly electrophilic. In biological systems, it can covalently bind to nucleophiles (such as proteins and DNA), presenting potential mutagenic and irritant risks. Furthermore, its moisture sensitivity requires a strictly anhydrous handling environment to prevent the generation of corrosive HCl gas.
Quantitative PPE & Hazard Matrix
| Hazard Category | Chemical Causality | Required PPE | Specification / Standard |
| Dermal Exposure | Electrophilic alkylation of skin proteins causing severe irritation/sensitization. | Double Gloves, Lab Coat, Apron | Inner: Nitrile (4 mil); Outer: Butyl or heavy Nitrile (8+ mil). Flame-retardant lab coat. |
| Ocular Exposure | Corrosive damage from potential HCl off-gassing and particulate contact. | Safety Goggles & Face Shield | ANSI Z87.1 certified tight-fitting splash goggles. |
| Inhalation | Airborne particulates and localized HCl gas from ambient moisture hydrolysis. | Respirator / Fume Hood | Handling strictly confined to a certified Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity >100 fpm) [3]. |
Step-by-Step Handling Protocol
To ensure a self-validating system, every step in this protocol includes a verification check. Do not proceed to the next step unless the verification is successful.
Step 1: Environmental Preparation
-
Action: Purge the chemical fume hood with inert gas (Nitrogen or Argon) to minimize ambient humidity. Ensure the hood sash is lowered to the designated operational height.
-
Verification: Check the hood flow monitor (must read ≥ 100 fpm). Verify the hygrometer inside the hood reads < 20% relative humidity.
Step 2: PPE Donning Sequence
-
Action: Inspect all PPE. Put on the flame-retardant lab coat, safety goggles, and the inner pair of nitrile gloves. Tape the inner gloves to the lab coat cuffs if handling large quantities. Don the outer butyl gloves.
-
Verification: Perform a visual inspection and a glove inflation test to ensure zero micro-punctures.
Step 3: Reagent Transfer
-
Action: Transfer the 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine vial into the purged fume hood. Use an anti-static weighing spatula. Weigh the material directly into a pre-dried, tared reaction flask equipped with a septum.
-
Verification: The balance must stabilize quickly; continuous drifting indicates moisture absorption and active HCl off-gassing.
Step 4: Quenching and Equipment Decontamination
-
Action: Immediately seal the reaction flask. Rinse the spatula and weighing boats with a weak base solution (e.g., 5% sodium bicarbonate) to neutralize any residual chloromethyl compound and generated HCl.
-
Verification: Monitor the rinse solution; minor effervescence confirms the neutralization of trace acidic byproducts.
Spill Response and Disposal Plan
In the event of a spill outside the fume hood, immediately evacuate the immediate area.
-
Containment: Cover the solid spill with a dry, inert absorbent (e.g., sand or vermiculite). Do not use water, as it will trigger rapid hydrolysis and HCl release.
-
Neutralization: Slowly apply a solid neutralizing agent (like sodium carbonate) over the spill area.
-
Collection: Using non-sparking tools, sweep the neutralized mixture into a chemically resistant, sealable hazardous waste container.
-
Disposal: Label the container as "Hazardous Waste: Alkylating Agent / Corrosive Solid." Dispose of via a certified hazardous waste contractor in accordance with EPA guidelines [3].
Operational Workflow Visualization
The following diagram maps the critical safety checkpoints and operational flow for handling this reactive intermediate.
Caption: Operational safety workflow for handling reactive chloromethyl intermediates.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
